molecular formula C5H4N2O5 B1392960 5-Methyl-4-nitro-3-isoxazolecarboxylic acid CAS No. 960225-75-6

5-Methyl-4-nitro-3-isoxazolecarboxylic acid

Cat. No.: B1392960
CAS No.: 960225-75-6
M. Wt: 172.1 g/mol
InChI Key: GIRMISJOXYRPLD-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a useful research compound. Its molecular formula is C5H4N2O5 and its molecular weight is 172.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O5/c1-2-4(7(10)11)3(5(8)9)6-12-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRMISJOXYRPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679331
Record name 5-Methyl-4-nitro-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960225-75-6
Record name 5-Methyl-4-nitro-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-4-nitro-3-isoxazolecarboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring an isoxazole core substituted with a methyl group, a nitro group, and a carboxylic acid, provides a scaffold for the synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the nitro group and the reactive potential of the carboxylic acid moiety make it a valuable building block in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering a technical resource for researchers in the field.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder. It exhibits low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 960225-75-6[1][2]
Molecular Formula C₅H₄N₂O₅[1]
Molecular Weight 172.10 g/mol [3]
Appearance White to pale yellow crystalline powder-
Solubility Low in water; Soluble in DMSO and DMF-
Predicted Boiling Point 394.9 ± 42.0 °C-
Predicted Density 1.622 ± 0.06 g/cm³-
Predicted pKa 1.02 ± 0.35-

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of its precursor, 5-methylisoxazole-3-carboxylic acid. This electrophilic aromatic substitution reaction introduces a nitro group at the C4 position of the isoxazole ring.

Synthesis Pathway

Synthesis 5-Methylisoxazole-3-carboxylic acid 5-Methylisoxazole-3-carboxylic acid C₅H₅NO₃ Reagents KNO₃, conc. H₂SO₄ 5-Methylisoxazole-3-carboxylic acid->Reagents Nitration This compound This compound C₅H₄N₂O₅ Reagents->this compound

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of 5-Methylisoxazole-3-carboxylic acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 5-Methylisoxazole-3-carboxylic acid

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add 5-methylisoxazole-3-carboxylic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature remains low.

  • Once the starting material is fully dissolved, add potassium nitrate portion-wise, maintaining the temperature below 10 °C. The addition of potassium nitrate to concentrated sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C.

  • Maintain the reaction at 50 °C for approximately 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • The precipitate, this compound, is then collected by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined and compared to literature values.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the functional groups present: the nitro group and the carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations, most notably amide bond formation. This reaction is crucial for its application in medicinal chemistry, allowing for the coupling of this isoxazole scaffold to various amine-containing fragments to generate a library of derivatives for biological screening.

Experimental Protocol: Amide Coupling

  • Activate the carboxylic acid of this compound using a suitable coupling agent such as HATU or EDC in the presence of a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).

  • Add the desired primary or secondary amine to the activated ester.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • The workup typically involves an aqueous wash followed by extraction with an organic solvent and purification by column chromatography.

Reactions of the Nitro Group

The nitro group on the isoxazole ring is a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized. Additionally, the nitro group can participate in nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the introduction of various nucleophiles onto the isoxazole ring.[4]

Applications in Drug Discovery

The 5-methyl-4-nitro-isoxazole scaffold is a key pharmacophore in the design of various therapeutic agents. The ability to readily derivatize both the carboxylic acid and the nitro group allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.

Kinase Inhibitors

A significant application of this compound and its derivatives is in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The isoxazole core can act as a scaffold to position key functionalities that interact with the ATP-binding site of kinases. The synthesis of a library of amide derivatives from this compound is a common strategy to identify potent and selective kinase inhibitors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of two key reactive functional groups provide a platform for the generation of diverse molecular libraries. The demonstrated utility of the isoxazole scaffold in the development of kinase inhibitors highlights the potential of this compound in the discovery of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field.

References

A Comprehensive Technical Guide to the Synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document outlines a robust and reproducible two-stage synthetic strategy, beginning with the formation of the core 5-methyl-3-isoxazolecarboxylic acid scaffold, followed by a regioselective nitration. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge for successful synthesis. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its utility has been noted in the exploration of structure-activity relationships for inhibitors of critical enzymes like glutathione peroxidase 4.[1] The isoxazole ring itself is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[2]

The synthesis of the target compound is most logically approached via a two-part strategy. This approach allows for controlled construction and purification at each critical stage, maximizing the final yield and purity.

The core synthetic pathway involves:

  • Part I: Construction of the Isoxazole Ring. Formation of the foundational intermediate, 5-methyl-3-isoxazolecarboxylic acid.

  • Part II: Electrophilic Nitration. Introduction of the nitro group at the C4 position of the isoxazole ring.

This guide will dissect each part, providing both the theoretical underpinning and a practical, field-tested protocol.

Overall Synthetic Workflow

G cluster_0 Part I: Isoxazole Formation cluster_1 Part II: Nitration A Starting Materials (e.g., 2,5-Hexanedione & Nitric Acid) B One-Pot Condensation & Cyclization A->B Reaction C Intermediate: 5-Methyl-3-isoxazolecarboxylic Acid B->C Isolation E Electrophilic Aromatic Substitution C->E Substrate D Nitrating Agent (HNO3 / H2SO4) D->E Reagent F Final Product: This compound E->F Purification

Caption: Overall two-stage synthetic workflow.

Part I: Synthesis of the 5-Methyl-3-isoxazolecarboxylic Acid Scaffold

The construction of the isoxazole ring is the foundational step. Isoxazoles are typically synthesized by reacting a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine.[3][4] For the specific target of 5-methyl-3-isoxazolecarboxylic acid, a highly efficient one-pot method utilizing 2,5-hexanedione and nitric acid has been reported, which offers a direct and high-yield route.[5][6]

Causality and Mechanistic Insight

In this reaction, nitric acid serves a dual role. It acts as the oxidizing agent to transform the diketone and also as the source of the nitrogen and one oxygen atom for the heterocyclic ring, likely through intermediates that are then attacked by a nucleophilic species generated from the diketone. The reaction proceeds via a complex condensation and cyclization cascade to form the stable aromatic isoxazole ring. This method is advantageous as it bypasses the need to handle hydroxylamine directly and begins from a readily available, inexpensive starting material.

Part II: Regioselective Nitration of the Isoxazole Ring

The second critical stage is the introduction of the nitro group onto the C4 position of the isoxazole ring. This is achieved through an electrophilic aromatic substitution (EAS) reaction. The isoxazole ring, while aromatic, has distinct electronic properties. The C4 position is generally the most electron-rich and thus most susceptible to electrophilic attack, especially when flanked by an electron-donating group (methyl at C5) and an electron-withdrawing group (carboxylic acid at C3).

Causality and Mechanistic Insight: The Role of the Nitrating Mixture

The classic nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is employed to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[7]

Mechanism:

  • Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid.

  • Formation of Nitronium Ion: The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.

  • Electrophilic Attack: The π-electron system of the isoxazole ring attacks the nitronium ion, preferentially at the C4 position, to form a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A base (such as HSO₄⁻) abstracts the proton from the C4 position, restoring the aromaticity of the isoxazole ring and yielding the final nitrated product.

This regioselectivity is a key feature of the isoxazole system and allows for the clean formation of the desired 4-nitro isomer.[8]

Nitration Reaction Mechanism

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization N1 HNO₃ + H₂SO₄ N2 H₂O-NO₂⁺ + HSO₄⁻ N1->N2 Protonation N3 H₂O + NO₂⁺ (Nitronium Ion) N2->N3 Dehydration I1 5-Methyl-3-isoxazole- carboxylic Acid I2 Sigma Complex (Resonance Stabilized) I1->I2 + NO₂⁺ I3 Final Product: 5-Methyl-4-nitro-3- isoxazolecarboxylic Acid I2->I3 - H⁺ (Rearomatization)

Caption: Mechanism of electrophilic nitration.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )Role
2,5-HexanedioneC₆H₁₀O₂114.14Starting Material
Nitric Acid (≥65%)HNO₃63.01Oxidant/Reagent
Sulfuric Acid (98%)H₂SO₄98.08Catalyst/Dehydrating Agent
MethanolCH₃OH32.04Recrystallization Solvent
Crushed Ice/Deionized WaterH₂O18.02Quenching/Washing
Procedure

Part I: Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid [5][6]

  • Reaction Setup: In a 1000 mL round-bottom flask equipped with a reflux condenser, place 200 mL of 5.2 M nitric acid.

  • Initial Heating: Heat the nitric acid to its boiling point. Once boiling, switch off the direct heat source.

  • Addition of Diketone: Carefully add 2,5-hexanedione (45.75 g, 0.4 mol) dropwise through the reflux condenser. The addition should be controlled to maintain a steady reaction without excessive fuming. This addition may take approximately 1 hour.

  • Reflux: After the addition is complete, resume heating and maintain the solution at reflux for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Allow the reaction mixture (a light yellow solution) to cool slightly before pouring it slowly into a beaker containing 200 g of crushed ice.

  • Precipitation: Place the beaker in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Filtration and Washing: Filter the precipitated white crystals using a Büchner funnel. Wash the crystals thoroughly with ice-cold water to remove residual acid.

  • Drying and Recrystallization: Dry the crude product. Recrystallize from aqueous methanol to obtain pure 5-methyl-3-isoxazolecarboxylic acid. The expected yield is approximately 81%.

Part II: Nitration to this compound

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly and carefully add 30 mL of concentrated sulfuric acid to 30 mL of concentrated nitric acid with stirring. Keep the temperature below 10 °C.

  • Dissolution of Substrate: In a separate three-necked flask equipped with a stirrer and a thermometer, dissolve 10 g of 5-methyl-3-isoxazolecarboxylic acid in 50 mL of concentrated sulfuric acid, keeping the temperature below 20 °C.

  • Nitration Reaction: Cool the substrate solution to 0-5 °C in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Time: After the addition is complete, allow the mixture to stir at 5-10 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to pH paper. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental principles of heterocyclic chemistry and electrophilic aromatic substitution. By employing a two-stage strategy involving the initial formation of the isoxazole core followed by a regioselective nitration, high yields of the pure target compound can be reliably achieved. The protocols and mechanistic discussions provided in this guide offer a comprehensive framework for researchers, enabling the successful application of this chemistry in academic and industrial drug discovery settings.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of 5-methyl-4-nitro-3-isoxazolecarboxylic acid. Isoxazole derivatives are a significant class of heterocyclic compounds, known for a wide array of biological activities.[1][2] The introduction of a nitro group can further modulate these properties, making precise structural confirmation essential.[3][4] We present a logical, field-proven workflow, integrating mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each section details not only the experimental protocol but also the underlying scientific rationale, ensuring a self-validating and robust analytical strategy for researchers, scientists, and drug development professionals.

Introduction to the Analytical Challenge

The target molecule, this compound (Chemical Formula: C5H4N2O5), presents a unique analytical puzzle.[5][6] Its structure combines several key functional groups on a compact isoxazole core: a carboxylic acid, a nitro group, and a methyl group. The relative positions of these substituents are critical to the molecule's chemical and biological properties. The primary objective of this guide is to establish an irrefutable analytical workflow to confirm the hypothesized connectivity and three-dimensional structure.

The proposed elucidation strategy is a sequential process, where each technique provides a layer of evidence, culminating in a fully validated structure. We will begin with foundational techniques that confirm molecular weight and functional groups, then proceed to detailed connectivity mapping, and finally, achieve absolute spatial confirmation.

The Elucidation Workflow: A Step-by-Step Approach

Our strategy is designed for maximal information gain at each stage. The workflow ensures that each piece of data corroborates the others, creating a self-validating analytical system.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Connectivity Mapping cluster_2 Definitive 3D Structure MS Mass Spectrometry (Molecular Formula) FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Confirms functional groups match mass NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) FTIR->NMR_1D NMR confirms functional group environments NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D 2D NMR confirms 1D assignments XRay Single-Crystal X-Ray Crystallography (Absolute Confirmation) NMR_2D->XRay Spectroscopic model validated by X-Ray

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Mass and Vibrational Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in characterizing any new compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confident determination of the molecular formula. We opt for Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.

Predicted Data:

ParameterExpected ValueRationale
Molecular Formula C₅H₄N₂O₅Based on the proposed structure.
Exact Mass 188.00967 DaCalculated for the neutral molecule.
[M-H]⁻ Ion (Negative ESI) m/z 187.00242Deprotonation of the highly acidic carboxylic acid proton is the most likely event in negative ion mode.
[M+H]⁺ Ion (Positive ESI) m/z 189.01692Protonation could occur on the isoxazole nitrogen or the nitro group in positive ion mode.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).[7]

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) equipped with an ESI source.[7]

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Compare the measured m/z of the most abundant ion with the theoretical exact mass calculated for the predicted molecular formula. The mass accuracy should be within 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.[8] The vibrational frequencies of bonds are sensitive to their environment, allowing us to confirm the presence of the carboxylic acid, nitro, and C-H groups within the molecule.

Predicted Data:

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Appearance
3300 - 2500O-H stretch (Carboxylic Acid)Very broad band, characteristic of the hydrogen-bonded hydroxyl group.[9]
~1720 - 1700C=O stretch (Carboxylic Acid)Strong, sharp absorption. Its position indicates a conjugated carboxylic acid.
~1560 & ~1350N-O stretch (Nitro Group)Two strong absorptions corresponding to the asymmetric and symmetric stretching of the NO₂ group, respectively.[10]
~3100 - 3000C-H stretch (Methyl)Weak to medium absorptions.
~1600 - 1450C=N & C=C stretch (Isoxazole Ring)Medium to weak absorptions characteristic of the heterocyclic ring.

Experimental Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples by placing a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.[7]

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.[7]

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Place the sample on the crystal and record the sample spectrum. Co-add 16 to 32 scans to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.[7]

  • Data Processing: The instrument software automatically subtracts the background spectrum to generate the final IR spectrum.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[11] By analyzing the chemical shifts, coupling constants, and through-bond correlations, we can piece together the molecular puzzle atom by atom.

¹H and ¹³C NMR Spectroscopy

Predicted Data:

Table 3: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 (very broad)Singlet1HCarboxylic Acid (-COOH)The acidic proton is highly deshielded and its signal is often broad due to chemical exchange.[7]
~2.8Singlet3HMethyl (-CH₃)The methyl group is attached to the isoxazole ring and is expected to be a singlet with no adjacent protons.

Table 4: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~162Carboxylic Acid (C=O)The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[7]
~170C5 (C-CH₃)The carbon bearing the methyl group.
~158C3 (C-COOH)The carbon attached to the carboxylic acid group.
~125C4 (C-NO₂)The carbon attached to the electron-withdrawing nitro group will be significantly deshielded.
~14Methyl (-CH₃)The methyl carbon is expected in the typical aliphatic region.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).[12]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[7]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.[7]

2D NMR for Unambiguous Assignments

Expertise & Experience: While 1D NMR provides the list of ingredients (protons and carbons), 2D NMR provides the recipe for how they are connected. For a molecule like this with several quaternary carbons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial. It reveals long-range (2-3 bond) correlations between protons and carbons.

Key Predicted HMBC Correlations:

Caption: Key expected HMBC correlations for structure confirmation.

  • The protons of the methyl group (~2.8 ppm) should show correlations to the carbon they are attached to (C5 , ~170 ppm) and the adjacent quaternary carbon (C4 , ~125 ppm).

  • The carboxylic acid proton (~13.5 ppm), if observable, should show a correlation to the carbonyl carbon (~162 ppm) and potentially to the ring carbon it is attached to (C3 , ~158 ppm).

Experimental Protocol (2D NMR):

  • Setup: Use the same sample prepared for 1D NMR.

  • Acquisition: Run standard 2D experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs and HMBC for long-range C-H correlations.

  • Data Analysis: Analyze the 2D contour plots to identify cross-peaks, which represent correlations. These correlations are used to definitively link the proton and carbon skeletons.

The Gold Standard: Single-Crystal X-ray Crystallography

Trustworthiness: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13][14] It provides a precise 3D map of the electron density in the molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of atoms in the solid state.

Experimental Protocol:

  • Crystallization: The most critical and often challenging step is growing a single crystal of suitable quality. This involves slow crystallization of the purified compound from a suitable solvent or solvent mixture using techniques like slow evaporation or vapor diffusion.[13]

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern is recorded by a detector.[13]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are determined, and the structure is refined to yield the final, high-resolution molecular structure.[13]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow detailed in this guide—from initial molecular formula determination by HRMS and functional group identification by FTIR, to detailed connectivity mapping with 1D and 2D NMR, and finally, absolute confirmation with X-ray crystallography—researchers can achieve an unambiguous and robust structural assignment. This self-validating approach ensures the highest level of scientific integrity, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to 5-Methyl-4-nitroisoxazole-3-carboxylic Acid (CAS No. 960225-75-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-nitroisoxazole-3-carboxylic acid, identified by the CAS number 960225-75-6, is a highly functionalized heterocyclic compound that has emerged as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a carboxylic acid, a nitro group, and a methyl-substituted isoxazole core, provides a rich platform for chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

5-Methyl-4-nitroisoxazole-3-carboxylic acid is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below. While experimental data for some properties are not widely published, predicted values from computational models provide useful estimates.

PropertyValueSource
CAS Number 960225-75-6N/A
Molecular Formula C₅H₄N₂O₅[2][3]
Molecular Weight 172.10 g/mol [3]
Appearance White to pale yellow solid[1][4]
Boiling Point (Predicted) 394.9 ± 42.0 °C[4]
Density (Predicted) 1.622 ± 0.06 g/cm³[4]
pKa (Predicted) 1.02 ± 0.35[4]
Solubility Soluble in DMSO and DMF; low solubility in water[1]

Synthesis

A common synthetic route to 5-methyl-4-nitroisoxazole-3-carboxylic acid involves the nitration of its precursor, 5-methylisoxazole-3-carboxylic acid.[4]

Experimental Protocol: Synthesis of 5-Methyl-4-nitroisoxazole-3-carboxylic acid[4]
  • To a stirred solution of concentrated sulfuric acid (5 mL), slowly add 5-methylisoxazole-3-carboxylic acid (1.5 g, 11.8 mmol).

  • Once the starting material is fully dissolved, add potassium nitrate (1.83 g, 18.1 mmol) portion-wise, maintaining the temperature at room temperature.

  • After the addition is complete, warm the reaction mixture to 50 °C.

  • Stir the reaction at 50 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-methyl-4-nitroisoxazole-3-carboxylic acid.

Reactivity and Synthetic Utility

The chemical reactivity of 5-methyl-4-nitroisoxazole-3-carboxylic acid is dictated by its three functional groups, which can be selectively targeted to generate a diverse array of derivatives.

Amide Bond Formation

The carboxylic acid moiety is readily converted to amides, a key transformation in the synthesis of many biologically active molecules. Standard peptide coupling reagents can be employed for this purpose.

  • Dissolve 5-methyl-4-nitroisoxazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which can then be further functionalized. This transformation is crucial for introducing new substituents and modulating the electronic properties of the molecule.

  • Dissolve or suspend 5-methyl-4-nitroisoxazole-3-carboxylic acid or its derivative in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon pressure).

  • If using a chemical reductant like SnCl₂, the reaction is typically performed at an elevated temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the catalyst (if applicable) and concentrate the filtrate.

  • Purify the resulting amine by column chromatography or other suitable methods.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

A primary application of 5-methyl-4-nitroisoxazole-3-carboxylic acid is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The isoxazole scaffold can serve as a bioisosteric replacement for other heterocycles in known kinase inhibitors.

The general workflow for utilizing this compound in kinase inhibitor synthesis is depicted below:

G A 5-Methyl-4-nitroisoxazole- 3-carboxylic acid B Amide Coupling (with various amines) A->B Step 1 D Library of Amide Derivatives B->D C Nitro Group Reduction E Library of Amino-Amide Derivatives C->E D->C Step 2 F Further Functionalization (e.g., Sulfonylation, Alkylation) E->F Step 3 G Final Kinase Inhibitor Candidates F->G H Screening & SAR Studies G->H

Caption: Synthetic workflow for developing kinase inhibitors.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its hyperactivation is frequently observed in human cancers.[5][6] Small molecule inhibitors targeting components of this pathway, such as PI3K and Akt, are of significant therapeutic interest.[7][8] The scaffold of 5-methyl-4-nitroisoxazole-3-carboxylic acid can be elaborated to generate potent inhibitors of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Isoxazole-based Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Applications in Materials Science

Beyond its pharmaceutical applications, 5-methyl-4-nitroisoxazole-3-carboxylic acid is also explored in materials science. The strong electron-withdrawing nature of the nitroisoxazole moiety makes it a candidate for use in organic electronic materials, such as those for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1] The ability to tune its electronic properties through chemical modification is a key advantage in this field.

Safety and Handling

5-Methyl-4-nitroisoxazole-3-carboxylic acid should be handled with appropriate safety precautions. It is recommended to use chemical-resistant gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1] The compound is sensitive to basic conditions and should be stored in a tightly sealed container at room temperature or under refrigerated conditions as specified by the supplier.[1][4]

Suppliers

5-Methyl-4-nitroisoxazole-3-carboxylic acid is commercially available from a number of chemical suppliers catering to the research and development market. When sourcing this compound, it is advisable to request a certificate of analysis to ensure purity.

A non-exhaustive list of suppliers includes:

  • American Elements[2]

  • BLD Pharm[3]

  • CymitQuimica[9]

  • ChemicalBook[10]

Conclusion

5-Methyl-4-nitroisoxazole-3-carboxylic acid is a valuable and versatile chemical intermediate with significant potential in both drug discovery and materials science. Its trifunctional nature allows for the facile generation of diverse chemical libraries, particularly for the development of targeted therapeutics like kinase inhibitors. As research into novel heterocyclic scaffolds continues to expand, the importance of this compound as a key building block is likely to grow.

References

The Biological Versatility of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. The introduction of a nitro group and specific substitutions, as seen in 5-Methyl-4-nitro-3-isoxazolecarboxylic acid, presents a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the potential biological activities of this compound, drawing upon structure-activity relationships of analogous compounds. We will delve into its potential as an anticancer and antimicrobial agent, outlining the mechanistic rationale and providing detailed experimental protocols for its evaluation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this intriguing nitroisoxazole derivative.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a diverse array of therapeutic agents.[1] Isoxazole derivatives have demonstrated a remarkable range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and immunomodulatory effects.[2] The versatility of the isoxazole core allows for fine-tuning of its biological activity through various substitutions, making it a fertile ground for the development of novel therapeutics.

This compound is a derivative that combines the foundational isoxazole ring with a methyl group, a nitro group, and a carboxylic acid moiety. Each of these functional groups is expected to contribute to the overall biological profile of the molecule. The nitro group, in particular, is a strong electron-withdrawing group that can significantly influence the molecule's reactivity and interactions with biological targets. This guide will explore the predicted biological activities of this specific compound based on the established pharmacology of related structures.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder with the molecular formula C₅H₄N₂O₅ and a molecular weight of approximately 172.09 g/mol .[3][4] It exhibits low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The presence of the carboxylic acid group provides a handle for further chemical modification, such as the formation of amides or esters, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[1]

PropertyValueSource
Molecular FormulaC₅H₄N₂O₅[3][4]
Molecular Weight~172.09 g/mol [3]
AppearanceWhite to pale yellow crystalline powder[1]
SolubilityLow in water; Soluble in DMSO, DMF[1]

Potential Biological Activities

While direct and extensive biological studies on this compound are not widely published, its structural features suggest potential activities in several key therapeutic areas. This section will extrapolate its likely biological profile based on data from structurally related compounds.

Anticancer Activity

The nitroisoxazole scaffold has emerged as a promising pharmacophore in oncology. Research into related compounds suggests that this compound could exert anticancer effects through multiple mechanisms.

Mechanistic Rationale:

One of the most compelling potential mechanisms is the inhibition of glutathione peroxidase 4 (GPX4) .[5] GPX4 is a key enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death. Inhibition of GPX4 leads to an accumulation of lipid peroxides and subsequent cell death, a pathway that is particularly relevant for treating therapy-resistant cancers. The "nitroisoxazole warhead" is a recognized feature in some GPX4 inhibitors, and this compound could be investigated for its structure-activity relationship as a GPX4 inhibitor.[5]

Furthermore, isoxazole derivatives have been explored as kinase inhibitors .[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The structural framework of this compound makes it a candidate for screening against various cancer-related kinases. Studies on other isoxazole-containing molecules have shown potent inhibitory activity against a range of kinases involved in cell proliferation and survival.[6]

Finally, nitroaromatic compounds, including nitroimidazoles, have demonstrated cytotoxic activity against various cancer cell lines.[7][8] This cytotoxicity is often attributed to their ability to generate reactive oxygen species (ROS) under hypoxic conditions, which are prevalent in solid tumors.

Experimental Workflow for Anticancer Evaluation:

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_viability Cell Viability Assays (MTT, MTS) apoptosis Apoptosis Assays (Annexin V/PI) cell_viability->apoptosis kinase_inhibition Kinase Inhibition Assays cell_viability->kinase_inhibition gpx4_inhibition GPX4 Inhibition Assay cell_viability->gpx4_inhibition cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle xenograft Xenograft Tumor Models cell_cycle->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd toxicity Toxicity Studies pk_pd->toxicity start Compound Synthesis & Characterization start->cell_viability

Caption: Workflow for evaluating the anticancer potential of this compound.

Antimicrobial Activity

Isoxazole derivatives have a long-standing history as effective antimicrobial agents.[9][10] The presence of the nitro group in this compound may enhance this activity, as nitro-heterocyclic compounds are known for their potent antibacterial and antiparasitic properties.

Mechanistic Rationale:

The antimicrobial action of nitro-heterocycles often involves the enzymatic reduction of the nitro group within the microbial cell. This process generates cytotoxic metabolites and reactive nitrogen species that can damage microbial DNA, proteins, and other essential macromolecules, leading to cell death. This mechanism is the basis for the activity of several clinically used nitroimidazole drugs.

Derivatives of 5-methylisoxazole have shown significant antitubercular and antibacterial activity.[9] For instance, 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated against Mycobacterium tuberculosis and other bacteria, with some compounds exhibiting potent inhibitory effects.[9] Similarly, derivatives of 5-amino-3-methylisoxazole-4-carbohydrazide have been tested against a panel of bacterial strains.[10] These studies provide a strong rationale for investigating the antimicrobial properties of this compound.

Experimental Workflow for Antimicrobial Evaluation:

antimicrobial_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action mic_determination Minimum Inhibitory Concentration (MIC) mbc_determination Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination dna_damage DNA Damage Assays mbc_determination->dna_damage enzyme_inhibition Enzyme Inhibition Studies mbc_determination->enzyme_inhibition ros_generation ROS Generation Assay mbc_determination->ros_generation start Compound Synthesis & Characterization start->mic_determination

Caption: Workflow for evaluating the antimicrobial potential of this compound.

Detailed Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

General Synthetic Approach:

  • Synthesis of a β-ketoester precursor: This can typically be achieved through a Claisen condensation or a similar reaction.

  • Cyclization with hydroxylamine: The β-ketoester is reacted with hydroxylamine to form the isoxazole ring.

  • Nitration: The isoxazole ring is then nitrated using a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 4-position.

  • Hydrolysis: If the synthesis starts with an ester, the final step would be the hydrolysis of the ester to the carboxylic acid.

Note: This is a generalized pathway. The specific reaction conditions, reagents, and purification methods would need to be optimized.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the well-established biological activities of the isoxazole and nitroisoxazole scaffolds, this compound warrants thorough investigation for its potential anticancer and antimicrobial properties. The proposed mechanisms of action, including GPX4 inhibition in cancer and nitro-reductive activation in microbes, provide a solid foundation for future research.

The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound. Future studies should focus on synthesizing and characterizing this compound and its derivatives, followed by comprehensive in vitro and in vivo testing. Elucidating its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent. The insights gained from such studies will not only shed light on the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of nitroisoxazole compounds.

References

Introduction: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemistry and Pharmacology of Nitroisoxazole Carboxylic Acids

The confluence of the isoxazole ring, a nitro functional group, and a carboxylic acid moiety creates a molecular architecture of significant interest in medicinal chemistry. The isoxazole ring is considered a "privileged structure" due to its presence in numerous bioactive compounds and its ability to engage in various biological interactions.[1] The nitro group, a potent electron-withdrawing group, is a well-established pharmacophore found in a wide array of therapeutic agents, including antineoplastic, antibiotic, and antiparasitic drugs.[2][3] Its presence can profoundly influence a molecule's electronic properties, reactivity, and potential for inducing cellular redox stress, a mechanism often exploited in antimicrobial and anticancer therapies.[2][4][5]

The carboxylic acid group is a fundamental functional group in drug design, often crucial for forming ionic interactions with biological targets.[6] However, its inherent acidity and polarity can also present challenges related to metabolic instability and poor membrane permeability.[7][8] Interestingly, the isoxazole core itself can serve as a bioisostere or surrogate for a carboxylic acid, offering a strategic alternative for modulating physicochemical properties while retaining biological activity.[7][9] This guide provides a comprehensive technical overview of nitroisoxazole carboxylic acids, exploring their synthesis, key chemical properties, and burgeoning applications in drug development, from anticancer to antiparasitic agents.

Part 1: Synthetic Strategies and Methodologies

The synthesis of nitroisoxazole carboxylic acids and their derivatives involves a range of organic chemistry techniques. The specific route often depends on the desired substitution pattern on the isoxazole ring. A common conceptual approach involves the construction of the isoxazole ring from primary nitro compounds, followed by modification or introduction of the carboxylic acid functionality.[1][10]

Key Synthetic Approaches
  • Cycloaddition Reactions: 1,3-dipolar cycloadditions are a cornerstone for isoxazole synthesis. This can involve the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne. The nitro and carboxylic acid groups can be present on either the dipole or the dipolarophile precursor.

  • Reactions of Primary Nitro Compounds: Aldehydes and primary nitro compounds can react in a 1:2 molar ratio to yield isoxazole derivatives.[1] Modifications of this process allow for controlled regioselectivity and the introduction of various substituents.

  • Nucleophilic Aromatic Substitution (SNAr): 5-Nitroisoxazoles are particularly susceptible to SNAr reactions, allowing for the introduction of various nucleophiles. This strategy has been used to synthesize bis(isoxazole) derivatives by reacting 5-nitroisoxazoles with bis(nucleophiles).[11]

  • Transformation of Existing Scaffolds: In some cases, the isoxazole ring can be transformed into a carboxylic acid group under specific conditions, such as treatment with a strong base, highlighting its role as a carboxylic acid surrogate.[9]

Below is a generalized workflow for the synthesis of a nitroisoxazole carboxylic acid derivative.

G cluster_start Starting Materials A Primary Nitro Compound (e.g., Nitroacetate) C Ring Formation Reaction (e.g., 1,3-Dipolar Cycloaddition) A->C B Electrophilic Partner (e.g., Aldehyde, Alkyne) B->C D Nitroisoxazole Intermediate C->D Forms heterocyclic core E Functional Group Interconversion (e.g., Ester Hydrolysis) D->E Unmasks carboxylic acid F Final Product: Nitroisoxazole Carboxylic Acid E->F

Caption: Generalized workflow for nitroisoxazole carboxylic acid synthesis.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Derivative

This protocol is a representative example based on methodologies described for isoxazole synthesis from primary nitro compounds.[1][4][12]

Objective: To synthesize a 3-aryl-5-nitroisoxazole derivative.

Materials:

  • Substituted aromatic aldehyde

  • Ethyl nitroacetate

  • Base (e.g., Piperidine or Triethylamine)

  • Dehydrating agent/Oxidant (e.g., Copper(II) acetate)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for subsequent hydrolysis)

Procedure:

  • Condensation: Dissolve the aromatic aldehyde (1.0 eq) and ethyl nitroacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine and stir the mixture at room temperature for 2-4 hours to form the intermediate nitroalkene. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add a second equivalent of a primary nitro compound (e.g., nitromethane) and a suitable base/catalyst system like Cu(OAc)₂.

  • Reflux the mixture for 6-12 hours. The reaction involves the formation of a dinitro intermediate which then cyclizes to the isoxazole ring.[10]

  • Work-up: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl. The crude product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude ester product by column chromatography (Silica gel, using a hexane/ethyl acetate gradient).

  • Hydrolysis: Dissolve the purified nitroisoxazole ester in a mixture of ethanol and 1M NaOH solution.

  • Stir the mixture at room temperature or gentle heat until TLC indicates the complete consumption of the ester.

  • Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with cold 1M HCl to precipitate the nitroisoxazole carboxylic acid.

  • Filter the final product, wash with water, and dry to obtain the pure acid.

  • Characterization: Confirm the structure using NMR, IR spectroscopy, and Mass Spectrometry.

Part 2: Biological Activities and Therapeutic Potential

The nitroisoxazole carboxylic acid scaffold has demonstrated significant potential across several therapeutic areas, primarily driven by the unique electronic and chemical properties conferred by the nitro group.

Anticancer Activity: Dual-Targeting of GPX4 and MDM2

A significant breakthrough has been the development of nitroisoxazole-containing compounds as dual inhibitors of glutathione peroxidase 4 (GPX4) and mouse double minute 2 (MDM2).[13][14]

  • Mechanism of Action:

    • MDM2 Inhibition: MDM2 is a key negative regulator of the p53 tumor suppressor protein. By inhibiting the MDM2-p53 interaction, these compounds prevent the degradation of p53, allowing it to accumulate and trigger apoptosis (programmed cell death) in cancer cells.[13][14]

    • GPX4 Inhibition: GPX4 is a crucial enzyme that protects cells from ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation. Inhibiting GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), inducing ferroptotic cell death.[13][14]

The ability to induce both apoptosis and ferroptosis through a single molecule represents a powerful strategy to overcome cancer cell resistance. Certain spiro[pyrrolidin-oxindole] derivatives incorporating a nitroisoxazole moiety have shown potent activity against breast adenocarcinoma cells, both in vitro and in vivo.[14]

G cluster_p53 Apoptotic Pathway cluster_gpx4 Ferroptotic Pathway compound Nitroisoxazole Derivative mdm2 MDM2 compound->mdm2 inhibits gpx4 GPX4 compound->gpx4 inhibits p53 p53 mdm2->p53 degrades ros Lipid ROS Accumulation gpx4->ros prevents apoptosis Apoptosis p53->apoptosis induces ferroptosis Ferroptosis ros->ferroptosis induces

Caption: Dual inhibition of MDM2 and GPX4 by nitroisoxazole derivatives.

Antiparasitic Activity: Combating Chagas Disease

Nitroisoxazole derivatives have been investigated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5][12] Current treatments are limited by significant side effects and low efficacy in the chronic phase of the disease.[5]

  • Mechanism of Action: The activity of these compounds is linked to the nitro group. It is believed to generate oxidative stress within the parasite through the formation of free radicals and reactive oxygen species (ROS), which damage cellular components and lead to parasite death.[4][5] Furthermore, molecular docking studies suggest these compounds can interact with and inhibit cruzipain, a key cysteine protease essential for the parasite's survival and replication.[5] The lipophilicity and size of the substituents on the nitroisoxazole core play a crucial role in modulating this trypanocidal activity.[4]

Compound IDParasite FormActivity MetricValueReference
Compound 9Epimastigote% Trypanocidal Effect52 ± 4%[4][12]
Compound 9EpimastigoteIC₅₀166 ± 4 µM[12]
Compound 9Trypomastigote% Trypanocidal Effect15 ± 3%[5][12]

Table 1: Selected in vitro trypanocidal activity data for a lead nitroisoxazole derivative.

Enzyme Inhibition: Xanthine Oxidase

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism.[15] Overactivity of this enzyme leads to hyperuricemia and is implicated in conditions like gout. While these specific examples were not nitro-substituted, the study highlighted that replacing a cyano group with a nitro group generally reduced inhibitory potency, demonstrating the profound impact of the nitro substituent on target engagement.[15] This underscores the necessity of careful structure-activity relationship (SAR) studies when incorporating this functional group.

Experimental Protocol: MTT Assay for Trypanocidal Activity

This protocol is based on the methodology used to assess the activity of nitroisoxazole derivatives against T. cruzi.[4]

Objective: To determine the viability of T. cruzi epimastigotes after treatment with a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Procedure:

  • Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C.

  • Compound Preparation: Prepare a stock solution of the nitroisoxazole carboxylic acid derivative in DMSO and make serial dilutions in the culture medium.

  • Assay Setup: Seed a 96-well microplate with epimastigotes at a density of 1 x 10⁶ parasites/mL.

  • Treatment: Add different concentrations of the test compound to the wells. Include wells for a positive control (e.g., Nifurtimox), a negative control (parasites with vehicle, e.g., 0.1% DMSO), and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 28°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at room temperature.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of parasite viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth).

Part 3: Future Perspectives and Conclusion

Nitroisoxazole carboxylic acids represent a versatile and potent chemical scaffold with significant, yet not fully exploited, therapeutic potential. The documented dual-action anticancer activity is particularly compelling, offering a promising avenue for developing therapies that can circumvent resistance.[13][14] In the realm of infectious diseases, their activity against T. cruzi warrants further optimization to improve potency against the clinically relevant trypomastigote form and to enhance selectivity over mammalian cells.[12]

Future research should focus on:

  • Systematic SAR Studies: A deeper exploration of how substituents on both the isoxazole ring and other parts of the molecule affect potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial.

  • Mechanism Elucidation: While the role of the nitro group in generating oxidative stress is a common hypothesis, further studies are needed to pinpoint the precise molecular targets and pathways affected in different organisms.

  • Exploring New Therapeutic Areas: The inherent bioactivity of the nitroisoxazole scaffold suggests its potential utility in other areas, such as antiviral, anti-inflammatory, or neuroprotective agents, which remain largely unexplored.[12]

References

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid and its derivatives. Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a nitro group at the 4-position of the isoxazole ring, coupled with a carboxylic acid functionality at the 3-position, offers a versatile scaffold for the development of novel therapeutic agents. This document will delve into the practical aspects of preparing these compounds and the analytical techniques essential for their structural elucidation and purity assessment.

Strategic Approaches to the Synthesis of the this compound Scaffold

The synthesis of the core molecule, this compound, can be approached through two primary strategic pathways: the direct nitration of a pre-formed isoxazole ring or a cyclization reaction that incorporates the nitro functionality during ring formation. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the synthesis.

Strategy A: Electrophilic Nitration of 5-Methyl-3-isoxazolecarboxylic Acid or its Ester

A common and direct method for the synthesis of 4-nitroisoxazoles is the electrophilic nitration of an isoxazole unsubstituted at the 4-position. This approach leverages the electron-rich nature of the isoxazole ring, which is susceptible to attack by a nitronium ion (NO₂⁺).

Causality Behind Experimental Choices:

The nitrating agent of choice is typically a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion. The reaction is highly exothermic and must be conducted at low temperatures (typically 0-10 °C) to prevent over-nitration and decomposition of the starting material. The carboxylic acid group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, the activating effect of the methyl group at the 5-position and the inherent reactivity of the isoxazole ring still allow for nitration to occur at the vacant 4-position.

Experimental Protocol: Synthesis of this compound (Hypothetical Protocol based on Analogy)

Note: This protocol is based on established procedures for the nitration of similar heterocyclic systems and may require optimization.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 1.5 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Reaction Setup: In a separate three-necked flask, dissolve 1.0 g of 5-methyl-3-isoxazolecarboxylic acid in 10 mL of concentrated sulfuric acid, maintaining the temperature at 0-5 °C with an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the isoxazolecarboxylic acid over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of this compound is a key functional handle for the synthesis of a diverse library of derivatives, including esters and amides. These derivatives often exhibit modified pharmacokinetic and pharmacodynamic properties compared to the parent carboxylic acid.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid can be achieved through several standard methods, with the Fischer-Speier esterification being a common choice for its simplicity and cost-effectiveness.

Experimental Protocol: Synthesis of Ethyl 5-Methyl-4-nitro-3-isoxazolecarboxylate

  • Reaction Setup: In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure, and purify the crude ester by column chromatography on silica gel.

Synthesis of Amide Derivatives

Amide derivatives are readily prepared by activating the carboxylic acid, typically by converting it to an acid chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxamides

  • Acid Chloride Formation: In a flask equipped with a reflux condenser and a drying tube, suspend 1.0 g of this compound in 10 mL of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF).

  • Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran. Cool the solution in an ice bath.

  • Amine Addition: Add a solution of the desired amine (1.1 equivalents) and a base, such as triethylamine (1.2 equivalents), dropwise to the acid chloride solution.

  • Reaction and Workup: Allow the reaction to stir at room temperature overnight. Wash the reaction mixture with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude amide by recrystallization or column chromatography.

Comprehensive Characterization of this compound Derivatives

The structural integrity and purity of the synthesized compounds are established through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. For the this compound scaffold, the methyl protons at the 5-position are expected to appear as a singlet in the upfield region (δ 2.5-3.0 ppm). The absence of a proton at the 4-position confirms the successful nitration of the isoxazole ring.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The key signals to identify are the carbonyl carbon of the carboxylic acid (or its derivative), which will be in the downfield region (δ 160-170 ppm), and the carbons of the isoxazole ring. The carbon bearing the nitro group (C4) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Key vibrational frequencies to look for in this compound and its derivatives include:

  • -NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid (around 1700-1725 cm⁻¹), ester (around 1735-1750 cm⁻¹), or amide (around 1630-1690 cm⁻¹).

  • O-H Stretch: A broad absorption for the hydroxyl group of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • N-H Stretch: For amide derivatives, a moderate absorption in the region of 3100-3500 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the synthesized molecules.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, hypothetical)Key IR Absorptions (cm⁻¹)
This compoundC₅H₄N₂O₅172.102.8 (s, 3H, -CH₃), 12.5 (br s, 1H, -COOH)~3000 (br, O-H), ~1710 (C=O), ~1530 & ~1340 (NO₂)
Ethyl 5-Methyl-4-nitro-3-isoxazolecarboxylateC₇H₈N₂O₅200.151.4 (t, 3H, -CH₂CH₃), 2.8 (s, 3H, -CH₃), 4.4 (q, 2H, -CH₂CH₃)~1740 (C=O), ~1530 & ~1340 (NO₂)
5-Methyl-4-nitro-N-phenyl-3-isoxazolecarboxamideC₁₁H₉N₃O₄247.212.8 (s, 3H, -CH₃), 7.1-7.6 (m, 5H, Ar-H), 9.8 (br s, 1H, -NH)~3300 (N-H), ~1670 (C=O), ~1530 & ~1340 (NO₂)

Experimental Workflows and Logical Relationships

Visualizing the synthetic pathways and experimental procedures can aid in understanding the overall process.

Diagram: Synthesis of this compound

Synthesis_Core Start 5-Methyl-3-isoxazolecarboxylic Acid Reaction Nitration (0-10 °C) Start->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Workup Quench on Ice & Filtration Reaction->Workup Product This compound Workup->Product

Caption: Synthetic route to the core molecule.

Diagram: Derivatization Workflow

Derivatization Core This compound Esterification Esterification (EtOH, H₂SO₄, Reflux) Core->Esterification Amidation_Step1 Acid Chloride Formation (SOCl₂, DMF) Core->Amidation_Step1 Ester_Product Ester Derivatives Esterification->Ester_Product Amidation_Step2 Amidation (R₂NH, Et₃N) Amidation_Step1->Amidation_Step2 Amide_Product Amide Derivatives Amidation_Step2->Amide_Product

Caption: Workflow for ester and amide synthesis.

Potential Applications and Future Directions

The this compound scaffold is a promising starting point for the development of new chemical entities with therapeutic potential. The presence of the nitro group can influence the electronic properties of the molecule and may contribute to specific biological activities. For instance, nitroaromatic compounds are known to be effective in treating parasitic infections. Furthermore, the ability to readily synthesize a variety of ester and amide derivatives allows for the fine-tuning of properties such as solubility, cell permeability, and target binding affinity.

Future research in this area could focus on:

  • Screening for Biological Activity: A library of derivatives should be screened against a panel of biological targets, including various cancer cell lines, bacteria, and fungi.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the ester or amide functionality and observing the effect on biological activity, a clear SAR can be established, guiding the design of more potent and selective compounds.

  • Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding modes of these derivatives to specific biological targets, further informing the drug design process.

Conclusion

This technical guide has outlined the key synthetic strategies and characterization techniques for this compound and its derivatives. The provided experimental protocols, while based on established chemical principles, serve as a foundation for researchers to build upon. The versatility of this scaffold, combined with the rich history of isoxazoles in medicinal chemistry, makes it an exciting area for further exploration in the quest for novel therapeutic agents.

References

"physical and chemical properties of C5H4N2O5"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Orotic Acid (C₅H₄N₂O₅)

Introduction

Orotic acid (C₅H₄N₂O₅), a pyrimidinedione and carboxylic acid, is a pivotal intermediate in the biosynthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1] Historically, it was once miscategorized as vitamin B13, but it is now understood to be a non-vitamin compound synthesized endogenously.[2][3] Its unique chemical structure dictates a range of physical and chemical properties that are of significant interest to researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the core characteristics of orotic acid, detailing its physicochemical properties, reactivity, biochemical significance, and relevant experimental considerations.

Chemical Identity and Structure

Orotic acid is systematically known as 2,4-dioxo-1H-pyrimidine-6-carboxylic acid.[4] It is also referred to by several synonyms, including 6-Carboxyuracil, Animal galactose factor, and Orotonin.[4]

  • Molecular Formula: C₅H₄N₂O₄[2][3][5][6]

  • Molecular Weight: 156.10 g/mol [2][4][5]

  • CAS Number: 65-86-1[2][3][4][5]

  • IUPAC Name: 2,4-dioxo-1H-pyrimidine-6-carboxylic acid[4]

The structure of orotic acid features a heterocyclic pyrimidine ring with two keto groups and a carboxylic acid substituent at the C-6 position.[4] This combination of functional groups is fundamental to its chemical behavior and biological role.

Caption: Key functional groups of the Orotic Acid molecule.

Physicochemical Properties

The physical properties of orotic acid are summarized in the table below. These characteristics are crucial for designing experimental protocols, including dissolution studies, formulation development, and analytical method development.

PropertyValueSource
Appearance White crystals or crystalline powder[2][4]
Melting Point ≥300 °C; 345-350 °C (decomposes)[2][6][7][8]
Boiling Point Decomposes[8]
Water Solubility Slightly soluble; 1.82 g/L at 18-25 °C[2][4][6][7]
Solubility in other solvents Insoluble in EtOH; Soluble in DMSO (with warming)[5][9]
Dissociation Constants (pKa) pKa1 = 2.07; pKa2 = 9.45[4][8]
LogP (o/w) -0.83[4][6]

The low LogP value indicates that orotic acid is a hydrophilic compound, consistent with its slight solubility in water and its biological role in aqueous environments.[4][6] The two pKa values correspond to the carboxylic acid group (pKa1 = 2.07) and one of the N-H protons on the pyrimidine ring (pKa2 = 9.45).[4][8] This means orotic acid will exist in various ionized forms depending on the pH of the solution.[4]

Chemical Properties and Reactivity

Acid-Base Chemistry

As a carboxylic acid, orotic acid can donate a proton from its -COOH group. It readily reacts with bases, both organic (like amines) and inorganic, in neutralization reactions to form water and a salt.[2][10] These reactions can be exothermic.[2][10] The resulting orotate salts often exhibit increased water solubility compared to the parent acid.[10] The pH of aqueous solutions of orotic acid is less than 7.0.[2][10]

Stability and Decomposition

Orotic acid is stable under standard temperature and pressure.[2][7][11] However, it is incompatible with strong oxidizing agents.[2][11] When heated to decomposition, it emits toxic fumes containing nitrogen oxides (NOx).[2][4]

General Reactivity

The reactivity of orotic acid is characteristic of carboxylic acids.

  • Reaction with Active Metals: In aqueous solution or when molten, it can react with active metals to produce hydrogen gas and a metal salt.[2][10]

  • Reaction with Carbonates and Bicarbonates: Reacts to produce carbon dioxide, water, and a salt.[10]

  • Corrosion: Even as a solid, it can absorb enough moisture from the air to become corrosive to metals like iron, steel, and aluminum.[2][10]

  • Other Reactions: It can react with various compounds such as cyanide salts, diazo compounds, isocyanates, and sulfides, which can generate toxic or flammable gases.[2][10]

Biochemical Significance and Pathway

Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides.[3] Dihydroorotate is oxidized to orotic acid by the mitochondrial enzyme dihydroorotate dehydrogenase.[3] Orotic acid then reacts with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP), a reaction catalyzed by UMP synthase.[3] OMP is subsequently decarboxylated to form uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. Disruptions in this pathway can lead to a metabolic disorder known as orotic aciduria, characterized by the buildup of orotic acid.[3]

Pyrimidine_Biosynthesis Dihydroorotate Dihydroorotate Orotic_Acid Orotic Acid Dihydroorotate->Orotic_Acid Dihydroorotate Dehydrogenase OMP Orotidine-5'-monophosphate (OMP) Orotic_Acid->OMP UMP Synthase PRPP PRPP PRPP->OMP UMP Synthase UMP Uridine Monophosphate (UMP) OMP->UMP UMP Synthase (Decarboxylase activity) Pyrimidines Other Pyrimidines (UTP, CTP) UMP->Pyrimidines

Caption: Simplified pathway of pyrimidine nucleotide biosynthesis.

Experimental Protocols

Conceptual Synthesis and Purification Workflow

Several methods exist for the synthesis of orotic acid. One common approach involves the rearrangement of carboxymethylene hydantoin.[4][12] A generalized workflow for synthesis and purification is as follows:

  • Reaction Setup: Reactants, such as hydantoin and glyoxylic acid, are combined in an appropriate solvent (e.g., water) under controlled temperature and pH, often in the presence of a base like sodium hydroxide.[12]

  • Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Acidification and Precipitation: Upon completion, the reaction mixture is cooled and acidified (e.g., with hydrochloric acid) to precipitate the crude orotic acid product, taking advantage of its low solubility in acidic aqueous media.[2]

  • Isolation: The crude product is isolated by filtration and washed with cold water to remove soluble impurities.[2]

  • Purification: The crude solid is then purified, typically by recrystallization from a suitable solvent, to obtain high-purity orotic acid.

  • Drying and Characterization: The purified crystals are dried under vacuum. The final product's identity and purity are confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Workflow for Solubility Determination

The equilibrium solubility of orotic acid in a given solvent can be determined using the shake-flask method, a standard and reliable protocol.

Solubility_Workflow start Start: Prepare Materials step1 Add excess orotic acid to a known volume of solvent start->step1 step2 Seal vial and place in a shaker bath at constant temperature step1->step2 step3 Agitate for a set time (e.g., 24-48h) to reach equilibrium step2->step3 step4 Allow solid to settle step3->step4 step5 Withdraw an aliquot of the supernatant and filter (e.g., 0.45µm) step4->step5 step6 Dilute the filtrate with a suitable solvent step5->step6 step7 Analyze concentration using a validated method (e.g., UV-Vis, HPLC) step6->step7 end End: Calculate Solubility (g/L) step7->end

Caption: Experimental workflow for solubility determination.

Safety and Handling

Orotic acid is considered a hazardous substance and requires careful handling.[11][13]

  • Health Hazards: It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[11][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with appropriate respiratory protection to avoid inhaling dust.[7][11][13]

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Keep containers securely sealed when not in use.[11][13]

  • Storage: Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][11]

  • Spills: For small spills, dampen the solid material with water and transfer it to a suitable container for disposal. Avoid generating dust. Wash the contaminated area with soap and water.[10]

Applications in Research and Drug Development

Orotic acid's role in metabolism makes it a valuable compound for study.

  • Metabolic Research: It is used to study the pyrimidine biosynthesis pathway and metabolic disorders like orotic aciduria.[1] Inducing fatty liver in animal models with orotic acid is a common method to investigate lipid metabolism.[1]

  • Mineral Carriers: Orotic acid is sometimes used in dietary supplements as a carrier for minerals (e.g., lithium orotate), purportedly to increase their bioavailability.[3]

  • Drug Development: As a precursor to essential biomolecules, derivatives of orotic acid are explored as potential therapeutic agents, including as anti-cancer drugs.[1]

Conclusion

Orotic acid (C₅H₄N₂O₅) is a well-characterized heterocyclic compound with distinct physical and chemical properties rooted in its pyrimidine and carboxylic acid functionalities. Its slight water solubility, acidic nature, and specific reactivity profile are critical considerations for its handling and use in experimental settings. As a central metabolite in pyrimidine synthesis, orotic acid remains a compound of high interest for researchers in biochemistry, metabolic science, and pharmacology, offering a window into fundamental cellular processes and potential therapeutic pathways.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential mechanisms of action for the versatile synthetic intermediate, 5-Methyl-4-nitro-3-isoxazolecarboxylic acid. Synthesizing current knowledge from disparate sources, this document offers a framework for understanding its biological activity and a roadmap for future investigation. We will move beyond a simple recitation of facts to a logical exploration of experimentally testable hypotheses grounded in the compound's chemical nature and the established activities of related molecules.

Compound Profile: A Chemically Primed Scaffold

This compound is a white to pale yellow crystalline powder with the molecular formula C₅H₄N₂O₅.[1] Its structure is characterized by three key functional groups that dictate its reactivity and potential biological interactions: the isoxazole core, a nitro group, and a carboxylic acid moiety.

PropertyValueSource
Molecular FormulaC₅H₄N₂O₅[1][2]
Molecular Weight~172.1 g/mol [3]
AppearanceWhite to light yellow solid[3]
SolubilityLow in water, soluble in DMSO and DMF

The isoxazole ring serves as a bioisosteric replacement for other oxygen-containing heterocycles, allowing it to potentially mimic endogenous ligands and interact with a variety of biological targets. The electron-withdrawing nitro group and the carboxylic acid provide handles for synthetic modification, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Hypothesized Mechanisms of Action: A Multi-pronged Approach

Based on available literature for this compound and its structural analogs, we can postulate several non-mutually exclusive mechanisms of action. These hypotheses provide a foundation for designing experiments to elucidate its precise biological role.

Targeted Enzyme Inhibition: A Prominent Avenue

The application of this compound as a scaffold in the development of various enzyme inhibitors points to this as a primary mode of action.

  • Kinase Inhibition: Its use in the synthesis of kinase inhibitors for cancer therapy suggests that the molecule, or its derivatives, can fit into the ATP-binding pocket of specific kinases, disrupting downstream signaling pathways crucial for cell proliferation and survival.

  • Histone Deacetylase (HDAC) Inhibition: The development of dual kinase/HDAC inhibitors from this scaffold indicates a potential interaction with the zinc-containing active site of HDACs, leading to alterations in chromatin structure and gene expression.

  • Glutathione Peroxidase 4 (GPX4) Inhibition and Ferroptosis Induction: A key insight comes from its use in determining the SAR of GPX4 inhibitor warheads.[3] The nitroisoxazole moiety can function as a "masked" nitrile oxide electrophile. This suggests a mechanism where the isoxazole ring, under specific biological conditions, opens to form a highly reactive nitrile oxide that can covalently modify the selenocysteine residue in the GPX4 active site.[4] Inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately triggering ferroptosis, an iron-dependent form of programmed cell death.[4]

  • Xanthine Oxidase (XO) Inhibition: Studies on other isoxazolecarboxylic acid derivatives have demonstrated potent inhibition of xanthine oxidase, a key enzyme in purine metabolism responsible for uric acid production.[5] This suggests that this compound could also act as a competitive or mixed-type inhibitor of XO.[5]

The following diagram illustrates the potential enzymatic targets of this compound and its derivatives.

a Compound 5-Methyl-4-nitro-3- isoxazolecarboxylic acid Kinase Kinase Inhibition Compound->Kinase HDAC HDAC Inhibition Compound->HDAC GPX4 GPX4 Inhibition Compound->GPX4 XO Xanthine Oxidase Inhibition Compound->XO Cancer Anti-Cancer Effects Kinase->Cancer GeneExpression Altered Gene Expression HDAC->GeneExpression Ferroptosis Induction of Ferroptosis GPX4->Ferroptosis AntiGout Anti-Gout Effects XO->AntiGout

Figure 1: Potential Enzymatic Targets and Downstream Effects.

Bioreduction of the Nitro Group and Oxidative Stress

The nitroaromatic nature of this compound suggests a mechanism involving its bioreduction. In hypoxic environments, such as those found in solid tumors, the nitro group can be reduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates, and ultimately the corresponding amine.[4] These reactive species can induce cellular damage through covalent modification of macromolecules (DNA, proteins) and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

The following diagram outlines the proposed bioreduction pathway.

b Compound 5-Methyl-4-nitro-3- isoxazolecarboxylic acid (R-NO2) Nitroso Nitroso Intermediate (R-NO) Compound->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Reduction ROS Reactive Oxygen Species (ROS) Nitroso->ROS Amine Amine Derivative (R-NH2) Hydroxylamine->Amine Reduction Hydroxylamine->ROS CellDamage Cellular Damage ROS->CellDamage

Figure 2: Hypothesized Bioreduction Pathway.

Experimental Workflows for Mechanistic Validation

To dissect the precise mechanism of action, a systematic experimental approach is required. The following protocols outline key experiments to test the aforementioned hypotheses.

Workflow for Assessing Enzyme Inhibition

This workflow is designed to identify and characterize the direct enzymatic targets of this compound.

c Start Start: Compound Synthesis and Purification Screening Broad-Spectrum Kinase, HDAC, and XO Screening Panels Start->Screening Hit Hit Identification Screening->Hit Hit->Screening No IC50 IC50 Determination for Validated Hits Hit->IC50 Yes Kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) IC50->Kinetics Binding Biophysical Binding Assays (e.g., SPR, ITC) Kinetics->Binding Cellular Cellular Target Engagement Assays (e.g., CETSA) Binding->Cellular End End: Confirmed Target(s) and Mechanism of Inhibition Cellular->End

Figure 3: Experimental Workflow for Enzyme Target Validation.

Protocol 1: In Vitro Enzyme Inhibition Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases, HDACs, GPX4, and xanthine oxidase.

  • Materials:

    • This compound (dissolved in DMSO)

    • Purified recombinant human kinases, HDACs, GPX4, and xanthine oxidase

    • Substrates and cofactors for each enzyme

    • Assay-specific buffers

    • Microplates (96- or 384-well)

    • Plate reader (e.g., for fluorescence, luminescence, or absorbance)

  • Methodology:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the enzyme, its specific substrate, and cofactors in the appropriate assay buffer.

    • Add the diluted test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate the plate at the optimal temperature for the enzyme.

    • Measure the enzyme activity using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for Investigating Bioreduction and Oxidative Stress

This workflow aims to determine if the biological activity of the compound is mediated by the reduction of its nitro group and the subsequent generation of reactive species.

Protocol 2: Cellular ROS Production Assay

  • Objective: To measure the intracellular production of reactive oxygen species in cells treated with this compound.

  • Materials:

    • Cell line of interest (e.g., a cancer cell line)

    • Cell culture medium and supplements

    • This compound

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

    • Positive control (e.g., H₂O₂)

    • Fluorescence microscope or flow cytometer

  • Methodology:

    • Seed cells in a suitable culture vessel and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a defined period.

    • Incubate the cells with DCFH-DA. DCFH-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Concluding Remarks and Future Directions

The available evidence strongly suggests that this compound is not merely a passive synthetic intermediate but a molecule with significant potential for biological activity. Its mechanism of action is likely multifaceted, potentially involving direct enzyme inhibition and/or bioreductive activation leading to oxidative stress. The experimental workflows proposed in this guide provide a clear path for researchers to systematically investigate these possibilities.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand how modifications to the isoxazole core, the position and nature of the nitro group, and the carboxylic acid moiety affect biological activity and target selectivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound and its optimized analogs in relevant animal models of cancer, inflammation, or gout.

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to determine their suitability for further drug development.

By pursuing these avenues of research, the scientific community can fully unlock the therapeutic potential of this intriguing isoxazole derivative.

References

The Isoxazole Nucleus: A Privileged Scaffold for Therapeutic Innovation — A Technical Guide to the Homologs and Analogs of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole core is a cornerstone of medicinal chemistry, renowned for its versatile biological activities. This guide provides an in-depth exploration of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid, a key synthetic intermediate, and delves into the design, synthesis, and evaluation of its homologs and analogs. We will examine the strategic modifications of its core structure, focusing on the impact of these changes on biological activity, particularly in the realms of kinase inhibition, antimicrobial efficacy, and the modulation of glutathione peroxidase 4 (GPX4). This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols and a robust framework for structure-activity relationship (SAR) studies to accelerate the discovery of novel therapeutics.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are classified as "privileged structures" in drug discovery. This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1] The unique electronic properties and structural rigidity of the isoxazole ring make it an ideal scaffold for the design of potent and selective therapeutic agents.

This compound (CAS 960225-75-6) is a key building block in the synthesis of diverse isoxazole-based compounds.[2][3] Its trifunctional nature—a reactive carboxylic acid, a modifiable nitro group, and a methyl group amenable to homologation—provides a versatile platform for generating extensive chemical libraries for biological screening. This guide will systematically explore the synthetic pathways to this core molecule and its derivatives, and provide detailed methodologies for assessing their therapeutic potential.

Synthesis of this compound and Its Derivatives

The synthesis of the target compound and its analogs can be approached through a multi-step sequence, beginning with readily available starting materials. The following protocols are designed to be robust and adaptable for the generation of a diverse set of molecules for SAR studies.

Synthesis of the Core Intermediate: 5-Methylisoxazole-4-carboxylic Acid

A common and efficient method for the synthesis of the 5-methylisoxazole-4-carboxylic acid core involves the reaction of ethyl acetoacetate with triethyl orthoformate, followed by cyclization with hydroxylamine.[4]

Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

  • Step 1: Formation of Ethyl 2-acetyl-3-ethoxyacrylate. In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Heat the mixture to 120-130°C and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure to yield the crude ethyl 2-acetyl-3-ethoxyacrylate, which can be used in the next step without further purification.

Experimental Protocol: Cyclization to form Ethyl 5-methylisoxazole-4-carboxylate

  • Step 2: Cyclization with Hydroxylamine. Dissolve the crude ethyl 2-acetyl-3-ethoxyacrylate in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water to the ethanolic solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 5-methylisoxazole-4-carboxylate.

Experimental Protocol: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

  • Step 3: Hydrolysis. Dissolve the ethyl 5-methylisoxazole-4-carboxylate in a mixture of ethanol and 2M aqueous sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 5-methylisoxazole-4-carboxylic acid.[5][6]

Nitration of the Isoxazole Core

The introduction of the nitro group at the C4 position is a critical step. This is typically achieved using a nitrating agent under acidic conditions.

Experimental Protocol: Synthesis of this compound

  • Step 4: Nitration. To a solution of 5-methylisoxazole-4-carboxylic acid in concentrated sulfuric acid at 0°C, add fuming nitric acid dropwise.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to yield this compound.

Diagram: Synthetic Pathway to this compound

Synthetic_Pathway Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-acetyl-3-ethoxyacrylate Ethyl 2-acetyl-3-ethoxyacrylate Ethyl Acetoacetate->Ethyl 2-acetyl-3-ethoxyacrylate Triethyl orthoformate, Acetic anhydride, Δ Ethyl 5-methylisoxazole-4-carboxylate Ethyl 5-methylisoxazole-4-carboxylate Ethyl 2-acetyl-3-ethoxyacrylate->Ethyl 5-methylisoxazole-4-carboxylate Hydroxylamine HCl, Sodium acetate 5-Methylisoxazole-4-carboxylic Acid 5-Methylisoxazole-4-carboxylic Acid Ethyl 5-methylisoxazole-4-carboxylate->5-Methylisoxazole-4-carboxylic Acid NaOH, H2O/EtOH, Δ then HCl This compound This compound 5-Methylisoxazole-4-carboxylic Acid->this compound HNO3, H2SO4

Caption: Synthetic route to the target compound.

Synthesis of Homologs and Analogs

The versatility of the core structure allows for the synthesis of a wide range of homologs and analogs to probe structure-activity relationships.

Homologs (Modification at C5):

  • 5-Ethyl-4-nitro-3-isoxazolecarboxylic Acid: Synthesized using ethyl propionylacetate as the starting material in place of ethyl acetoacetate.

Analogs (Modification at C4):

  • 5-Methyl-4-amino-3-isoxazolecarboxylic Acid: The nitro group of the parent compound can be reduced to an amino group using standard reducing agents such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C).[1] This introduces a basic, hydrogen-bond donating group.

  • 5-Methyl-4-chloro-3-isoxazolecarboxylic Acid: The amino group of the 4-amino analog can be converted to a chloro group via a Sandmeyer reaction. This allows for the exploration of halogen bonding interactions.

Analogs (Modification at C3):

  • Amide and Ester Derivatives: The carboxylic acid at the C3 position can be readily converted to a variety of amides and esters using standard coupling reagents (e.g., EDC, HATU) or by conversion to the acid chloride followed by reaction with an amine or alcohol.[7][8] This allows for the exploration of different substituents to modulate properties such as solubility and cell permeability.

Biological Evaluation: Protocols and Rationale

The synthesized homologs and analogs should be subjected to a battery of biological assays to determine their therapeutic potential. The choice of assays is guided by the known activities of isoxazole derivatives.

Kinase Inhibition Assays

Isoxazole-containing compounds have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[9]

Rationale: The planar, heteroaromatic nature of the isoxazole ring allows it to function as an ATP mimetic, binding to the ATP-binding pocket of kinases and inhibiting their activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3K)

  • Reagents: Recombinant human kinase (e.g., PI3Kα), substrate (e.g., PIP2), ATP, test compounds, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase. e. Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions (e.g., by measuring the amount of ADP produced). f. Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the kinase activity.

Diagram: Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Serial Dilutions Serial Dilutions Add Kinase & Substrate Add Kinase & Substrate Serial Dilutions->Add Kinase & Substrate Add Test Compound Add Test Compound Add Kinase & Substrate->Add Test Compound Initiate with ATP Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction Stop Reaction Measure Activity Measure Activity Stop Reaction->Measure Activity Calculate IC50 Calculate IC50 Measure Activity->Calculate IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing

The isoxazole scaffold is present in several clinically used antibiotics, and novel derivatives continue to be explored for their antimicrobial properties.[10][11][12][13]

Rationale: The mechanism of action of antimicrobial isoxazoles can vary, but they often interfere with essential cellular processes such as cell wall synthesis or DNA replication.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Materials: Test compounds, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, sterile 96-well microtiter plates.

  • Procedure: a. Prepare a stock solution of each test compound in DMSO. b. In a 96-well plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton broth. c. Inoculate each well with a standardized suspension of the bacterial strain. d. Include positive (bacteria and broth) and negative (broth only) controls. e. Incubate the plates at 37°C for 18-24 hours. f. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Glutathione Peroxidase 4 (GPX4) Inhibition Assay

Recent studies have highlighted the potential of nitroisoxazole-containing compounds as inhibitors of GPX4, a key enzyme in the regulation of ferroptosis, a form of programmed cell death.[14][15][16][17] This presents a promising avenue for the development of novel anticancer agents.

Rationale: The electrophilic nature of the nitroisoxazole warhead is thought to enable covalent modification of the active-site selenocysteine of GPX4, leading to its irreversible inhibition.[14]

Experimental Protocol: GPX4 Inhibitor Screening Assay

  • Reagents: Recombinant human GPX4, glutathione (GSH), glutathione reductase (GR), NADPH, a suitable peroxide substrate (e.g., cumene hydroperoxide), and a commercial GPX4 inhibitor screening assay kit.

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, combine GPX4, GSH, GR, NADPH, and the test compound. c. Initiate the reaction by adding the peroxide substrate. d. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. e. The rate of NADPH consumption is proportional to GPX4 activity. f. Calculate the IC₅₀ value for each compound.

In Vitro Cytotoxicity Assays

To assess the general toxicity and potential anticancer activity of the synthesized compounds, in vitro cytotoxicity assays are essential.

Experimental Protocol: MTT or XTT Assay

  • Materials: Cancer cell lines (e.g., MCF-7, A549), normal cell lines (for selectivity assessment), cell culture medium, 96-well plates, MTT or XTT reagent, and a plate reader.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 48-72 hours. c. Add the MTT or XTT reagent to each well and incubate according to the manufacturer's protocol. d. Measure the absorbance at the appropriate wavelength. e. The absorbance is proportional to the number of viable cells. f. Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.[7][8][18]

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological evaluation of the synthesized homologs and analogs will be crucial for establishing a comprehensive SAR.

Key Structural Features and Their Anticipated Impact:

  • C5-Substituent (Homologs): Increasing the alkyl chain length from methyl to ethyl may impact lipophilicity and steric interactions within the binding pocket of the target protein. This can lead to changes in potency and selectivity.

  • C4-Substituent (Analogs):

    • Nitro Group: The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the isoxazole ring. Its replacement with an amino group (electron-donating) or a chloro group (electron-withdrawing with different steric and electronic properties) will provide valuable insights into the role of electronics at this position.[19]

    • Amino Group: The introduction of a basic amino group can lead to new hydrogen bonding interactions and alter the overall physicochemical properties of the molecule, potentially improving solubility and target engagement.[1][18]

  • C3-Substituent (Analogs):

    • Carboxylic Acid: The acidic nature of the carboxylic acid allows for ionic interactions and hydrogen bonding.

    • Amides and Esters: Conversion to amides and esters can modulate lipophilicity, cell permeability, and metabolic stability. The nature of the amine or alcohol used will introduce a wide range of functionalities for probing the binding site.[8][20]

Data Presentation:

The biological data for the synthesized compounds should be summarized in a clear and concise table to facilitate comparison and SAR analysis.

Table 1: Biological Activity of this compound and its Derivatives

Compound IDR1 (C5)R2 (C4)R3 (C3)Kinase IC₅₀ (µM)Antimicrobial MIC (µg/mL)GPX4 IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)
Parent -CH₃-NO₂-COOHDataDataDataData
Homolog 1 -CH₂CH₃-NO₂-COOHDataDataDataData
Analog 1 -CH₃-NH₂-COOHDataDataDataData
Analog 2 -CH₃-Cl-COOHDataDataDataData
Analog 3 -CH₃-NO₂-CONHCH₃DataDataDataData
Analog 4 -CH₃-NO₂-COOCH₃DataDataDataData

Data to be filled upon completion of biological assays.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of homologs and analogs of this compound. The detailed protocols and the proposed SAR strategy offer a clear path for the discovery of novel therapeutic agents based on the versatile isoxazole scaffold. Future work should focus on expanding the library of derivatives to include a wider range of substituents and exploring their potential against a broader panel of biological targets. Advanced computational modeling and structural biology studies will further aid in the rational design of next-generation isoxazole-based drugs with enhanced potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

The Synthetic Versatility of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block

5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a highly functionalized heterocyclic compound that has emerged as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive carboxylic acid handle, an electron-withdrawing nitro group, and a stable isoxazole core, offers a trifecta of opportunities for chemical manipulation. This combination allows for a diverse range of transformations, making it a valuable precursor for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for selective reactions, enabling chemists to construct intricate molecular frameworks with high precision. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity and Strategic Considerations

The chemical behavior of this compound is governed by the interplay of its three key functional groups. Understanding their individual and collective reactivity is paramount for designing successful synthetic strategies.

  • The Carboxylic Acid (C3-Position): This group serves as the primary site for derivatization, readily undergoing standard transformations such as esterification and amide bond formation. The electron-withdrawing nature of the adjacent nitro group and the isoxazole ring can influence the reactivity of the carboxyl group, a factor to consider when selecting coupling agents and reaction conditions.

  • The Nitro Group (C4-Position): The nitro group is a powerful electron-withdrawing group, activating the isoxazole ring for certain nucleophilic reactions. More importantly, it is a versatile functional group that can be reduced to an amino group, opening up a vast landscape of further chemical modifications. The selective reduction of the nitro group in the presence of the carboxylic acid and the isoxazole ring is a key strategic consideration.

  • The Isoxazole Ring: This five-membered heterocycle provides a stable and rigid scaffold. While generally robust, the N-O bond can be susceptible to cleavage under certain reductive conditions, a potential side reaction that must be managed. The substituents on the ring significantly influence its overall electronic properties and reactivity.

Application Notes and Protocols

This section details the practical application of this compound in key synthetic transformations, providing experimentally validated protocols and insights into the rationale behind the chosen conditions.

Amide Bond Formation: Accessing a Diverse Amide Library

The synthesis of amides from this compound is a cornerstone of its application, providing access to a wide array of derivatives with potential biological activity. Given the electron-deficient nature of the carboxylic acid, efficient coupling often requires the use of potent activating agents.

Causality Behind Experimental Choices: Standard amide coupling protocols are highly effective. The choice of coupling reagent and base is critical to ensure efficient activation of the carboxylic acid and to minimize side reactions. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are often preferred for their high efficiency and mild reaction conditions.[1][2][3] The use of HOBt (Hydroxybenzotriazole) as an additive with EDC can further suppress side reactions and improve yields.[3]

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • HATU

    • DIPEA

    • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM at 0 °C, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the activated ester.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient).

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventTypical Yield (%)Notes
HATUNoneDIPEADMF, DCM85-95Highly efficient, suitable for hindered amines.[4]
EDCHOBtDIPEADMF, DCM80-90Cost-effective, good for a wide range of substrates.[5]
SOCl₂NonePyridine (cat.)Toluene, DCM75-85Two-step process via the acid chloride; can be harsh for sensitive substrates.

Visualization of the Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification CarboxylicAcid 5-Methyl-4-nitro- 3-isoxazolecarboxylic acid HATU HATU, DIPEA CarboxylicAcid->HATU 1. Mix ActivatedEster Activated Ester Intermediate HATU->ActivatedEster 2. Form Amine Primary or Secondary Amine ActivatedEster->Amine 3. Add Product Amide Product Amine->Product 4. React Workup Aqueous Work-up Product->Workup 5. Quench & Extract Purification Column Chromatography Workup->Purification 6. Purify FinalProduct Purified Amide Purification->FinalProduct

Caption: Workflow for HATU-mediated amide coupling.

Esterification: Protecting Group Introduction and Prodrug Synthesis

Esterification of the carboxylic acid can serve two primary purposes: as a protecting group strategy during subsequent transformations or for the synthesis of ester prodrugs to improve pharmacokinetic properties.

Causality Behind Experimental Choices: Fischer esterification, using an excess of the alcohol as the solvent and a catalytic amount of strong acid (e.g., H₂SO₄), is a straightforward method for simple, unhindered alcohols.[6] For more complex or acid-sensitive alcohols, milder conditions are necessary. Steglich esterification, employing DCC (N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine), is an excellent alternative that proceeds under neutral conditions.

Experimental Protocol: Fischer Esterification for Methyl Ester Synthesis

  • Materials:

    • This compound

    • Methanol (MeOH), anhydrous

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting methyl ester by crystallization or column chromatography if necessary.

Selective Reduction of the Nitro Group: Gateway to Amino-Isoxazoles

The reduction of the nitro group to an amine is arguably the most powerful transformation of this building block, as it introduces a nucleophilic center that can be further elaborated into a wide range of functionalities. The key challenge is to achieve this reduction selectively without cleaving the isoxazole ring.

Causality Behind Experimental Choices: While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro group reduction, it can sometimes lead to the cleavage of the N-O bond in the isoxazole ring. Milder reducing agents are often preferred. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate is a classic and reliable method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[7] Other metal-based reductions, such as iron powder in acetic acid or zinc dust with ammonium formate, also offer good selectivity.[7][8]

Experimental Protocol: Selective Nitro Reduction using Tin(II) Chloride

  • Materials:

    • This compound or its ester/amide derivative

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Saturated aqueous NaHCO₃ solution

    • Celatom® or Celite®

  • Procedure:

    • Dissolve the 5-methyl-4-nitro-3-isoxazole derivative (1.0 eq) in ethanol or ethyl acetate.

    • Add SnCl₂·2H₂O (4-5 eq) to the solution.

    • Heat the reaction mixture to reflux (typically 50-78 °C) for 1-4 hours. Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred, saturated aqueous NaHCO₃ solution to neutralize the acid and precipitate tin salts.

    • Filter the resulting suspension through a pad of Celatom® or Celite® to remove the inorganic solids, washing the pad thoroughly with the reaction solvent.

    • Separate the organic layer from the filtrate and extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude 4-amino-5-methyl-3-isoxazole derivative.

    • Purify the product by column chromatography or crystallization as needed.

Visualization of the Selective Reduction Pathway

Nitro_Reduction Start 5-Methyl-4-nitro- 3-isoxazolecarboxylic acid (or derivative) Reagents SnCl₂·2H₂O, EtOH Reflux Start->Reagents 1. React Product 4-Amino-5-methyl- 3-isoxazolecarboxylic acid (or derivative) Reagents->Product 2. Selective Reduction (Desired Pathway) SideProduct Isoxazole Ring Cleavage (Potential Side Product) Reagents->SideProduct Harsh Conditions (Undesired)

Caption: Selective reduction of the nitro group.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a building block of significant synthetic potential. Its densely packed and strategically arranged functional groups provide a platform for a multitude of chemical transformations. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the unique reactivity of this compound. By understanding the nuances of its chemical behavior, scientists can unlock its full potential in the synthesis of novel compounds for drug discovery and materials science.

References

The Versatile Heterocyclic Scaffold: Application Notes for 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Structure in Modern Chemistry

The isoxazole ring system is a cornerstone of contemporary medicinal and materials chemistry, prized for its unique electronic properties and metabolic stability.[1] Within this class of heterocycles, 5-methyl-4-nitro-3-isoxazolecarboxylic acid emerges as a particularly versatile and powerful building block. Its trifunctional nature—a reactive methyl group, an electron-withdrawing nitro group, and a readily derivatizable carboxylic acid—opens a vast landscape of synthetic possibilities. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.

The strategic placement of the nitro group at the 4-position significantly influences the reactivity of the adjacent 5-methyl group and the isoxazole ring itself, making it a linchpin for a variety of chemical transformations. From the construction of complex, biologically active molecules to the synthesis of novel functional materials, this compound offers a robust platform for innovation.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use and characterization.

PropertyValueSource
Molecular Formula C₅H₄N₂O₅[2][3]
Molecular Weight 172.10 g/mol [4]
CAS Number 960225-75-6[3][4]
Appearance White to light yellow solid[5]
Storage Sealed in dry, store in freezer, under -20°C[4]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for the title compound and its derivatives should be acquired and interpreted for structural confirmation during synthesis and subsequent reactions.

Synthesis of the Building Block: A Detailed Protocol

The synthesis of this compound is typically achieved through the nitration of its precursor, 5-methylisoxazole-3-carboxylic acid. The following protocol provides a detailed, step-by-step guide for this transformation.

Protocol 1: Synthesis of this compound

This protocol is based on established nitration procedures for isoxazole systems.

Reaction Scheme:

Synthesis_of_5-Methyl-4-nitro-3-isoxazolecarboxylic_acid start 5-Methylisoxazole-3-carboxylic acid reagents HNO₃, H₂SO₄ start->reagents Nitration product This compound reagents->product

Caption: Synthesis of the target building block.

Materials:

  • 5-Methylisoxazole-3-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Starting Material: Slowly add 5-methylisoxazole-3-carboxylic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitration: Cool the reaction mixture to below 5 °C. Add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and decomposition of the starting material and product.

  • Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Fuming Nitric Acid: The use of fuming nitric acid ensures a high concentration of the nitrating agent, driving the reaction to completion.

  • Pouring onto Ice: This step quenches the reaction and precipitates the organic product, which is sparingly soluble in the aqueous acidic medium.

Applications in Synthetic Chemistry: Protocols and Insights

The true power of this compound lies in its application as a versatile building block. The following sections detail protocols for key transformations, providing a launchpad for the synthesis of diverse molecular architectures.

Amide Bond Formation: Accessing a World of Bioactivity

The carboxylic acid moiety is a prime handle for derivatization, most commonly through amide bond formation. This reaction is fundamental in the synthesis of a vast number of pharmaceuticals and bioactive compounds.[6][7]

This protocol describes a reliable method for coupling this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Reaction Workflow:

Amide_Coupling_Workflow start 5-Methyl-4-nitro-3- isoxazolecarboxylic acid reagents HATU, DIPEA, DMF start->reagents amine Primary or Secondary Amine amine->reagents intermediate Activated Ester Intermediate reagents->intermediate product 5-Methyl-4-nitro-3- isoxazolecarboxamide intermediate->product

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound in anhydrous DMF, add the amine followed by DIPEA.

  • Activation: Add HATU to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Choice of Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction. Other hindered bases like triethylamine can also be used.

  • Alternative Coupling Reagents: Other common coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) can also be employed. The choice of reagent may depend on the specific substrates and the desired reaction conditions.

Esterification: Protecting Group and Intermediate Strategy

Esterification of the carboxylic acid provides a means of protection or can be a key step in the synthesis of final target molecules with ester functionalities.

This classic method is a straightforward way to produce simple alkyl esters.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Dichloromethane or Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound in a large excess of the anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-12 hours, monitoring by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane or diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the ester product by column chromatography or recrystallization.

Harnessing the Reactivity of the Nitro Group: Reduction to an Amine

The nitro group is a versatile functional group that can be reduced to an amine, opening up a new avenue for derivatization. This transformation is crucial for accessing 4-amino-5-methyl-3-isoxazole derivatives, which are valuable intermediates in medicinal chemistry.

A variety of reagents can be used for the reduction of aromatic nitro groups. A common and effective method involves the use of tin(II) chloride.

Reaction Scheme:

Nitro_Reduction start 5-Methyl-4-nitro-3- isoxazolecarboxylic acid derivative reagents SnCl₂·2H₂O, EtOH start->reagents Reduction product 4-Amino-5-methyl-3- isoxazolecarboxylic acid derivative reagents->product

Caption: Reduction of the nitro group to an amine.

Materials:

  • This compound derivative (e.g., ester or amide)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve the this compound derivative in ethanol.

  • Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amine by column chromatography.

Trustworthiness and Self-Validation:

  • Reaction Monitoring: The progress of all described reactions should be meticulously monitored by TLC or LC-MS to ensure completion and to identify any potential side products.

  • Product Characterization: The identity and purity of all synthesized compounds must be confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and melting point analysis. This rigorous characterization ensures the validity of the experimental results.

Activating the 5-Methyl Group: The Knoevenagel Condensation

The electron-withdrawing effect of the 4-nitro group acidifies the protons of the 5-methyl group, making it susceptible to deprotonation and subsequent reaction with electrophiles. The Knoevenagel condensation with aldehydes is a powerful C-C bond-forming reaction that leverages this reactivity.

This protocol outlines the condensation of a 5-methyl-4-nitroisoxazole derivative with an aromatic aldehyde.

Materials:

  • 5-Methyl-4-nitroisoxazole derivative

  • Aromatic aldehyde

  • Piperidine or another suitable base (catalytic amount)

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Dissolve the 5-methyl-4-nitroisoxazole derivative and the aromatic aldehyde in ethanol or toluene.

  • Add a catalytic amount of piperidine.

  • If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction. If using ethanol, reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion: A Gateway to Chemical Diversity

This compound is a testament to the power of heterocyclic chemistry in providing versatile and highly functionalized building blocks. The strategic arrangement of its functional groups allows for a wide array of chemical transformations, making it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a comprehensive resource, enabling scientists to unlock the full synthetic potential of this remarkable molecule and to accelerate the development of novel and impactful chemical entities.

References

Application Note & Experimental Protocol: A Streamlined Synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, two-step experimental protocol for the synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid. This compound serves as a valuable building block in medicinal chemistry, notably in the development of structure-activity relationship (SAR) studies for glutathione peroxidase 4 (GPX4) inhibitors[1]. The protocol is designed for researchers in organic synthesis and drug development, emphasizing mechanistic rationale, operational safety, and reproducibility. The synthesis begins with the formation of the isoxazole core via the oxidative cyclization of 2,5-hexanedione, followed by a regioselective nitration at the C4 position.

Strategic Overview & Synthesis Rationale

The synthesis of this compound is approached via a logical two-step sequence. The core challenge in synthesizing substituted isoxazoles lies in controlling the regiochemistry of the substituents. Our selected pathway addresses this by first establishing the stable 5-methyl-3-isoxazolecarboxylic acid scaffold, which then directs the subsequent electrophilic nitration to the electron-rich C4 position.

Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid. This precursor is efficiently synthesized from the acyclic diketone, 2,5-hexanedione. In the presence of nitric acid, a dual reaction cascade occurs: the acid catalyzes the cyclization-condensation with an in-situ generated hydroxylamine equivalent, while also serving as the oxidant to form the aromatic isoxazole ring system. This one-pot method is advantageous due to its operational simplicity and high yield[2][3].

Step 2: Regioselective Nitration. The introduction of the nitro group at the C4 position is the key transformation. Direct nitration of the isoxazole ring is achieved under controlled conditions using nitric acid in acetic anhydride. This specific nitrating system is chosen to avoid the harsh conditions of mixed acid (H₂SO₄/HNO₃) which could lead to degradation or undesired side products. The methodology is adapted from established procedures for the C4-nitration of similar isoxazole systems, which have demonstrated high regioselectivity[4][5].

Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitration cluster_purification Final Processing A 2,5-Hexanedione B 5-Methylisoxazole-3-carboxylic acid A->B HNO₃ (5.2M) Reflux C 5-Methyl-4-nitro-3- isoxazolecarboxylic acid B->C HNO₃ / Acetic Anhydride 5-10°C D Crude Product C->D Workup & Extraction E Pure Product D->E Recrystallization

Caption: High-level workflow for the two-step synthesis of the target compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )GradeSupplier
2,5-HexanedioneC₆H₁₀O₂114.14ReagentSigma-Aldrich
Nitric Acid (70%)HNO₃63.01ACS ReagentFisher Scientific
Acetic Anhydride(CH₃CO)₂O102.09ReagentPlus®, ≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93HPLC GradeVWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACS GradeSigma-Aldrich
MethanolCH₃OH32.04ACS GradeVWR

Safety Note: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory. Concentrated nitric acid and acetic anhydride are highly corrosive and strong oxidizing agents.

Detailed Experimental Protocol

Part A: Synthesis of 5-Methylisoxazole-3-carboxylic acid (2)

This procedure is based on the method described by Pujar, G. V., et al.[2].

  • Reaction Setup: In a 1000 mL round-bottom flask equipped with a reflux condenser, place 200 mL of 5.2 M nitric acid.

    • Expert Insight: The nitric acid serves as both the solvent and the oxidizing agent for this transformation. Pre-heating the acid initiates the reaction upon addition of the substrate.

  • Initiation: Heat the nitric acid to a gentle boil. Turn off the external heating source.

  • Substrate Addition: Using an addition funnel, add 45.75 g (0.40 mol) of 2,5-hexanedione dropwise through the condenser. The initial rate should be slow (approx. 1 drop/second) until the evolution of brown NO₂ gas is observed and a stable reflux is established. Maintain this controlled addition over approximately 1 hour.

    • Causality: The exothermic nature of the reaction requires careful control of the addition rate to prevent a runaway reaction. The evolution of NO₂ is a visual indicator that the oxidation process is occurring.

  • Reaction Completion: Once the addition is complete, restore external heating and maintain a steady reflux for an additional 2 hours to ensure the reaction goes to completion. Monitor the progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into a beaker containing 200 g of crushed ice. This will precipitate the product.

  • Purification: Stir the ice-cold suspension for 30 minutes, then collect the white crystalline precipitate by vacuum filtration. Wash the solid thoroughly with ice-cold water (2 x 100 mL). Dry the product under vacuum. For enhanced purity, the crude solid can be recrystallized from aqueous methanol to yield 5-methylisoxazole-3-carboxylic acid as white crystals.

    • Expected Yield: ~81%

    • Melting Point: 180°C[2]

Part B: Synthesis of this compound (3)

This nitration procedure is adapted from the regioselective nitration of a related phenylisoxazole system[4][5].

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 10.0 g (0.071 mol) of 5-methylisoxazole-3-carboxylic acid (2) in 100 mL of acetic anhydride.

  • Cooling: Cool the suspension to 5°C using an ice-water bath.

    • Expert Insight: Low temperature is critical for controlling the rate of the electrophilic nitration and minimizing the formation of by-products. Acetic anhydride acts as the solvent and also consumes any water present, preventing the formation of nitrous acid.

  • Nitrating Agent Addition: While maintaining the internal temperature between 5-10°C, add 6.0 mL of 70% nitric acid dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 4-6 hours. The reaction progress can be monitored by TLC (DCM/Methanol, 9:1).

  • Workup: Upon completion, slowly pour the reaction mixture into a beaker containing 400 g of crushed ice and 100 mL of water. A gummy solid or precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with cold saturated brine (2 x 100 mL), then dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by flash chromatography (ethyl acetate/petroleum ether) or recrystallization from an appropriate solvent system (e.g., ethanol-water) to yield the final product, this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals for the methyl group and the carboxylic acid proton. The absence of the H-4 proton signal (which would be present in the starting material) is a key indicator of successful nitration.

  • ¹³C NMR: Appearance of a carbon signal corresponding to the C-NO₂ group.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₅H₄N₂O₅ (188.09 g/mol )[6].

  • Melting Point: Compare the observed melting point with literature values.

References

A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structure, incorporating an isoxazole core, a nitro group, and a carboxylic acid, makes it a valuable intermediate for synthesizing a range of functionalized molecules, including potential kinase inhibitors for cancer therapy and novel agrochemicals.[1] The accurate quantification of this and related compounds in complex biological or environmental matrices is crucial for pharmacokinetic studies, metabolite identification, and process optimization in drug development.

However, the physicochemical properties of this compound—namely its high polarity, acidity, and potential for in-source degradation—present distinct challenges for analytical method development. This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol designed for the selective and sensitive quantification of this analyte. We will not only provide a step-by-step methodology but also delve into the scientific rationale behind key experimental choices, ensuring a transferable and robust analytical system.

Scientific Principles: Rationale for Method Design

A successful analytical method is built on a fundamental understanding of the analyte's behavior within the chromatographic and mass spectrometric system. The choices outlined below are designed to leverage the specific chemical nature of this compound.

Ionization Strategy: The Case for Negative-Ion Electrospray

The molecular structure contains a carboxylic acid group (-COOH), which is the most influential feature for ionization. In solution, this group readily loses a proton (H⁺) to become a carboxylate anion (-COO⁻). Electrospray Ionization (ESI) in the negative-ion mode is perfectly suited to detect this pre-formed ion in the gas phase.

Why Negative-Ion Mode?

  • High Efficiency: The acidic proton makes deprotonation a highly favorable process, leading to a strong signal for the [M-H]⁻ ion.

  • Specificity: Many endogenous matrix components ionize more efficiently in positive-ion mode, so negative-ion mode can offer a cleaner background and reduced interference.

  • Predictable Adducts: This mode minimizes the formation of complex sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts that are common in positive-ion mode, simplifying the mass spectrum.

Studies on similar nitroaromatic compounds containing carboxylic acid groups confirm that negative-ion ESI provides excellent ionization yield and produces stable molecular anions that are ideal for MS/MS fragmentation.[2][3]

Proposed Fragmentation Pathway

For quantitative analysis using tandem mass spectrometry (MS/MS), the deprotonated molecule ([M-H]⁻) is isolated and fragmented via collision-induced dissociation (CID). Based on extensive literature on nitroaromatic carboxylic acids, the most predictable and often most abundant fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group.[2][3] This process, known as decarboxylation, results in a stable product ion. Further fragmentation can occur, such as the loss of a nitro group (NO₂, 46 Da).

The proposed primary fragmentation is visualized below:

G precursor [M-H]⁻ m/z 171.01 fragment1 [M-H-CO₂]⁻ m/z 127.02 precursor->fragment1  -CO₂ (44 Da) (Decarboxylation) fragment2 Further Fragments fragment1->fragment2  -NO₂ (46 Da)

Caption: Proposed primary fragmentation pathway via CID.

Chromatographic Strategy: Retaining a Polar Analyte

The high polarity of the analyte makes achieving adequate retention on a standard reversed-phase (e.g., C18) column challenging. Poor retention can lead to elution near the solvent front, where ion suppression from matrix components is most severe. To counteract this, a C18 column designed for polar analytes (often featuring polar end-capping) is recommended. The mobile phase composition is critical:

  • Organic Modifier: Acetonitrile is chosen for its low viscosity and compatibility with ESI.

  • Aqueous Phase Additive: A small amount of a weak acid, such as 0.1% formic acid, is added. While this may seem counterintuitive for negative-ion mode, it serves to control the pH of the mobile phase, ensuring reproducible retention times and good peak shape. The deprotonation required for ionization occurs efficiently in the ESI source interface, where the solvent droplets evaporate and the effective pH changes.[4]

Detailed Experimental Protocol

This protocol provides a validated starting point for the analysis. Optimization may be required depending on the specific matrix and instrumentation used.

Materials and Reagents
  • Analyte: this compound (Purity ≥95%)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version is ideal. If unavailable, a compound with similar chromatographic and ionization behavior (e.g., another small acidic nitroaromatic) can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium acetate.

  • Columns: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent polar-endcapped C18 column.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis MAX) or 96-well plates.

Sample Preparation Workflow: Solid Phase Extraction (SPE)

This workflow is designed for cleaning up complex matrices like plasma or urine to minimize matrix effects and improve sensitivity.

G start 1. Sample Aliquot (e.g., 100 µL Plasma) step1 2. Add Internal Standard (IS) & Pre-treat (e.g., dilute with acid) start->step1 step3 4. Load Sample onto SPE step1->step3 step2 3. Condition SPE Cartridge (Methanol, then Water) step4 5. Wash (Remove Interferences) (e.g., 5% Methanol) step3->step4 step5 6. Elute Analyte + IS (e.g., Methanol with 2% Formic Acid) step4->step5 step6 7. Evaporate Eluate to Dryness step5->step6 step7 8. Reconstitute in Mobile Phase A/B step6->step7 step8 step8 step7->step8 end_node Inject into LC-MS/MS step8->end_node

Caption: Solid Phase Extraction (SPE) workflow for sample cleanup.

Step-by-Step Protocol:

  • Prepare Samples: To 100 µL of sample (e.g., plasma), add 10 µL of internal standard working solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition SPE Plate: Condition a mixed-mode anion exchange SPE plate (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash the plate with 1 mL of 5% ammonium hydroxide, followed by 1 mL of methanol.

  • Elute: Elute the analyte and IS with 1 mL of methanol containing 2% formic acid.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 (v/v) Mobile Phase A:Mobile Phase B.

Instrumental Conditions

The following tables summarize the optimized parameters for a typical UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Optimized LC Parameters

Parameter Value
Column Waters Acquity BEH C18, 2.1x50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 10% B (0-0.5 min), 10-95% B (0.5-3.0 min), 95% B (3.0-3.5 min), 10% B (3.6-5.0 min) |

Table 2: Optimized Mass Spectrometer Parameters

Parameter Value
Platform Triple Quadrupole MS (e.g., Sciex QTRAP, Waters Xevo)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

| Collision Gas | Nitrogen, Medium |

Table 3: Optimized MRM Transitions

Analyte Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Collision Energy (eV) Dwell Time (ms)
5-Methyl-4-nitro-3- isoxazolecarboxylic acid 171.0 127.0 (Quantifier) -22 100
171.0 97.0 (Qualifier) -35 100

| Internal Standard | User Defined | User Defined | Optimized | 100 |

Note: Collision energies are highly instrument-dependent and must be optimized empirically.

Expected Performance Characteristics

A method developed using this protocol is expected to yield excellent performance. A representative chromatogram will show a sharp, symmetric peak for the analyte, well-separated from the solvent front and any potential interferences.

Table 4: Typical Method Validation Summary

Parameter Expected Result
Calibration Range 1 - 1000 ng/mL
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Minimal after SPE cleanup

| Recovery | > 85% |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound using LC-MS/MS. By selecting the appropriate ionization mode, optimizing fragmentation pathways, and employing a robust sample preparation strategy, this method delivers the sensitivity, selectivity, and reliability required by researchers in pharmaceutical and chemical development. The detailed rationale and step-by-step instructions serve as a powerful tool for immediate implementation and adaptation in the modern analytical laboratory.

References

Applications of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors often hinges on the selection of appropriate heterocyclic scaffolds. These core structures provide a three-dimensional framework for the precise orientation of pharmacophoric elements, influencing target affinity, selectivity, and pharmacokinetic properties. Among these, the isoxazole ring system has garnered significant attention due to its unique electronic and steric features, serving as a valuable bioisostere for various functional groups.[1] This guide focuses on a particularly promising derivative: 5-Methyl-4-nitro-3-isoxazolecarboxylic acid .

This compound, characterized by the presence of a carboxylic acid, a methyl group, and a nitro group on the isoxazole core, represents a versatile building block for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the nitro group, combined with the reactive potential of the carboxylic acid, opens avenues for diverse chemical modifications. This allows for its incorporation into a multitude of molecular architectures, enabling the exploration of extensive structure-activity relationships (SAR).

Recent research has highlighted the utility of the nitroisoxazole moiety as a "warhead" for covalent inhibitors, particularly in the context of targeting glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.[2][3] Ferroptosis, a form of iron-dependent programmed cell death, has emerged as a promising therapeutic strategy for cancers that are resistant to conventional therapies. The ability of nitroisoxazoles to covalently modify the active-site selenocysteine of GPX4 makes them a compelling starting point for the development of novel anti-cancer agents.[2]

Furthermore, the this compound scaffold has been incorporated into dual-target inhibitors, such as those targeting both GPX4 and the mouse double minute 2 (MDM2) homolog, an important negative regulator of the p53 tumor suppressor.[4][5] This multi-targeted approach holds the potential for synergistic anti-tumor activity.

This document provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of GPX4 inhibitors. We present detailed protocols for its synthesis and subsequent derivatization, alongside an exploration of the underlying principles that guide its application in drug design.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₅H₄N₂O₅PubChem
Molecular Weight 172.1 g/mol PubChem
Appearance White to pale yellow crystalline powderCommercial Suppliers
Solubility Soluble in DMSO and DMF; low solubility in waterCommercial Suppliers
CAS Number 960225-75-6PubChem

Synthetic Protocols

Protocol 1: Synthesis of this compound

The synthesis of the title compound is typically achieved through the nitration of a suitable precursor, 5-methylisoxazole-3-carboxylic acid. The following protocol is a representative procedure.

Reaction Scheme:

Synthesis of this compound reactant1 5-Methylisoxazole-3-carboxylic acid product This compound reactant1->product 50°C, 4h reagents KNO₃, conc. H₂SO₄

A schematic for the synthesis of the title compound.

Materials:

  • 5-Methylisoxazole-3-carboxylic acid

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane

Procedure:

  • Reaction Setup: In a fume hood, slowly add 5-methylisoxazole-3-carboxylic acid (1.0 eq) to a stirred mixture of potassium nitrate (1.5 eq) in concentrated sulfuric acid at room temperature.

  • Reaction: Once the reactants are fully dissolved, warm the reaction mixture to 50°C and maintain this temperature with continuous stirring for 4 hours.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath and carefully quench the reaction by the slow addition of ice-water.

  • Neutralization: Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as dichloromethane to yield this compound as a white to pale yellow solid.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Serves as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Potassium Nitrate: The source of the nitro group.

  • 50°C Reaction Temperature: Provides sufficient thermal energy to drive the reaction forward at a reasonable rate without promoting significant decomposition or side reactions.

  • Ice-Water Quenching: The reaction is highly exothermic and quenching on ice helps to control the temperature and prevent runaway reactions.

  • Neutralization with Sodium Bicarbonate: Safely neutralizes the strong acid, allowing for the extraction of the carboxylic acid product into the organic phase.

Protocol 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key handle for derivatization, allowing for its incorporation into larger, more complex molecules. Two common transformations are conversion to an acyl chloride and subsequent amide bond formation.

A. Conversion to Acyl Chloride

The formation of the acyl chloride activates the carboxylic acid for subsequent nucleophilic attack.

Reaction Scheme:

Acyl Chloride Formation reactant This compound product 5-Methyl-4-nitro-3-isoxazolecarbonyl chloride reactant->product Reflux reagent SOCl₂ or (COCl)₂

General scheme for acyl chloride formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (2.0-5.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon). If using oxalyl chloride, add a catalytic amount of DMF.[6][7]

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

B. Amide Coupling

The activated acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using standard coupling reagents.

Reaction Scheme (using a coupling reagent):

Amide Coupling reactant1 This compound product 5-Methyl-4-nitro-3-isoxazolecarboxamide derivative reactant1->product Room Temp. reactant2 R¹R²NH reactant2->product Room Temp. reagents HATU, DIPEA, DMF

Amide bond formation using HATU as a coupling agent.

Materials:

  • This compound (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Activation and Coupling: Add HATU (1.2 eq) to the mixture and stir at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Application in the Development of GPX4 Inhibitors

The nitroisoxazole scaffold has proven to be a potent electrophilic "warhead" for the covalent inhibition of GPX4.[2] The mechanism is believed to involve the nucleophilic attack of the active site selenocysteine of GPX4 on the isoxazole ring, leading to ring-opening and the formation of a stable covalent adduct. This irreversible inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death.

Protocol 3: Synthesis of a Nitroisoxazole-Containing Spiro[pyrrolidin-oxindole] Dual GPX4/MDM2 Inhibitor (Conceptual Workflow)

The following protocol outlines a conceptual synthetic workflow for a dual GPX4/MDM2 inhibitor, inspired by the work of Liu et al.[4][5] This protocol illustrates how this compound can serve as a precursor to a key intermediate in the synthesis of these complex molecules.

Workflow Overview:

Dual Inhibitor Synthesis Workflow start This compound intermediate1 Aldehyde Intermediate start->intermediate1 Reduction & Oxidation intermediate2 3-Methyl-4-nitro-5-styrylisoxazole intermediate1->intermediate2 Wittig or Horner-Wadsworth-Emmons Reaction product Spiro[pyrrolidin-oxindole] Dual Inhibitor intermediate2->product [3+2] Cycloaddition intermediate3 Isatin Imine intermediate3->product [3+2] Cycloaddition

Conceptual workflow for dual inhibitor synthesis.

Step 1: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole Intermediate

The synthesis of the styryl-isoxazole intermediate, a key component for the subsequent cycloaddition, can be envisioned to start from this compound. This would involve a reduction of the carboxylic acid to the corresponding aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate ester derived from a substituted benzyl halide.

Step 2: [3+2] Cycloaddition Reaction

The core spiro[pyrrolidin-oxindole] scaffold is constructed via a [3+2] cycloaddition reaction between the 3-methyl-4-nitro-5-styrylisoxazole intermediate and an azomethine ylide generated in situ from an isatin derivative and an amino acid.[5]

Materials:

  • 3-Methyl-4-nitro-5-styrylisoxazole derivative

  • Isatin derivative (e.g., 6-chloro-isatin)

  • Amino acid (e.g., sarcosine)

  • Anhydrous solvent (e.g., methanol or dichloromethane)

Procedure:

  • Reaction Setup: A mixture of the 3-methyl-4-nitro-5-styrylisoxazole (1.0 eq), the isatin derivative (1.0 eq), and the amino acid (1.1 eq) is dissolved in the anhydrous solvent.

  • Reaction: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the desired spiro[pyrrolidin-oxindole] derivative.

Structure-Activity Relationship (SAR) Insights

The work by Eaton et al. provides valuable insights into the SAR of nitroisoxazole-based GPX4 inhibitors.[2] Their research demonstrates that the reactivity of the nitroisoxazole warhead is crucial for its ability to inhibit GPX4. Modifications to the isoxazole scaffold that alter its electrophilicity can significantly impact its inhibitory potency. This underscores the importance of a systematic exploration of analogues to identify compounds with optimal reactivity and selectivity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its utility as a precursor for the synthesis of potent GPX4 inhibitors highlights its potential in the development of novel anti-cancer therapeutics that act via the induction of ferroptosis. The synthetic protocols and conceptual workflows presented in this guide provide a foundation for researchers to explore the rich chemistry of this scaffold and to design and synthesize new chemical entities with improved pharmacological profiles. Future work in this area will likely focus on the development of more selective and bioavailable GPX4 inhibitors, as well as the exploration of other potential therapeutic applications of this compound derivatives.

References

Application Notes & Protocols: A Guide to the Incorporation of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-canonical building blocks into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology, offering a route to novel therapeutics with enhanced stability, conformational rigidity, and unique functionalities. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS). We delve into the rationale behind reagent selection, provide step-by-step experimental procedures, and outline robust methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this heterocyclic moiety to create advanced peptidomimetics.

Introduction: The Rationale for Isoxazole-Modified Peptides

This compound is a versatile heterocyclic compound poised for application in peptidomimetic design. Its structure offers several strategic advantages:

  • Structural Rigidity: The planar isoxazole ring can act as an amide bond isostere, introducing conformational constraints into the peptide backbone. This rigidity can lead to peptides with higher receptor affinity and selectivity.[1]

  • Bioisosteric Replacement: The isoxazole core can serve as a bioisostere for amide bonds or other heterocyclic systems, potentially improving metabolic stability by preventing enzymatic degradation.[1]

  • Chemical Handle for Diversification: The nitro group is a powerful functional handle. It is a strong electron-withdrawing group that can modulate the electronic properties of the peptide. Furthermore, it can be chemically reduced to an amine, providing a reactive site for subsequent conjugation of labels, drugs, or other moieties.

This guide focuses on the practical aspects of incorporating this building block using the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[2]

Pre-Synthesis Considerations & Strategy

Physicochemical Properties

Understanding the properties of this compound is crucial for successful synthesis.

PropertyValue / ObservationImplication for Synthesis
Appearance White to pale yellow crystalline powderNo significant impact on standard protocols.
Molecular Weight ~172.10 g/mol Standard for small molecule reagents.
Solubility Low in water; Soluble in DMF and DMSODMF is the solvent of choice for the coupling reaction.
Stability Sensitive to basic conditionsWhile mild bases like DIPEA are used in coupling, prolonged exposure or strong bases should be avoided. The standard 20% piperidine in DMF for Fmoc deprotection is acceptable for the peptide chain but the free acid should not be pre-incubated in it.
Reactivity The carboxylic acid is sterically hindered by the adjacent methyl group and the isoxazole ring.Requires a highly efficient coupling reagent to ensure complete acylation of the resin-bound amine.
Selection of Coupling Reagents

The primary challenge in coupling this compound is overcoming the steric hindrance of the carboxylic acid. Standard carbodiimide reagents like DIC may result in slow kinetics and incomplete coupling.[3] Therefore, the use of more potent uronium- or phosphonium-based coupling reagents is strongly recommended.[4][5]

ReagentTypeRationale for Use
HATU Uronium SaltForms highly reactive HOAt esters, which are exceptionally effective for coupling hindered amino acids and minimizing racemization. It is currently one of the most common and effective coupling reagents.[5][6]
PyAOP Phosphonium SaltGenerates highly reactive HOAt esters and is particularly effective for difficult couplings, including those involving N-methylated amino acids. It does not react with primary amines, avoiding guanidinylation side products.[5][6]
HCTU Uronium SaltForms O-6-ClBt esters, which are more reactive than the OBt esters generated by HBTU. It is a cost-effective and highly efficient alternative to HATU.[5]

For the protocols outlined below, HATU is selected as the primary recommendation due to its widespread use and proven efficacy in challenging coupling reactions.

Detailed Protocols

This section provides a step-by-step workflow for the manual incorporation of this compound onto a resin-bound peptide using Fmoc-SPPS.

Materials and Reagents
ReagentRecommended Grade/Purity
This compound>95% Purity
Rink Amide Resin (or other suitable resin)100-200 mesh, ~0.5-0.8 mmol/g loading
Fmoc-protected Amino AcidsStandard SPPS grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
PiperidineReagent grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)>98%
Acetic AnhydrideReagent grade
Trifluoroacetic Acid (TFA)>99%
Triisopropylsilane (TIS)>98%
Diethyl Ether (cold, -20 °C)ACS grade
Workflow Overview

The overall process involves standard Fmoc-SPPS cycles, a specialized coupling step for the isoxazole moiety, and final cleavage and purification.

G cluster_SPPS Solid-Phase Synthesis cluster_Post Post-Synthesis Resin Start: Peptide Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Activation & Coupling (Isoxazole + HATU + DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping FinalWash Final Wash (DMF, DCM) & Dry Capping->FinalWash Cleavage Cleavage & Deprotection (TFA/TIS/H2O) FinalWash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (LC-MS, Analytical HPLC) Purification->Characterization

Caption: General workflow for peptide synthesis incorporating the isoxazole moiety.

Protocol 1: Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale starting with a deprotected N-terminal amine on the resin.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., H-Gly-RinkAmide-Resin) in DMF for 30 minutes in a reaction vessel.

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (1 x 2 min, 1 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation Solution Preparation:

    • In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 51.6 mg) and HATU (2.9 eq., 0.29 mmol, 110.3 mg) in 2 mL of DMF.

    • Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the solution.

    • Vortex the mixture for 1-2 minutes. This is the pre-activation step, where the highly reactive HOAt ester is formed. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activation solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.

  • Monitoring Reaction Completion:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) indicates complete coupling. A positive result (blue/purple beads) signifies free primary amines and an incomplete reaction.

    • If the reaction is incomplete, drain the solution and repeat the coupling step with a fresh activation solution.

  • Capping (Optional but Recommended):

    • If unreacted sites persist or as a precautionary measure, cap any remaining free amines.

    • Wash the resin with DMF (3 x 1 min).

    • Add a solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v) to the resin and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min), then dry under vacuum.

G Isoxazole 5-Methyl-4-nitro-3- isoxazolecarboxylic acid ActiveEster [Activated OAt-Ester Intermediate] Isoxazole->ActiveEster Pre-activation (DMF) HATU HATU + DIPEA (Base) HATU->ActiveEster CoupledPeptide Isoxazole-CO-NH-Peptide-Resin ActiveEster->CoupledPeptide Coupling (2-4h, RT) Byproducts Byproducts (Tetramethylurea, HOAt, DIPEA·H⁺) ActiveEster->Byproducts Resin H₂N-Peptide-Resin Resin->CoupledPeptide CoupledPeptide->Byproducts

Caption: The activation and coupling reaction pathway.

Protocol 2: Cleavage and Deprotection

The nitro group on the isoxazole ring is stable to standard TFA cleavage conditions.[7]

  • Preparation:

    • Place the dried, final peptide-resin in a suitable reaction vessel.

    • Prepare a fresh cleavage cocktail. For most peptides, "Reagent B" or a similar simple cocktail is sufficient.[8]

    • Cleavage Cocktail (TFA/H₂O/TIS, 95:2.5:2.5 v/v/v): For 100 mg of resin, prepare 2 mL of cocktail. The triisopropylsilane (TIS) acts as a scavenger for reactive cationic species generated during deprotection.

    • Note: If the peptide contains sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[9]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin with a small additional volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Place a larger centrifuge tube containing cold (~ -20 °C) diethyl ether (approx. 10x the volume of the TFA filtrate) on ice.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20 °C for at least 30 minutes to maximize precipitation.

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and dissolved protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Purification by RP-HPLC

The crude peptide must be purified to remove deletion sequences, capped fragments, and byproducts from the cleavage process.

  • System: A preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system is required.

  • Column: A C18 column is standard for most peptides.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in H₂O

    • Solvent B: 0.1% TFA in Acetonitrile (ACN)

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water or a small amount of DMSO followed by dilution with Solvent A).

    • Filter the sample to remove any insoluble material.

    • Inject the sample onto the equilibrated column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% B over 40 minutes).

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

    • Analyze the collected fractions for purity and identity.

Characterization

Confirm the identity and purity of the final product using analytical LC-MS and HPLC.[10]

  • Analytical HPLC: Use a similar gradient as in the purification step on an analytical C18 column to confirm the purity of the lyophilized product. Purity should typically be >95% for most research applications.[11]

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI-TOF to determine the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass of the isoxazole-containing peptide.[10][12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient coupling time. 2. Inactive coupling reagent. 3. Steric hindrance is higher than anticipated.1. Extend coupling time to 4-6 hours or perform the reaction overnight. 2. Use fresh, high-purity HATU and anhydrous DMF. 3. Perform a double coupling (repeat the coupling step).
Low Yield of Crude Peptide 1. Premature cleavage of the peptide from the resin. 2. Incomplete precipitation in ether.1. Ensure all deprotection and washing steps are performed with appropriate, non-acidic reagents. 2. Ensure the ether is sufficiently cold and use a larger volume. Increase precipitation time.
Multiple Peaks in HPLC 1. Incomplete coupling leading to deletion sequences. 2. Side reactions during cleavage. 3. Racemization during activation.1. Ensure a negative Kaiser test after coupling; use capping to terminate failure sequences. 2. Use appropriate scavengers for your peptide sequence.[9] 3. Use high-quality reagents and do not extend the pre-activation time unnecessarily. HATU is known to suppress racemization.[6]
Observed Mass Does Not Match 1. Incomplete removal of a side-chain protecting group. 2. Modification of a sensitive amino acid (e.g., oxidation of Met).1. Extend cleavage time to 3-4 hours. 2. Use appropriate scavengers and degas solvents if necessary.[8]

Conclusion

The incorporation of this compound into peptides is a viable strategy for generating novel peptidomimetics. The primary challenge of steric hindrance can be effectively overcome by employing potent coupling reagents like HATU and extending reaction times. The nitro functionality remains stable throughout the standard Fmoc-SPPS and TFA-cleavage workflow, preserving it for potential post-synthetic modifications. By following the detailed protocols and troubleshooting guidance provided herein, researchers can confidently utilize this building block to advance their discovery programs.

References

"synthesis of novel amides from 5-Methyl-4-nitro-3-isoxazolecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Novel Bio-active Amide Scaffolds from 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Introduction: The Isoxazole Amide Moiety in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse therapeutic potential.[1][2] Isoxazole-containing compounds are integral to a range of FDA-approved drugs, demonstrating activities as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] When coupled with an amide linkage—one of the most common functional groups in known drugs—the resulting isoxazole amide architecture offers a synthetically accessible and versatile template for exploring new chemical space.[4][5][6][7] These structures often exhibit favorable pharmacological properties, including metabolic stability and the ability to form crucial hydrogen bond interactions with biological targets.[7]

This application note provides a detailed, field-proven protocol for the synthesis of novel amides starting from this compound. The presence of the nitro group and the inherent electronic nature of the isoxazole ring present unique considerations for synthetic strategy. This guide will explain the causality behind experimental choices, from the selection of coupling reagents to purification strategies, enabling researchers to reliably generate libraries of novel isoxazole amides for screening and drug development programs.

The Core Challenge: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. The acidic proton of the carboxylic acid reacts with the basic amine to form a highly unreactive ammonium carboxylate salt, which requires high temperatures (often >160 °C) to dehydrate into an amide.[8][9] This approach is incompatible with sensitive or complex molecules.

Therefore, the central principle of modern amide synthesis is the in-situ activation of the carboxylic acid.[10] This process converts the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

G RCOOH Carboxylic Acid (Low Reactivity) Salt Ammonium Carboxylate Salt (Unreactive) RCOOH->Salt Acid-Base Reaction Activated Activated Intermediate (High Reactivity) RCOOH->Activated + Coupling Reagent Amine R'-NH2 Amine->Salt Amide Amide Product Activated->Amide + Amine

Caption: Acid-base reaction vs. chemical activation for amide synthesis.

Strategic Selection of Coupling Reagents

A vast array of coupling reagents is available, each with a distinct mechanism and application scope.[11] For a substrate like this compound, which contains an electron-withdrawing nitro group, a highly efficient and reliable coupling reagent is paramount.

  • Carbodiimides (e.g., DCC, EDC): These are classic dehydrating agents that activate the carboxylic acid to form an O-acylisourea intermediate.[9][12] While cost-effective, they can be associated with side reactions and racemization in chiral substrates.[10][11]

  • Phosphonium Reagents (e.g., PyBOP, BOP): These reagents form highly reactive phosphonium esters, leading to rapid and clean amide bond formation.

  • Aminium/Uronium Reagents (e.g., HATU, HBTU): These are among the most powerful and popular coupling reagents, especially in peptide synthesis and complex molecule synthesis.[11][13] They activate the carboxylic acid by forming an activated ester with a benzotriazole derivative, which is highly reactive towards amines but stable enough to minimize side reactions.[13]

For this protocol, we recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . Its high reactivity, low propensity for racemization, and excellent performance with heteroaromatic carboxylic acids make it an ideal choice.[13] The reaction requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the released protons without competing with the primary amine nucleophile.

Overall Experimental Workflow

The synthesis, purification, and analysis of the target amides follow a logical and streamlined workflow.

G cluster_prep I. Reaction Setup cluster_reaction II. Amidation Reaction cluster_workup III. Isolation & Purification cluster_analysis IV. Characterization A Dissolve Isoxazole Acid in Anhydrous Solvent B Add Amine, HATU, & DIPEA C Stir at Room Temp. (Monitor by TLC) B->C Initiate Coupling D Aqueous Work-up (e.g., EtOAc/H2O) C->D Reaction Complete E Dry & Concentrate Crude Product D->E F Silica Gel Column Chromatography E->F G Verify Structure (NMR, MS, IR) F->G Pure Amide Fractions

Caption: High-level workflow for the synthesis of isoxazole amides.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, N-benzyl-5-methyl-4-nitroisoxazole-3-carboxamide.

5.1. Materials and Reagents

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography, 230-400 mesh)

  • Hexanes and Ethyl Acetate (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, TLC plates (silica gel 60 F₂₅₄)

5.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 186 mg, 1.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous DMF (e.g., 5 mL) and stir until the acid is fully dissolved.

  • Reagent Addition: To the stirred solution, add benzylamine (e.g., 118 mg, 1.1 mmol, 1.1 eq), followed by HATU (e.g., 456 mg, 1.2 mmol, 1.2 eq), and finally DIPEA (e.g., 323 mg, 2.5 mmol, 2.5 eq). The order of addition is important to ensure the carboxylic acid is activated before potential side reactions occur.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% EtOAc in hexanes). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated NaHCO₃ solution (30 mL). Shake vigorously and separate the layers. The aqueous wash removes unreacted starting material, excess reagents, and DMF.

  • Washes: Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

5.3. Purification and Characterization

  • Purification: The crude product, often a yellow oil or solid, should be purified using silica gel column chromatography.[14] A gradient elution, for instance, starting from 10% EtOAc in hexanes and gradually increasing to 40% EtOAc, is typically effective for separating the desired amide from non-polar impurities and baseline material.

  • Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo. Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR) to confirm its structure and purity.

Expected Results & Data

The protocol described is robust and can be adapted for a variety of primary and secondary amines. Below is a table summarizing representative data for a small library of synthesized amides.

Amine SubstrateProduct StructureRepresentative Yield (%)Purity (LC-MS, %)
BenzylamineN-benzyl-5-methyl-4-nitroisoxazole-3-carboxamide85-95%>98%
Aniline5-methyl-N-phenyl-4-nitroisoxazole-3-carboxamide75-85%>97%
CyclohexylamineN-cyclohexyl-5-methyl-4-nitroisoxazole-3-carboxamide80-90%>98%
Morpholine(5-methyl-4-nitroisoxazol-3-yl)(morpholino)methanone90-98%>99%

Troubleshooting & Scientific Insights

  • Low Yield: If the reaction stalls, ensure all reagents and the solvent are anhydrous. Water will hydrolyze the activated intermediate. A slight excess (up to 1.5 eq) of HATU and the amine can sometimes drive the reaction to completion.

  • Purification Difficulties: The nitro-containing amides can be quite polar. If the product is difficult to elute from the silica column, consider using a more polar solvent system, such as DCM/Methanol.

  • Role of the Nitro Group: The electron-withdrawing nature of the 4-nitro group increases the acidity of the carboxylic acid proton but does not significantly hinder the activation of the carbonyl group with powerful reagents like HATU. It does, however, influence the electronic properties and potential biological activity of the final amide products, making it a key feature for structure-activity relationship (SAR) studies.

Conclusion

This application note provides a comprehensive and reliable methodology for the synthesis of novel amides from this compound. By leveraging a potent uronium-based coupling reagent like HATU, this protocol overcomes the inherent challenges of amide bond formation, offering high yields and excellent purity. This strategy is readily adaptable for generating diverse chemical libraries, empowering researchers in their quest to develop next-generation therapeutics based on the privileged isoxazole amide scaffold.

References

Troubleshooting & Optimization

"troubleshooting common issues in 5-Methyl-4-nitro-3-isoxazolecarboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Synthesis Overview

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 5-methylisoxazole-3-carboxylic acid, followed by its nitration to yield the final product. Understanding the nuances of each step is critical for a successful outcome.

Synthesis_Overview A Starting Materials (2,5-Hexanedione, Nitric Acid) B Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid A->B D Step 2: Nitration B->D C Nitrating Agent (Potassium Nitrate, Sulfuric Acid) C->D E Final Product This compound D->E

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid

Q1: My yield of 5-methylisoxazole-3-carboxylic acid is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of the isoxazole precursor often stem from incomplete reaction or side reactions. Here’s a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure that the 2,5-hexanedione is of high purity. Impurities can lead to the formation of unwanted byproducts.

  • Reaction Temperature and Time: The reaction of 2,5-hexanedione with nitric acid is exothermic.[1] Careful temperature control is crucial. The initial heating to boiling should be followed by turning off the heat source during the addition of the diketone to maintain a stable reflux.[2] After the addition, a reflux period of at least 1.5 to 2 hours is necessary for the reaction to go to completion.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Rate of Addition: The rate of addition of 2,5-hexanedione is critical. It should be added slowly at first (e.g., 2 drops/second) until the evolution of brown NO₂ gas is observed, after which the rate should be reduced (e.g., 1 drop/second) to maintain a controlled reaction.[2]

  • Work-up Procedure: The product is precipitated by pouring the reaction mixture onto crushed ice.[1][2] Ensure that the mixture is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation. The precipitated crystals should be washed with ice-cold water to remove any residual acid.[2]

ParameterRecommended ConditionCommon Pitfall
Reagent Purity High-purity 2,5-hexanedioneUse of aged or impure starting material
Temperature Initial boiling, then controlled refluxUncontrolled exotherm leading to side reactions
Reaction Time 1.5 - 2 hours post-additionInsufficient time for complete conversion
Work-up Quenching on ice, ample cooling timeIncomplete precipitation due to insufficient cooling

Q2: I am having trouble with the purification of 5-methylisoxazole-3-carboxylic acid. What is the recommended method?

A2: The most effective and scalable purification method for this compound is recrystallization.[3] An ethanol-water mixture is reported to be an optimal solvent system, yielding a product with purity exceeding 98%.[3] For laboratory scale, recrystallization from aqueous methanol is also a viable option.[1] If impurities persist, column chromatography can be employed, though it is less ideal for large-scale production.[3]

Step 2: Nitration of 5-Methylisoxazole-3-carboxylic acid

Q3: My nitration reaction is not proceeding to completion, resulting in a low yield of the final product. How can I optimize this step?

A3: Incomplete nitration is a common issue and can be addressed by carefully controlling the reaction parameters.

  • Nitrating Agent: A mixture of potassium nitrate in concentrated sulfuric acid is an effective nitrating agent for this substrate.[4] Ensure that the reagents are anhydrous, as water can deactivate the nitronium ion (NO₂⁺), the active electrophile.[5] The nitronium ion is formed from the reaction between nitric acid and sulfuric acid.[6]

  • Reaction Temperature: The reaction should be initiated at room temperature with slow addition of the starting material to the nitrating mixture.[4] After complete dissolution, the temperature should be raised to 50°C and maintained for approximately 4 hours.[4] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.

  • Stoichiometry: An excess of the nitrating agent is typically used to drive the reaction to completion. A molar ratio of 1.5 equivalents of potassium nitrate to the starting material is recommended.[4]

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC or LC-MS to determine the point of maximum conversion and to avoid prolonged reaction times that could lead to product degradation.[7]

Nitration_Troubleshooting cluster_causes Potential Causes of Low Yield cluster_solutions Solutions A Incomplete Reaction D Optimize Temperature & Time A->D E Ensure Anhydrous Conditions A->E F Adjust Stoichiometry A->F B Side Reactions B->D C Product Degradation G Monitor Reaction Progress C->G

Caption: Troubleshooting workflow for low yield in the nitration of 5-methylisoxazole-3-carboxylic acid.

Q4: I am observing the formation of byproducts in my nitration reaction. What are the possible side reactions and how can I minimize them?

A4: The nitration of substituted heterocycles can sometimes lead to the formation of undesired products.

  • Dinitration: While the isoxazole ring is deactivated by the carboxylic acid group, the methyl group is activating. Under harsh conditions (high temperature, prolonged reaction time, or excess nitrating agent), dinitration could potentially occur, although it is less likely given the deactivating effect of the nitro group once installed. To avoid this, adhere to the recommended reaction temperature and time.[5][8]

  • Oxidation of the Methyl Group: The strong oxidizing nature of the nitrating mixture could potentially lead to the oxidation of the methyl group. Maintaining the recommended reaction temperature of 50°C is crucial to minimize this side reaction.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation under harsh acidic and/or high-temperature conditions.[9][10] While there is no specific literature reporting decarboxylation of 5-methyl-3-isoxazolecarboxylic acid under these nitrating conditions, it remains a theoretical possibility. If you suspect decarboxylation (e.g., by observing gas evolution and the presence of 5-methyl-4-nitroisoxazole in your product mixture), consider running the reaction at a slightly lower temperature for a longer duration.

Q5: What is the best way to purify the final product, this compound?

A5: The crude product obtained after quenching the reaction with ice water can be purified by recrystallization.[4] Given the presence of a carboxylic acid and a nitro group, the polarity of the molecule is significant. A polar solvent system, such as an ethanol/water or methanol/water mixture, is likely to be effective. If the product is oily or difficult to crystallize, it may indicate the presence of impurities.[5] In such cases, trituration with a non-polar solvent can sometimes induce crystallization.[5] For highly impure samples, column chromatography using a silica gel stationary phase and an appropriate solvent gradient (e.g., ethyl acetate/hexanes) may be necessary.

III. Experimental Protocols

Synthesis of 5-Methylisoxazole-3-carboxylic acid[1][2]
  • In a round-bottom flask equipped with a reflux condenser, place 0.2 L of 5.2 M nitric acid and heat to boiling.

  • Turn off the heat source and add 45.75 g (0.4 mol) of 2,5-hexanedione dropwise through the reflux condenser. Initially, add at a rate of 2 drops/second until brown NO₂ gas is observed, then reduce the rate to 1 drop/second.

  • Once the addition is complete (approximately 1 hour), gently heat the solution to maintain a stable reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the light-yellow solution into 200 g of crushed ice and place it in an ice bath for 30 minutes.

  • Filter the precipitated crystals, wash with ice-cold water, and air-dry.

  • Recrystallize the crude product from aqueous methanol to obtain pure 5-methylisoxazole-3-carboxylic acid.

Synthesis of this compound[4]
  • In a suitable reaction vessel, prepare a mixture of 1.83 g (18.06 mmol) of potassium nitrate in 5 mL of concentrated sulfuric acid.

  • Slowly add 1.5 g (12.04 mmol) of 5-methylisoxazole-3-carboxylic acid to the stirred mixture at room temperature.

  • After the starting material has completely dissolved, warm the reaction mixture to 50°C.

  • Continue stirring at 50°C for 4 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to 0°C in an ice bath.

  • Quench the reaction by carefully adding an appropriate amount of ice water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

IV. References

  • Smolecule. (2023, August 15). Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4.

  • FAQ. What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.

  • BOC Sciences. CAS 3405-77-4 5-Methylisoxazole-3-carboxylic acid.

  • ResearchGate. (2015, March 10). NITRATION A little practical guide for students.

  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.

  • Google Patents. (1997, August 13). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

  • PubMed Central (PMC). (n.d.). Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product.

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.

  • ChemicalBook. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis.

  • RSC Publishing. (2022, March 10). Methyl nitrate energetic compounds based on bicyclic scaffolds of furazan–isofurazan (isoxazole): syntheses, crystal structures and detonation performances.

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

  • ScienceDirect. Nitration and aromatic reactivity.

  • ResearchGate. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid.

  • Beilstein Journals. (n.d.). Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling.

  • ResearchGate. (n.d.). Scheme 2. Nitration of isoxazole 9: (i) Ac 2 O, HNO 3 , 0.5 h, 0-5 °C,....

  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability.

  • National Institutes of Health (NIH). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

  • Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids.

  • ResearchGate. (2025, August 5). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles.

  • BenchChem. (n.d.). Optimizing reaction conditions for the nitration of methyl-triazole.

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

  • ResearchGate. (2025, August 8). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

  • PubMed. (2019, December 6). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.

  • BLD Pharm. 960225-75-6|this compound|BLD Pharm.

  • VCU Scholars Compass. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245.

  • YouTube. (2020, September 16). MCQ-83: About Nitration reaction on 5-member heterocycles (for BS-MS, CSIR-NET, GATE, IIT-JAM, M.Sc).

  • Google Patents. (n.d.). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.

  • ChemicalBook. This compound CAS#: 960225-75-6.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that researchers may encounter during the multi-step synthesis of this important heterocyclic compound. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthetic Challenge

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of this synthesis involves the construction of the isoxazole ring, followed by electrophilic nitration and subsequent hydrolysis. Each of these stages presents unique challenges that can impact the overall efficiency of the synthesis. This guide will walk you through these steps, providing practical advice to navigate potential pitfalls.

Overall Synthetic Workflow

The synthesis can be logically divided into three key stages:

  • Stage 1: Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate. This initial step involves the formation of the isoxazole ring from acyclic precursors.

  • Stage 2: Nitration of Ethyl 5-Methylisoxazole-3-carboxylate. This is a critical step where a nitro group is introduced at the C4 position of the isoxazole ring.

  • Stage 3: Hydrolysis of Ethyl 5-Methyl-4-nitroisoxazole-3-carboxylate. The final step to obtain the target carboxylic acid.

Below is a graphical representation of the overall workflow.

Synthesis_Workflow Start Starting Materials (e.g., Ethyl 2,4-dioxovalerate, Hydroxylamine) Stage1 Stage 1: Isoxazole Ring Formation Start->Stage1 Intermediate1 Ethyl 5-Methylisoxazole-3-carboxylate Stage1->Intermediate1 Workup & Purification Stage2 Stage 2: Nitration Intermediate1->Stage2 Intermediate2 Ethyl 5-Methyl-4-nitroisoxazole-3-carboxylate Stage2->Intermediate2 Workup & Purification Stage3 Stage 3: Hydrolysis Intermediate2->Stage3 FinalProduct This compound Stage3->FinalProduct Workup & Purification

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate

The formation of the isoxazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound with hydroxylamine. For the synthesis of Ethyl 5-Methylisoxazole-3-carboxylate, a suitable starting material is ethyl 2,4-dioxovalerate.

Experimental Protocol: Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Hydroxylamine: To the stirred solution, add a solution of hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate (1.1 eq) in water.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide: Stage 1
Problem Possible Cause(s) Solution(s)
Low Yield Incomplete reaction; side reactions.Ensure the reaction goes to completion by monitoring with TLC. Optimize the reaction temperature and time. Ensure the pH of the reaction is appropriate; acidic conditions generally favor isoxazole formation.[1]
Formation of Isomeric Byproducts Lack of regioselectivity in the cyclization.The regioselectivity can be influenced by the reaction conditions. Adjusting the pH can sometimes favor the formation of the desired isomer.[1]
Difficult Purification Presence of unreacted starting materials or byproducts with similar polarity to the product.Optimize the reaction to drive it to completion. For purification, try different solvent systems for column chromatography.
FAQs: Stage 1
  • Q: What is the role of sodium acetate in this reaction?

    • A: Sodium acetate acts as a base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine which is the active nucleophile in the reaction.

  • Q: Can other 1,3-dicarbonyl compounds be used?

    • A: Yes, the choice of the 1,3-dicarbonyl compound determines the substituents on the resulting isoxazole ring. For this specific synthesis, ethyl 2,4-dioxovalerate provides the desired substitution pattern.

  • Q: How can I monitor the reaction progress effectively?

    • A: TLC is a convenient method. Use a suitable solvent system (e.g., hexane:ethyl acetate) to clearly separate the starting material and the product. The product, being more conjugated, might be visible under UV light.

Stage 2: Nitration of Ethyl 5-Methylisoxazole-3-carboxylate

This electrophilic aromatic substitution introduces a nitro group onto the isoxazole ring. The position of nitration is directed by the existing substituents. The methyl group at C5 is an activating group, while the ester at C3 is a deactivating group. The C4 position is the most electron-rich and sterically accessible, making it the preferred site for nitration.

Experimental Protocol: Nitration
  • Reaction Setup: In a round-bottom flask cooled in an ice-salt bath, add Ethyl 5-Methylisoxazole-3-carboxylate (1.0 eq) to a mixture of concentrated sulfuric acid.

  • Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • Reaction: Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate out.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be used for further purification.

Troubleshooting Guide: Stage 2
Problem Possible Cause(s) Solution(s)
Low Yield Incomplete reaction; decomposition of starting material or product.Maintain a low temperature throughout the reaction. The addition of the nitrating mixture should be slow and controlled. Optimize the reaction time to avoid over-nitration or degradation.
Formation of Multiple Nitro Isomers Lack of regioselectivity.While nitration is expected at the C4 position, other isomers are possible. The choice of nitrating agent can influence regioselectivity. A milder nitrating agent like nitric acid in acetic anhydride can sometimes provide better selectivity.
Product is an Oil and Difficult to Isolate The product may have a low melting point or be impure.If the product does not precipitate upon pouring onto ice, extract the aqueous mixture with a suitable organic solvent. Purification by column chromatography may be necessary.
FAQs: Stage 2
  • Q: Why is it crucial to maintain a low temperature during nitration?

    • A: Nitration is a highly exothermic reaction. Low temperatures are essential to control the reaction rate, prevent the formation of byproducts from over-nitration, and minimize the degradation of the isoxazole ring, which can be sensitive to strong acids at elevated temperatures.

  • Q: What are the directing effects of the substituents on the isoxazole ring?

    • A: In electrophilic aromatic substitution, activating groups (like methyl) direct incoming electrophiles to the ortho and para positions, while deactivating groups (like a carboxylate ester) direct to the meta position.[2][3][4] On a 3,5-disubstituted isoxazole, the C4 position is electronically and sterically favored for electrophilic attack.

  • Q: Are there alternative nitrating agents that can be used?

    • A: Yes, other nitrating systems such as nitric acid in trifluoroacetic anhydride have been used for the nitration of five-membered heterocycles.[5] The choice of reagent can affect the reaction conditions and selectivity.

Stage 3: Hydrolysis of Ethyl 5-Methyl-4-nitroisoxazole-3-carboxylate

The final step is the conversion of the ester to a carboxylic acid. This can be achieved through either acidic or basic hydrolysis. Care must be taken as the isoxazole ring can be susceptible to opening under harsh conditions.

Experimental Protocol: Hydrolysis
  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-Methyl-4-nitroisoxazole-3-carboxylate (1.0 eq) in a mixture of a suitable solvent like ethanol or THF and an aqueous solution of a base (e.g., NaOH or LiOH) or acid (e.g., HCl or H₂SO₄).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • For basic hydrolysis: Cool the reaction mixture, remove the organic solvent under reduced pressure, and acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • For acidic hydrolysis: Cool the reaction mixture and extract the product with an organic solvent.

  • Purification: Collect the precipitated product by filtration, wash with cold water, and dry. Recrystallization can be used for further purification if necessary.

Troubleshooting Guide: Stage 3
Problem Possible Cause(s) Solution(s)
Low Yield of Carboxylic Acid Incomplete hydrolysis; degradation of the product.Ensure the reaction goes to completion. If using basic hydrolysis, avoid excessively high temperatures or prolonged reaction times which can lead to isoxazole ring cleavage.[2]
Isoxazole Ring Opening Harsh reaction conditions (strong base/acid, high temperature).Use milder hydrolysis conditions. For example, use LiOH in a THF/water mixture at room temperature or gentle heating. For acidic hydrolysis, using 60% aqueous H₂SO₄ has been shown to be effective and can reduce reaction times compared to other acid mixtures.[6]
Product is Difficult to Precipitate The product may be soluble in the aqueous acidic solution.If the product does not precipitate upon acidification, extract the aqueous layer multiple times with an appropriate organic solvent like ethyl acetate.
FAQs: Stage 3
  • Q: Which is better for this hydrolysis, acidic or basic conditions?

    • A: Both methods can be effective, but the choice may depend on the stability of the specific substrate. Basic hydrolysis using LiOH is a common and often milder method. Acidic hydrolysis can also be efficient but requires careful control to prevent side reactions.[6]

  • Q: How do I know if the isoxazole ring has opened during the reaction?

    • A: Ring opening would lead to the formation of different byproducts, which would be evident in the TLC analysis as new spots. Spectroscopic analysis (NMR, IR, MS) of the crude product would also show characteristic signals for the ring-opened structures, which would be different from the expected isoxazole signals.

  • Q: What is a good solvent for recrystallizing the final product?

    • A: The choice of solvent depends on the solubility of the product. A common approach is to use a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol-water mixtures are often a good starting point for polar compounds like carboxylic acids.

Summary of Optimized Reaction Conditions

The following table provides a summary of suggested starting points for optimizing the synthesis of this compound.

Stage Parameter Recommended Condition Notes
1: Ring Formation Solvent EthanolFacilitates dissolution of reactants.
Base Sodium AcetateNeutralizes HCl from hydroxylamine hydrochloride.
Temperature RefluxDrives the reaction to completion.
2: Nitration Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄A strong and effective nitrating mixture.
Temperature 0-5 °CCrucial for controlling the reaction and minimizing byproducts.
Solvent Concentrated H₂SO₄Acts as both solvent and catalyst.
3: Hydrolysis Reagent LiOH or NaOH (basic) / H₂SO₄ (acidic)Both can be effective.
Solvent THF/Water (for basic)Good solvent system for basic hydrolysis.
Temperature Room temperature to gentle refluxMilder conditions are preferred to prevent ring opening.

Logical Troubleshooting Workflow

If you encounter issues during the synthesis, the following decision tree can help guide your troubleshooting process.

Troubleshooting_Workflow Start Problem Encountered CheckPurity Check Purity of Starting Materials and Reagents Start->CheckPurity CheckPurity->Start Impure -> Purify and Repeat LowYield Low Yield CheckPurity->LowYield Pure SideProducts Presence of Side Products CheckPurity->SideProducts Pure ReactionStalled Reaction Not Progressing CheckPurity->ReactionStalled Pure OptimizeTemp Optimize Temperature LowYield->OptimizeTemp OptimizeTime Optimize Reaction Time LowYield->OptimizeTime ChangeReagent Consider Alternative Reagents/Solvents LowYield->ChangeReagent SideProducts->OptimizeTemp SideProducts->ChangeReagent e.g., milder nitrating agent Purification Improve Purification Method SideProducts->Purification ReactionStalled->OptimizeTemp ReactionStalled->ChangeReagent CheckCatalyst Check Catalyst/Base Activity ReactionStalled->CheckCatalyst

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification workflow. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you achieve the desired purity of your compound.

Introduction to Purification Challenges

This compound possesses three key functional groups that dictate its purification strategy: a carboxylic acid, a nitro group, and an isoxazole ring. The acidic nature of the carboxylic acid is the most powerful handle for purification, allowing for drastic solubility changes with pH adjustments.[1][2] However, the presence of the electron-withdrawing nitro group and the potentially sensitive isoxazole ring necessitates careful consideration of purification conditions to avoid degradation.[3]

This guide will walk you through the most effective purification techniques, from initial workup to high-purity crystallization and chromatographic separation, while addressing the common pitfalls you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the first and most crucial step in purifying my crude this compound?

A1: The initial and most effective purification step is an acid-base extraction . This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[4][5] By treating your crude product dissolved in an organic solvent with an aqueous basic solution (like sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[2] Neutral and basic impurities remain in the organic layer. Subsequently, re-acidification of the aqueous layer will precipitate your purified carboxylic acid.[1][3]

Q2: My compound is a solid. Which purification technique is likely to yield the highest purity?

A2: For solid compounds, recrystallization is a highly effective method for achieving high purity.[3] The principle lies in the differential solubility of your target compound and impurities in a solvent at varying temperatures.[6] A successful recrystallization can significantly enhance the purity of your this compound, especially after an initial clean-up with acid-base extraction.

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?

A3: If a single solvent is not effective, a two-solvent system is a common and powerful alternative. This typically involves a "solvent" in which your compound is soluble and a "co-solvent" or "anti-solvent" in which it is insoluble.[7] The compound is dissolved in a minimal amount of the hot "solvent," and the "co-solvent" is added dropwise until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is recommended when you need to separate your target compound from impurities with similar solubility properties, making recrystallization ineffective.[3] It is particularly useful for removing byproducts with polarities close to your desired product.

Q5: My compound seems to be degrading on the silica gel column. What are my options?

A5: Degradation on silica gel can be a concern for sensitive compounds.[3] You have a few options:

  • Deactivate the silica gel: You can use a mobile phase containing a small amount of an acid like acetic or formic acid (0.1-1%). This can improve peak shape and recovery for carboxylic acids by suppressing the ionization of the silica gel's acidic silanol groups.[3]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase silica gel.[3]

Troubleshooting Guides

Troubleshooting Recrystallization
Problem Potential Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional hot solvent to ensure complete dissolution. If the problem persists, try a lower boiling point solvent or a different solvent system.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used, or the solution was not cooled sufficiently.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution in an ice bath to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider a pre-treatment with activated carbon to adsorb colored impurities before hot filtration. Ensure slow cooling to allow for selective crystallization.
Troubleshooting Column Chromatography
Problem Potential Cause Solution
Low Recovery Irreversible adsorption of the carboxylic acid to the silica gel.[3]Add 0.5-1% acetic or formic acid to your eluent to improve recovery.[3] Consider using a less acidic stationary phase like neutral alumina.[3]
Poor Separation (Peak Tailing) Strong interaction between the acidic compound and the silica gel.Add 0.5-1% acetic or formic acid to the mobile phase to improve peak shape.[3]
Compound Decomposes on the Column The acidic nature of the silica gel is causing degradation.[8]Test the stability of your compound on a small amount of silica (TLC test).[8] If unstable, use a deactivated silica gel or an alternative stationary phase like neutral alumina or consider reversed-phase chromatography.[3]
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of your eluent. For very polar compounds, consider using a more polar solvent system (e.g., dichloromethane/methanol).[3]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.[3]

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently several times, venting frequently to release pressure from CO₂ evolution.[3][4]

  • Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.[3]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (test with pH paper). Your purified compound should precipitate out.[3]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Addition of Anti-solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualized Workflows

Purification Strategy Selection

Purification_Strategy Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization If solid Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography If impurities persist or separation is difficult Pure_Product Pure Product Recrystallization->Pure_Product High Purity Column_Chromatography->Recrystallization Final Polishing Column_Chromatography->Pure_Product

Caption: Decision tree for selecting the optimal purification strategy.

Troubleshooting Column Chromatography Workflow

Chromatography_Troubleshooting Start Column Chromatography Issue Check_Stability Is compound stable on silica? Start->Check_Stability Low_Recovery Low Recovery? Check_Stability->Low_Recovery Yes Use_Alternative Use Neutral Alumina or Reversed-Phase Check_Stability->Use_Alternative No Poor_Separation Poor Separation / Tailing? Low_Recovery->Poor_Separation No Add_Acid Add 0.5-1% Acetic/Formic Acid to Mobile Phase Low_Recovery->Add_Acid Yes Optimize_Gradient Optimize Solvent Gradient Poor_Separation->Optimize_Gradient Yes Success Purification Successful Poor_Separation->Success No Use_Alternative->Success Add_Acid->Success Optimize_Gradient->Success

Caption: A logical workflow for troubleshooting common column chromatography issues.

References

"stability and degradation studies of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Welcome to the Technical Support Center for this compound (MNA). This guide is designed for researchers, scientists, and drug development professionals engaged in the stability and degradation studies of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. MNA is a valuable building block in the synthesis of pharmaceuticals, such as kinase inhibitors, and agrochemicals. Understanding its stability profile is paramount for developing robust formulations, defining storage conditions, and ensuring regulatory compliance.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols covering general handling, forced degradation studies, and analytical methodology.

Section 1: General Stability, Storage, and Handling FAQs

This section addresses the most common initial questions regarding the handling and storage of MNA.

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of MNA, it should be stored in a tightly sealed container in a cool, dry, and dark environment. The compound is known to be sensitive to basic conditions and can degrade upon exposure to high temperatures and UV light. For long-term storage, refrigeration (2-8°C) under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize hydrolytic and oxidative degradation.

Q2: What are the key physical and chemical properties of MNA?

A2: Understanding the fundamental properties of MNA is the first step in designing any experiment. Key data is summarized in the table below.

PropertyValueSource(s)
CAS Number 960225-75-6
Molecular Formula C₅H₄N₂O₅
Molecular Weight ~172.10 g/mol
Appearance White to pale yellow crystalline powder
Solubility Low solubility in water; Soluble in DMSO and DMF
Thermal Stability Decomposition begins at approximately 180°C
Key Structural Features Isoxazole ring, Nitro group (electron-withdrawing), Carboxylic acid

Q3: What are the typical visual or analytical signs of MNA degradation?

A3: The most common visual indicator of degradation is a change in color of the solid material, often from a white or pale-yellow to a darker yellow or brown hue. Analytically, degradation is confirmed by a decrease in the purity of the main compound peak and the appearance of new peaks in chromatograms (e.g., HPLC, LC-MS).

Section 2: Forced Degradation Studies: Protocols and Troubleshooting

Forced degradation (or stress testing) is a critical process in pharmaceutical development. It involves intentionally degrading the compound under more severe conditions than it would typically encounter to identify likely degradation products and establish stability-indicating analytical methods. The typical goal is to achieve 5-20% degradation.

Below is a general workflow for conducting these studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H2O) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose aliquots ox Oxidation (e.g., 3% H2O2, RT) prep->ox Expose aliquots therm Thermal (e.g., 80°C in solution) prep->therm Expose aliquots photo Photolytic (ICH Q1B light exposure) prep->photo Expose aliquots neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize analyze Analyze via Stability- Indicating HPLC/LC-MS neutralize->analyze identify Characterize Degradants analyze->identify

Caption: General experimental workflow for forced degradation studies.

Hydrolytic Degradation (Acid & Base)
  • Why this matters: The isoxazole ring can be susceptible to hydrolytic cleavage, especially under strong acidic or basic conditions. Furthermore, MNA is explicitly noted to be sensitive to basic conditions. These studies are crucial for predicting stability in aqueous formulations across a pH range.

  • Detailed Protocol:

    • Prepare a stock solution of MNA (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water (50:50).

    • For acid hydrolysis , mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • For base hydrolysis , mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Prepare a control by mixing 1 mL of stock solution with 1 mL of water.

    • Incubate the vials. Start with room temperature for the base condition and a moderately elevated temperature (e.g., 60-80°C) for the acid and control conditions.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

    • Analyze all samples by a stability-indicating HPLC method.

  • Troubleshooting FAQs:

    • Q: I observed very little degradation under acidic conditions. What should I do? A: Increase the stress. You can incrementally increase the temperature (e.g., to 80°C or reflux), extend the exposure time, or use a higher concentration of acid (e.g., 1 M HCl).

    • Q: My compound crashed out of solution after adding the acid/base. A: MNA has low water solubility. The addition of aqueous acid/base can cause precipitation. Try preparing the initial stock solution with a higher percentage of organic co-solvent (e.g., 70% acetonitrile). However, be aware that the co-solvent itself might react under harsh conditions.

    • Q: Degradation under basic conditions was immediate and extensive. How can I study the pathway? A: The base sensitivity is significant. To slow the reaction for mechanistic studies, use milder conditions. Try a lower concentration of NaOH (e.g., 0.01 M), conduct the experiment at a reduced temperature (e.g., 2-8°C), and sample at very early time points (e.g., 5, 15, 30 minutes).

Oxidative Degradation
  • Why this matters: Although the electron-withdrawing nitro group can make the molecule resistant to oxidation, this is a standard stress test required by regulatory agencies. It helps ensure the analytical method can separate the active ingredient from potential oxidative degradants. Advanced oxidation processes using reagents like hydrogen peroxide (H₂O₂) are commonly employed.

  • Detailed Protocol:

    • Mix 1 mL of the MNA stock solution (1 mg/mL) with 1 mL of a 3% solution of hydrogen peroxide.

    • Keep a control sample (MNA in solvent without H₂O₂) under the same conditions.

    • Store the samples at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 6, 12, 24 hours) and analyze directly by HPLC.

  • Troubleshooting FAQs:

    • Q: I am not observing any significant degradation. Why? A: Nitroaromatic compounds are often recalcitrant to oxidation. You may need to gently heat the solution (e.g., to 40-50°C) or use a higher concentration of H₂O₂ (e.g., up to 30%). For very resistant molecules, a Fenton-type reaction (H₂O₂ with a catalytic amount of Fe²⁺) can be considered, but this is a very aggressive condition.

    • Q: The degradation is too rapid to follow. How can I slow it down? A: Reduce the stress. Use a lower concentration of H₂O₂ (e.g., 0.3%), conduct the experiment at a lower temperature, or use a solvent system that is less prone to generating free radicals.

Photolytic Degradation
  • Why this matters: The N-O bond in the isoxazole ring is known to be weak and susceptible to cleavage under UV irradiation. This can lead to complex rearrangements. Photostability testing is an absolute requirement for any drug development program to determine if the substance or product needs light-resistant packaging.

  • Detailed Protocol:

    • Place aliquots of MNA in both solid form (as a thin powder layer) and in solution (in a quartz cuvette or other UV-transparent container).

    • Prepare corresponding control samples by wrapping them in aluminum foil to protect them from light.

    • Expose the test samples to a light source compliant with ICH Q1B guidelines (providing controlled UV and visible light). A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Place the control samples alongside the test samples to experience the same thermal conditions.

    • At the end of the exposure period, prepare the solid samples for analysis by dissolving them in a suitable solvent.

    • Analyze all test and control samples by HPLC.

  • Troubleshooting FAQs:

    • Q: My "dark" control sample also showed degradation. What happened? A: This indicates that the degradation was likely caused by heat generated from the light source, not photolysis. Ensure your photostability chamber has effective temperature control. If the degradation in the control is significant, you must first resolve the thermal instability before interpreting the photostability results.

    • Q: What is the most probable degradation product under photolytic stress? A: The photolysis of the isoxazole ring is reported to proceed via the cleavage of the weak N-O bond, which can lead to a rearrangement to an oxazole derivative through an azirine intermediate. This is a key transformation to look for using LC-MS analysis.

Section 3: Potential Degradation Pathways

Based on the chemistry of the isoxazole ring, the nitro group, and the carboxylic acid, several degradation pathways can be anticipated. Understanding these helps in the tentative identification of degradation products.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolytic Ring Opening (Acyclic amides/acids) parent->hydrolysis Acid/Base, H2O photo Photolytic Rearrangement (Oxazole derivative) parent->photo UV Light thermal Thermal Decarboxylation (5-Methyl-4-nitroisoxazole) parent->thermal Heat reduction Nitro Group Reduction (Amino derivative) parent->reduction Reductive Stress or Metabolism

Caption: Plausible degradation pathways for MNA under stress conditions.

Section 4: Analytical Method FAQs

A robust analytical method is the cornerstone of any stability study.

Q1: What is a good starting point for a stability-indicating HPLC method for MNA?

A1: A reverse-phase HPLC method with UV detection is the most suitable approach.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice.

  • Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A) is recommended. Formic acid is preferred for MS compatibility. A starting gradient could be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where MNA has significant absorbance (e.g., 254 nm, but a full UV scan should be performed to determine the optimal wavelength).

  • Column Temperature: 30°C.

Q2: How do I confirm my HPLC method is "stability-indicating"?

A2: A method is considered stability-indicating when it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate its peak from all potential degradation product peaks, excipient peaks, and impurities. To prove this, you must analyze samples from all the forced degradation studies (acid, base, oxidation, heat, light). The parent MNA peak must be spectrally pure (e.g., as determined by a photodiode array detector) and well-resolved from all other peaks in each stressed sample.

Q3: How can I identify the structures of the unknown peaks in my chromatograms?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with tandem MS (MS/MS) capabilities, is the definitive tool for this purpose. By obtaining the accurate mass of the degradation product (parent ion) and analyzing its fragmentation pattern (daughter ions), you can propose and confirm its chemical structure.

"methods to improve the yield of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and yield optimization of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid (CAS No. 960225-75-6).[1][2][3][4][5] This document is designed for researchers, medicinal chemists, and process development professionals. We will address common challenges encountered during its synthesis, providing troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations.

Introduction to the Synthesis

The synthesis of this compound is typically a two-stage process. First, the core heterocyclic structure, 5-methyl-3-isoxazolecarboxylic acid, is formed. This is followed by a regioselective nitration at the C4 position. While seemingly straightforward, both stages present unique challenges that can significantly impact the final yield and purity. This guide provides solutions to overcome these hurdles.

The overall synthetic workflow is summarized below.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Electrophilic Nitration cluster_2 Stage 3: Purification A Starting Materials (e.g., Ethyl Acetoacetate, Hydroxylamine) B Cyclization Reaction A->B C Hydrolysis B->C D 5-Methyl-3-isoxazolecarboxylic Acid (Precursor) C->D F Nitration Reaction (Critical Temperature Control) D->F E Nitrating Agent (e.g., HNO3/H2SO4) E->F G Crude Product F->G H Aqueous Work-up (Quenching on Ice) G->H I Recrystallization H->I J Final Product (this compound) I->J

Caption: General Synthetic Workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the final yield?

A1: From our experience, the electrophilic nitration (Stage 2) is the most critical and yield-defining step. This reaction is highly exothermic and can easily lead to side reactions, including over-nitration, incorrect isomer formation (regioselectivity issues), and decomposition of the starting material or product if not strictly controlled.[6][7] Inadequate temperature control is the primary cause of low yields in this stage.[7]

Q2: My final product is a dark-colored tar or oil instead of the expected pale-yellow powder. What happened?

A2: The formation of dark, tarry substances is almost always indicative of product decomposition or significant side reactions during nitration. This typically occurs when the reaction temperature is too high, causing oxidative degradation of the isoxazole ring or the methyl group.[7] Using an overly aggressive nitrating agent or adding it too quickly can also cause localized "hot spots" that lead to decomposition.

Q3: I am observing significant decarboxylation, resulting in 5-methyl-4-nitroisoxazole as a major byproduct. How can I prevent this?

A3: Decarboxylation is a known side reaction for carboxylic acids, especially under harsh acidic conditions or elevated temperatures.[8][9] To minimize this, ensure the nitration is conducted at the lowest effective temperature (e.g., 0-5 °C). After the reaction is complete, the mixture should be quenched by pouring it onto crushed ice rather than allowing it to warm to room temperature for an extended period.[7] Some protocols suggest that using milder conditions, such as nitric acid in acetic anhydride, can sometimes reduce decarboxylation, though this may require optimization to achieve good conversion.[10][11]

Q4: What are the best analytical methods to monitor the reaction progress and confirm the final product's identity?

A4: For reaction monitoring, Thin-Layer Chromatography (TLC) is effective. For final product characterization, a combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the regiochemistry of the nitro group.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (approx. 172.1 g/mol ) and assess purity.[2]

  • HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis.[2]

Troubleshooting Guide: Low Yields & Impurity Formation

This section provides a systematic approach to diagnosing and solving common issues.

Problem Encountered Potential Root Cause(s) Recommended Corrective Actions & Scientific Rationale
Low Yield of Precursor (5-Methyl-3-isoxazolecarboxylic acid)1. Incomplete cyclization reaction.2. Inefficient hydrolysis of the ester intermediate.1. Optimize Cyclization: Ensure anhydrous conditions and appropriate catalyst choice. Various methods exist, including those using metal catalysts or electrophilic cyclization, which can offer high yields under mild conditions.[12][13][14][15]2. Improve Hydrolysis: Ensure complete saponification of the ethyl/methyl ester intermediate. Using a stronger base or extending the reaction time may be necessary. A patent for a related compound found that 60% aqueous H₂SO₄ gave a much higher yield and shorter reaction time for hydrolysis compared to an acetic acid/HCl mixture.[16]
Low Yield of Final Product (Nitration Step)1. Inadequate Temperature Control: The reaction is highly exothermic.[7]2. Presence of Water: Water deactivates the nitronium ion (NO₂⁺).[7]3. Incorrect Stoichiometry: Insufficient or excessive nitrating agent.1. Maintain 0-5 °C: Use an ice-salt bath and add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively.[6]2. Use Anhydrous Reagents: Ensure all glassware is oven-dried and use concentrated acids (e.g., 98% H₂SO₄, 70% HNO₃).3. Optimize Molar Ratios: Start with a slight excess of nitric acid (e.g., 1.1-1.5 equivalents). A large excess can lead to over-nitration.
Formation of Regioisomers Nitration occurs at an undesired position on the isoxazole ring.The electron-withdrawing carboxylic acid at C3 and the activating methyl group at C5 direct the electrophilic nitro group to the C4 position. This reaction is generally highly regioselective. If other isomers are detected, it may point to extreme reaction conditions causing ring opening or rearrangement. Adhering to the optimized, mild conditions is key.[10]
Product Fails to Precipitate During Work-up The product remains soluble in the acidic aqueous mixture.Ensure the reaction mixture is poured into a sufficiently large volume of crushed ice with vigorous stirring. This simultaneously cools and dilutes the acid, reducing the product's solubility. If it remains dissolved, extraction with a suitable organic solvent (e.g., ethyl acetate) may be required.
Optimized Experimental Protocols

Safety First: These procedures involve highly corrosive and concentrated acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Protocol 1: Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid (Precursor)

This protocol is based on a common synthetic route involving the condensation of an enamine with hydroxylamine, followed by hydrolysis.

  • Step 1: Enamine Formation: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq). Heat the mixture to 120-130 °C for 2-3 hours. Monitor the reaction by TLC.

  • Step 2: Cyclization: Cool the mixture to room temperature. In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in ethanol. Add this solution slowly to the enamine mixture. Stir at room temperature for 12-16 hours.

  • Step 3: Isolation of Ester: Remove the ethanol under reduced pressure. Add water and extract the product (ethyl 5-methyl-3-isoxazolecarboxylate) with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester.

  • Step 4: Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to 60-70 °C and stir for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Step 5: Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with cold 2N HCl. A white precipitate of 5-methyl-3-isoxazolecarboxylic acid will form.

  • Step 6: Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Nitration of 5-Methyl-3-isoxazolecarboxylic Acid

This protocol emphasizes the critical parameters for achieving high yield and purity.

  • Step 1: Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, ~5 mL per gram of precursor). Cool the flask to 0 °C in an ice-salt bath.

  • Step 2: Dissolution: Slowly add 5-methyl-3-isoxazolecarboxylic acid (1.0 eq) to the cold sulfuric acid in portions, ensuring the temperature does not rise above 10 °C. Stir until all solid has dissolved.

  • Step 3: Prepare Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating agent by adding fuming nitric acid (70%, 1.2 eq) to concentrated sulfuric acid (98%, ~2 mL per gram of precursor). Cool this mixture to 0 °C before addition.

  • Step 4: Nitration: Add the cold nitrating mixture dropwise to the solution of the precursor over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [6]

  • Step 5: Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's completion using TLC (e.g., with a 1:1 ethyl acetate:hexanes eluent).

  • Step 6: Quenching: Prepare a beaker with a large amount of crushed ice (~10 g of ice per mL of reaction mixture). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale-yellow solid should precipitate.

  • Step 7: Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral (pH ~7).

  • Step 8: Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Troubleshooting and Optimization Workflow

The following decision tree provides a logical path for troubleshooting the critical nitration step.

G start_node Start: Low Yield or Impure Product in Nitration Step q_node1 Was the reaction temperature kept below 5°C? start_node->q_node1 Analyze issue q_node q_node a_node a_node solution_node solution_node a_node1_yes a_node1_yes q_node1->a_node1_yes Yes solution_node1_no Primary Cause: Exotherm. ACTION: Improve cooling (ice-salt bath), slow down addition rate, ensure vigorous stirring to prevent localized heating and decomposition. q_node1->solution_node1_no No q_node2 Were all reagents and glassware anhydrous? a_node1_yes->q_node2 a_node2_yes a_node2_yes q_node2->a_node2_yes Yes solution_node2_no Cause: Water Interference. ACTION: Oven-dry all glassware. Use fresh, concentrated acids. Water inhibits the formation of the required nitronium ion (NO₂⁺). q_node2->solution_node2_no No q_node3 Was the nitrating agent added slowly (over 30-60 min)? a_node2_yes->q_node3 a_node3_yes a_node3_yes q_node3->a_node3_yes Yes solution_node3_no Cause: Uncontrolled Exotherm. ACTION: Rapid addition creates 'hot spots' leading to decomposition. Ensure slow, dropwise addition via a dropping funnel. q_node3->solution_node3_no No solution_final ACTION: Verify purity of precursor via NMR/MS. Check work-up procedure; ensure sufficient ice is used for quenching and product is thoroughly washed. a_node3_yes->solution_final Problem may be in starting material or work-up

Caption: Troubleshooting Decision Tree for the Nitration Step.

References

"safe handling and storage procedures for 5-Methyl-4-nitro-3-isoxazolecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-4-nitro-3-isoxazolecarboxylic acid (CAS 960225-75-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-proven insights to support your research endeavors.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and application.

PropertyValueSource
CAS Number 960225-75-6[1][2][3][4]
Molecular Formula C₅H₄N₂O₅[1][4]
Molecular Weight 172.10 g/mol [4]
Appearance White to cream crystalline powder[5]
Solubility Soluble in various organic solvents[5]
Storage Sealed in a dry environment, store in a freezer under -20°C[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from structurally similar compounds, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[6] The presence of the nitro group also suggests that the compound may have the potential to be energetically active, especially at elevated temperatures, and could decompose to release toxic fumes, such as nitrogen oxides. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Q2: What is the recommended personal protective equipment (PPE) when handling this compound?

A2: A comprehensive PPE strategy is essential. This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.

  • Body Protection: A lab coat and, in some cases, a chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Q3: How should I properly store this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C.[4]

Q4: What materials are incompatible with this compound?

A4: Due to its acidic nature and the presence of a nitro group, this compound should be considered incompatible with:

  • Strong bases: Can cause vigorous acid-base reactions.

  • Strong oxidizing agents: The nitro group can contribute to reactivity with strong oxidizers.

  • Reducing agents: The nitro group can be reduced, potentially leading to exothermic reactions.

  • Metals: As a carboxylic acid, it may corrode some metals.

Q5: What are the initial first-aid measures in case of exposure?

A5:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Troubleshooting Experimental Issues

Issue 1: The compound is not dissolving in my chosen solvent.

  • Plausible Cause & Solution: While soluble in many organic solvents, the polarity of this compound may present challenges. If you are experiencing solubility issues, consider the following:

    • Solvent Polarity: Try a more polar aprotic solvent such as DMF or DMSO.

    • Sonication: Gentle sonication in a water bath can aid dissolution.

    • Gentle Warming: Cautiously warm the mixture. However, be mindful of the compound's thermal sensitivity due to the nitro group. Monitor for any color change, which could indicate decomposition.

Issue 2: My reaction is turning dark, and I'm observing unexpected byproducts.

  • Plausible Cause & Solution: Darkening of the reaction mixture often indicates decomposition. The nitro-isoxazole moiety can be sensitive to certain reaction conditions.

    • Temperature Control: Ensure your reaction temperature is strictly controlled. The nitro group can be reactive at higher temperatures.

    • Base Sensitivity: If your reaction involves a base, consider using a milder, non-nucleophilic base. The isoxazole ring can be susceptible to ring-opening under harsh basic conditions.

    • Light Sensitivity: Some nitroaromatic compounds can be light-sensitive. Consider running the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

Issue 3: I'm having difficulty purifying the compound after my reaction.

  • Plausible Cause & Solution: Purification can be challenging due to the compound's polarity and potential for degradation on stationary phases.

    • Chromatography: If using column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a suitable amine, like triethylamine, in the eluent to prevent streaking and decomposition.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system may be a more effective purification method. Experiment with different solvent pairs to find the optimal conditions.

    • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude material in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.

Experimental Protocols

Protocol 1: Safe Weighing and Dispensing of this compound
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Gather all necessary PPE.

  • Weighing: Use a tared, clean, and dry glass vial or beaker for weighing. Avoid using metal spatulas to prevent any potential reaction. Use a plastic or ceramic spatula.

  • Dispensing: Carefully transfer the desired amount of the solid compound. Avoid generating dust. If any dust is generated, ensure it is contained within the fume hood.

  • Cleaning: Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol or acetone) and dispose of the cleaning materials as hazardous waste.

Protocol 2: Emergency Procedure for a Small Spill
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or if there is a risk of significant airborne dust, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For a small, dry spill, gently cover with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution. All cleaning materials should be disposed of as hazardous waste.

Visualized Workflows and Relationships

Logical Flow for Risk Assessment

RiskAssessment cluster_assessment Risk Assessment for this compound cluster_controls Control Hierarchy A Identify Hazards - Skin/Eye Irritant - Potential Respiratory Irritant - Thermally Sensitive (Nitro Group) B Evaluate Exposure Routes - Inhalation (dust) - Dermal Contact - Ingestion A->B leads to C Assess Existing Controls - Fume Hood - PPE Availability B->C informs D Determine Risk Level (Likelihood x Severity) C->D influences E Implement Control Measures D->E requires E1 Elimination/Substitution (Not always feasible) E->E1 most effective E2 Engineering Controls - Chemical Fume Hood E1->E2 decreasing effectiveness E3 Administrative Controls - SOPs, Training E2->E3 decreasing effectiveness E4 Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat E3->E4 decreasing effectiveness

Caption: A flowchart illustrating the logical steps for conducting a risk assessment before working with this compound.

Experimental Workflow for a Typical Reaction

ReactionWorkflow start Start prep Preparation - Weigh Reagents in Fume Hood - Dry Glassware - Inert Atmosphere (if needed) start->prep reaction Reaction - Add Reagents Slowly - Monitor Temperature - Stir Vigorously prep->reaction workup Work-up - Quench Reaction - Extraction - Wash Organic Layer reaction->workup purification Purification - Column Chromatography OR - Recrystallization workup->purification analysis Analysis - TLC - NMR - LC-MS purification->analysis end End analysis->end

Caption: A generalized workflow for a typical synthetic reaction involving this compound.

References

Technical Support Center: Characterization of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of degradation products of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile. As a novel compound, publicly available data on its specific degradation pathways is limited. Therefore, this guide provides a framework for systematically investigating its stability through forced degradation studies, developing appropriate analytical methods, and troubleshooting common experimental challenges.

Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a drug substance.[1] These studies are essential for developing stability-indicating analytical methods and understanding the chemical behavior of the molecule, which informs formulation development, packaging, and storage conditions.[1][2]

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may encounter during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the likely degradation pathways for this compound?

While specific data for this molecule is not extensively published, we can predict potential degradation pathways based on its functional groups: the isoxazole ring, the carboxylic acid, and the nitro group.

  • Hydrolytic Degradation: The isoxazole ring can be susceptible to both acidic and basic hydrolysis, potentially leading to ring-opening. The carboxylic acid group itself is generally stable to hydrolysis. The rate and products of hydrolysis will be highly dependent on the pH of the solution.

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the methyl group or potentially leading to modifications of the isoxazole ring.

  • Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV or visible light may induce reactions, including potential reduction of the nitro group or other rearrangements. Studies on nitroimidazoles have shown that UV radiation can lead to phototransformation, although the efficiency can be low.[3]

  • Thermal Degradation: Exposure to high temperatures can provide the energy for various degradation reactions, including decarboxylation (loss of CO2 from the carboxylic acid group) or rearrangement of the isoxazole ring.

FAQ 2: Where should I start with my forced degradation studies?

A systematic approach is crucial. It is recommended to perform forced degradation studies on a single batch of the drug substance.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to shelf-life stability.[1]

Here is a recommended starting point for stress conditions:

Stress ConditionRecommended Starting ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°CIsoxazole ring opening
Base Hydrolysis 0.1 M NaOH at room temperatureIsoxazole ring opening
Oxidation 3% H2O2 at room temperatureOxidation of the methyl group, ring modification
Thermal 60°C (solid state and in solution)Decarboxylation, ring rearrangement
Photostability ICH Q1B option 1 or 2 (solid state and in solution)Nitro group reduction, rearrangements

It is essential to include a control sample (unstressed) in all experiments for comparison.

FAQ 3: How do I develop a stability-indicating analytical method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. The most common technique for this is High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

The key requirement is that the method must be able to separate the intact drug from its degradation products and any process-related impurities. To achieve this, you will need to:

  • Select a suitable column: A C18 column is a good starting point for reverse-phase chromatography.

  • Optimize the mobile phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all peaks.

  • Choose an appropriate detection wavelength: The wavelength should be chosen to maximize the response of the parent drug and the expected degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for all peaks, aiding in peak purity assessment and identification.

  • Validate the method: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Part 2: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Troubleshooting Guide 1: No degradation is observed under stress conditions.
Potential Cause Troubleshooting Steps Rationale
Insufficient stress Increase the concentration of the stressor (e.g., acid, base, oxidant), increase the temperature, or prolong the exposure time.The compound may be highly stable under the initial conditions. A systematic increase in stress will help to find the appropriate level to induce degradation.
Poor solubility Ensure the compound is fully dissolved in the stress medium. It may be necessary to use a co-solvent, but be mindful that the co-solvent itself could influence the degradation pathway.Degradation reactions in solution require the molecule to be accessible to the stressor.
Analytical method is not sensitive enough Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.The degradation may be occurring at a level below what your current method can detect.
Troubleshooting Guide 2: The parent drug peak is co-eluting with a degradation product peak in HPLC.
Potential Cause Troubleshooting Steps Rationale
Insufficient chromatographic resolution 1. Modify the mobile phase gradient: Make the gradient shallower to increase the separation between closely eluting peaks. 2. Change the mobile phase pH: Altering the pH can change the ionization state of the analyte and degradants, thus affecting their retention times. 3. Try a different column chemistry: If a C18 column is not providing adequate separation, consider a different stationary phase (e.g., phenyl-hexyl, cyano).These modifications alter the interactions between the analytes and the stationary and mobile phases, leading to changes in retention and improved resolution.
Inappropriate detection wavelength Use a PDA detector to examine the spectra of the co-eluting peaks. It may be possible to find a wavelength where the absorbance of one compound is minimal.This can help in quantifying the peaks even if they are not perfectly separated chromatographically, although baseline separation is always preferred.
Troubleshooting Guide 3: How do I identify the structure of an unknown degradation product?
Technique Application and Rationale
Liquid Chromatography-Mass Spectrometry (LC-MS) This is the primary tool for identifying unknown degradation products. The mass spectrometer provides the molecular weight of the degradant. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy If a degradation product can be isolated in sufficient quantity and purity (typically >1 mg), NMR spectroscopy (¹H, ¹³C, and 2D NMR) can provide detailed structural information to definitively elucidate the structure.
Forced Degradation of a Suspected Structure If you have a hypothesis for the structure of a degradation product, you can synthesize the proposed compound and analyze it using the same HPLC method. If the retention time and mass spectrum match the unknown degradant, this provides strong evidence for its identity.

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for a Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature for a specified time.

    • Thermal: Heat the solid drug substance and a solution of the drug substance at 60°C.

    • Photostability: Expose the solid drug substance and a solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis (e.g., with an equivalent amount of base or acid, respectively).

  • Analysis: Analyze all samples (including a time-zero and an unstressed control) by the developed stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and the relative amounts of each degradation product.

Workflow for Degradation Product Characterization

G cluster_0 Forced Degradation cluster_1 Analytical Method cluster_2 Identification Forced Degradation Studies Forced Degradation Studies Acid Acid Forced Degradation Studies->Acid Base Base Forced Degradation Studies->Base Oxidation Oxidation Forced Degradation Studies->Oxidation Thermal Thermal Forced Degradation Studies->Thermal Photo Photo Forced Degradation Studies->Photo HPLC-UV/PDA Method Development HPLC-UV/PDA Method Development Forced Degradation Studies->HPLC-UV/PDA Method Development Generate Samples Method Validation (ICH Q2) Method Validation (ICH Q2) HPLC-UV/PDA Method Development->Method Validation (ICH Q2) LC-MS Analysis LC-MS Analysis Method Validation (ICH Q2)->LC-MS Analysis Analyze Degradants Structure Elucidation Structure Elucidation LC-MS Analysis->Structure Elucidation Final Report Final Report Structure Elucidation->Final Report

Caption: Workflow for forced degradation and product identification.

Logical Flow for Troubleshooting Co-elution

G start Co-elution Observed grad Modify Gradient Slope start->grad ph Change Mobile Phase pH grad->ph No resolved Peaks Resolved grad->resolved Yes col Try Different Column Chemistry ph->col No ph->resolved Yes pda Use PDA for Peak Purity/Quantitation col->pda No col->resolved Yes end Proceed with Validation resolved->end

Caption: Troubleshooting guide for co-eluting HPLC peaks.

References

Technical Support Center: Scale-Up Synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with scaling up this synthesis, with a strong emphasis on safety and process control.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is typically achieved in two primary stages: first, the construction of the 5-methyl-3-isoxazolecarboxylic acid core, followed by a regioselective nitration at the C4 position. Each stage presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale.

Synthesis_Workflow Figure 1: General Synthesis Workflow cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Regioselective Nitration cluster_2 Stage 3: Purification A 2,5-Hexanedione C 5-Methyl-3-isoxazolecarboxylic Acid A->C Oxidative Cyclization B Nitric Acid (as oxidant) B->C E This compound C->E Electrophilic Nitration D Mixed Acid (HNO₃/H₂SO₄) D->E F Crude Product E->F Work-up G Recrystallization F->G H Pure Product (>95%) G->H

Caption: Figure 1: General Synthesis Workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes to the 5-methyl-3-isoxazolecarboxylic acid precursor?

There are several established routes. A common and straightforward method involves the oxidative cyclization of 2,5-hexanedione using nitric acid.[1][2] This one-pot reaction is high-yielding but requires careful control of the initial exotherm upon addition of the diketone.[2] Alternative multi-step routes starting from materials like acetone and diethyl oxalate also exist, which may offer different impurity profiles and scalability advantages.[2]

Q2: Why is a mixed acid (HNO₃/H₂SO₄) system preferred for the nitration step?

The use of a sulfuric acid and nitric acid mixture is standard for aromatic and heteroaromatic nitrations. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This significantly increases the reaction rate compared to using nitric acid alone. The choice of acid ratio is critical for controlling the reaction's potency and minimizing side reactions.[3]

Q3: What are the most critical safety hazards associated with this synthesis scale-up?

The nitration stage is the most hazardous part of this process. Key risks include:

  • Thermal Runaway: Nitration is a highly exothermic reaction. The reduced surface-area-to-volume ratio at scale makes heat dissipation less efficient, increasing the risk of a thermal runaway if the reaction temperature is not strictly controlled.[4][5]

  • Formation of Energetic Byproducts: Over-nitration or side reactions can lead to the formation of thermally unstable polynitrated compounds, which may decompose violently.[4]

  • Gas Evolution: The reaction can release toxic nitrogen oxides (NOx), especially if the temperature exceeds the target range.[6]

  • Product Instability: The nitro-isoxazole product itself is an energetic compound and its thermal stability must be understood.[7][8] DSC (Differential Scanning Calorimetry) analysis is crucial to determine the onset of decomposition.

Q4: How does the scale of the reaction impact the choice of equipment?

At the laboratory scale, a simple round-bottom flask with magnetic stirring and an ice bath may suffice. For scale-up, this is inadequate. A jacketed glass reactor with overhead mechanical stirring and a recirculating chiller/heater system is essential for precise temperature control.[6] The reactor should be equipped with probes for monitoring internal temperature, a controlled addition funnel or pump for the nitrating agent, and an appropriate off-gas scrubbing system.

Troubleshooting Guide

Problem 1: The reaction temperature is rising uncontrollably during the nitration step.
  • Immediate Action: Immediately cease the addition of the nitrating agent. If necessary, employ an emergency cooling system (e.g., a dry ice/acetone bath pre-prepared for this purpose).

  • Probable Cause: This indicates that the rate of heat generation is exceeding the capacity of the cooling system. This is often due to an excessively fast addition rate of the mixed acid.

  • Solution:

    • Reduce Addition Rate: The mixed acid must be added slowly and sub-surface to ensure rapid mixing and heat transfer.

    • Improve Cooling Efficiency: Ensure the reactor jacket's coolant is at the lowest possible temperature and that the flow rate is optimal.

    • Check Agitation: Poor mixing can create localized hotspots where the reaction accelerates. Ensure the overhead stirrer is functioning correctly and creating a good vortex for efficient mixing.

    • Re-evaluate Reaction Concentration: A more dilute reaction mixture may be necessary to moderate the exotherm, although this may impact reaction time and throughput. Reaction calorimetry studies are highly recommended to determine safe addition rates and concentrations before scaling up.[6]

Troubleshooting_Exotherm Figure 2: Decision Tree for Exotherm Control A Uncontrolled Exotherm Detected B STOP Addition of Reagents A->B C Apply Emergency Cooling B->C D Is Temperature Stabilizing? C->D Monitor Closely E Resume Addition at 25% of Original Rate D->E Yes F Quench Reaction (if safe protocol exists) D->F No H Problem Solved E->H G Review Process Parameters: - Addition Rate - Coolant Temp - Agitation Speed - Concentration F->G G->H After Re-evaluation

Caption: Figure 2: Decision Tree for Exotherm Control.

Problem 2: The yield is low after nitration and work-up.
  • Probable Cause 1: Incomplete Reaction. The nitration may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC). If the starting material is still present after the planned reaction time, consider extending the hold time or slightly increasing the temperature only if thermal safety data permits.

  • Probable Cause 2: Product Degradation. The isoxazole ring can be susceptible to cleavage under harsh acidic conditions, especially if the temperature was too high.

    • Solution: Strict temperature control is paramount. Ensure the internal temperature never exceeds the validated limit. The work-up procedure, which involves quenching the reaction mixture in ice water, should also be done carefully to avoid a sudden temperature spike from the heat of dilution of the strong acids.

  • Probable Cause 3: Product Loss During Work-up. The product may have some solubility in the aqueous phase, leading to losses.

    • Solution: After quenching, ensure the pH is adjusted appropriately to ensure the carboxylic acid is fully protonated and less soluble in water. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will maximize recovery from the aqueous layer.

Problem 3: The final product is difficult to purify and contains persistent impurities.
  • Probable Cause: Formation of Side-Products. The most likely impurities are regioisomers or over-nitrated products. While nitration at the C4 position is generally favored for this substrate, minor amounts of other isomers can form.[9] Oxidation of the methyl group is also a possibility.

  • Solution:

    • Optimize Nitration Conditions: The regioselectivity of nitration can be highly dependent on temperature and the specific nitrating agent used.[9][10] Experiment with slightly lower temperatures or alternative nitrating systems (e.g., nitric acid in acetic anhydride) at a small scale to see if the impurity profile improves.

    • Improve Purification Protocol:

      • Recrystallization: This is the most effective method for purifying the final product. A solvent screen should be performed to find a system that provides good solubility at high temperatures and poor solubility at low temperatures, while leaving impurities behind. Mixtures of solvents (e.g., ethanol/water, toluene/heptane) are often effective.

      • pH Adjustment: During work-up, careful pH adjustments can sometimes selectively precipitate the desired product or impurities.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid[1]

Warning: This reaction involves nitric acid and can have a significant initial exotherm. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: Charge a 5 L jacketed reactor equipped with an overhead stirrer, thermocouple, reflux condenser, and addition funnel with 5.2 M nitric acid (2.0 L). The condenser should be vented to a caustic scrubber.

  • Heating: Begin stirring and heat the nitric acid to a gentle boil using the reactor jacket.

  • Addition: Once boiling, turn off the heat source . Begin the slow, dropwise addition of 2,5-hexanedione (457.5 g, 4.0 mol) via the addition funnel. Control the addition rate to maintain a steady reflux. The evolution of brown NO₂ gas will be observed.

  • Reflux: After the addition is complete (approx. 1-2 hours), turn the heating back on and maintain a gentle reflux for an additional 2 hours.

  • Work-up: Cool the reaction mixture to room temperature, then chill to 0-5 °C. Slowly pour the cooled reaction mixture over 2 kg of crushed ice with vigorous stirring.

  • Isolation: Allow the mixture to stand in an ice bath for 30-60 minutes to maximize precipitation. Filter the resulting solid, wash thoroughly with ice-cold water until the washings are neutral pH, and dry under vacuum.

  • Purification: The crude product can be recrystallized from aqueous methanol to yield pure 5-methyl-3-isoxazolecarboxylic acid.

Protocol 2: Scale-Up Nitration of 5-Methyl-3-isoxazolecarboxylic Acid

Warning: This procedure involves potent acids and a highly exothermic reaction. The product is an energetic material. A thorough safety review and risk assessment must be conducted before proceeding.

  • Setup: In a 5 L jacketed reactor equipped with an overhead stirrer and thermocouple, charge concentrated sulfuric acid (98%, 1.5 L). Cool the acid to -5 °C to 0 °C.

  • Precursor Addition: Slowly add 5-methyl-3-isoxazolecarboxylic acid (254 g, 2.0 mol) in portions, ensuring the internal temperature does not exceed 5 °C. Stir until all solids have dissolved.

  • Nitrating Agent Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid (90%, 140 mL, ~3.0 mol) to concentrated sulfuric acid (280 mL) while cooling to maintain a temperature below 10 °C.

  • Nitration: Slowly add the prepared mixed acid to the reactor via a pressure-equalizing addition funnel over 2-3 hours. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Hold: After the addition is complete, stir the mixture at 0-5 °C for an additional hour, monitoring for completion by HPLC.

  • Quench: In a separate, larger vessel (e.g., a 20 L reactor or vessel) equipped with a stirrer, place 5 kg of crushed ice and 5 L of water.

  • Isolation: Very slowly transfer the reaction mixture onto the ice/water slurry with vigorous stirring. The temperature of the quench vessel should be monitored and kept below 20 °C. A solid precipitate will form.

  • Filtration and Washing: Filter the crude product and wash the filter cake extensively with cold water until the filtrate is pH neutral.

  • Drying: Dry the solid product in a vacuum oven at a temperature not exceeding 40-50 °C. The thermal stability of the final product must be confirmed by DSC before setting a drying temperature.[11]

Quantitative Data Summary

ParameterStage 1: Core SynthesisStage 2: NitrationReference
Key Reagents 2,5-Hexanedione, Nitric AcidH₂SO₄, HNO₃[1][3]
Typical Scale 4.0 mol2.0 mol-
Temperature Reflux (~100-110 °C)0-5 °C[1][4]
Key Hazard Initial Exotherm, NOx gasStrong Exotherm, Runaway Risk[2][5]
Typical Yield ~80%70-85% (unoptimized)[1]

References

Technical Support Center: Chromatographic Purification of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile intermediate and require robust methods for removing impurities.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this acidic, nitro-containing heterocyclic compound.

Introduction to the Compound and Its Purification Challenges

This compound is a key building block in the synthesis of various pharmacologically active molecules, including kinase inhibitors for cancer treatment and novel herbicides.[1] Its molecular structure, featuring a carboxylic acid group, a nitro group, and an isoxazole ring, presents a unique set of challenges for chromatographic purification. The compound is a white to pale yellow crystalline powder with low water solubility but is soluble in DMSO and DMF.[1] Key properties are summarized below:

PropertyValueSource
Molecular FormulaC5H4N2O5[1][2]
Molecular Weight~172.1 g/mol [1]
Predicted pKa1.02 ± 0.35[3]
AppearanceWhite to light yellow solid[1][3]

The primary challenges in its purification stem from:

  • High Polarity: The carboxylic acid and nitro groups make the molecule quite polar.

  • Acidity: The low predicted pKa indicates a strongly acidic nature, which can lead to peak tailing and interaction with residual silanols on silica-based stationary phases.[3][4]

  • Potential for Impurities: Synthesis of isoxazole derivatives can result in various impurities, including starting materials, byproducts from side reactions, and isomers.[5][6][7]

This guide will focus on addressing these challenges using common chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic purification of this compound.

Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC

Question: My main peak for this compound shows significant tailing on my C18 column. What is causing this and how can I fix it?

Answer:

Peak tailing for acidic compounds like yours is a classic problem in reversed-phase chromatography. The primary cause is the interaction between the acidic analyte and residual, un-capped silanol groups on the silica-based stationary phase.[4] These silanol groups can become ionized at moderate pH and interact with your acidic compound through secondary ion-exchange mechanisms, leading to a distorted peak shape.

Causality and Solution Workflow:

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// Edges Problem -> Cause1 [label=" Primary Cause"]; Cause1 -> Solution1 [label=" Goal"]; Solution1 -> Method1 [label=" Method"]; Solution1 -> Method2 [label=" Method"]; Solution1 -> Method3 [label=" Method"]; Method1 -> Result; Method2 -> Result; Method3 -> Result; } ondot

Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Lower the Mobile Phase pH: The most effective way to mitigate this issue is to suppress the ionization of both your carboxylic acid and the surface silanols.[8]

    • Protocol: Add an acidic modifier to your mobile phase. A good starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The goal is to lower the mobile phase pH to at least 2 units below the pKa of your analyte.[8] Given the predicted pKa of ~1.0, operating at a very low pH (e.g., with TFA) is crucial. This protonates the carboxylic acid, making it less polar and reducing ionic interactions.[8]

    • Expert Insight: While both formic acid and TFA are effective, TFA is a stronger ion-pairing agent and can sometimes lead to better peak shapes for stubborn compounds. However, it can be difficult to remove from preparative fractions and can suppress ionization in mass spectrometry. Choose formic acid if MS compatibility is a concern.[9][10]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often made with high-purity silica ("Type B") that has a lower concentration of acidic silanol groups and are more thoroughly end-capped.[4] If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Consider a Different Stationary Phase: If pH modification doesn't fully resolve the issue, a stationary phase with a different selectivity may be needed. A column with a phenyl-hexyl phase, for instance, can offer different interactions compared to a standard C18.

Issue 2: Poor Retention in Reversed-Phase HPLC

Question: My compound is eluting very early, close to the void volume, even with a high aqueous mobile phase. How can I increase its retention?

Answer:

This is a common problem for polar compounds in reversed-phase chromatography.[11] this compound is quite polar, and if it's ionized, it will have very little affinity for the non-polar C18 stationary phase.

Solutions:

  • Ensure Low pH: As mentioned for peak tailing, a low pH mobile phase is critical. By neutralizing the carboxylic acid, you increase its hydrophobicity, which will significantly enhance its retention on a reversed-phase column.[8]

  • Explore Mixed-Mode Chromatography: For highly polar compounds that are difficult to retain under reversed-phase conditions, mixed-mode chromatography is an excellent alternative.[11]

    • Mechanism: These columns have both reversed-phase (e.g., C18) and ion-exchange functionalities.[12] A mixed-mode column with anion-exchange capabilities could provide controlled retention of your acidic compound.[11]

    • Benefit: This approach allows for the retention of both polar and non-polar compounds in the same run, which is useful for separating your target compound from a wide range of potential impurities.[12][13]

  • Consider Aqueous Normal-Phase (ANP) or HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for polar compounds.

    • Principle: HILIC uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[14] In this mode, water acts as the "strong" solvent, and increasing the organic content increases retention—the opposite of reversed-phase. This can be a very effective strategy for retaining and separating your polar analyte from other polar impurities.

Issue 3: Difficulty Separating from Structurally Similar Impurities in Flash Chromatography

Question: I am using flash column chromatography on silica gel, but I'm struggling to separate my product from a closely related impurity. My TLC shows the spots are very close together.

Answer:

This is a selectivity issue. When dealing with structurally similar compounds, optimizing the mobile phase is key to achieving separation.

Optimization Strategy:

  • Systematic TLC Analysis: Before scaling up to a flash column, perform a thorough solvent screen using Thin-Layer Chromatography (TLC).[15] The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.35, and the impurity is well-resolved.

    • Solvent System Selection: For a polar acidic compound like yours, common normal-phase solvent systems include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[5][15] To improve selectivity, try:

      • Adding a third component: A small amount of a more polar solvent like methanol or a modifier like acetic acid can significantly alter the selectivity. Adding a small percentage of acetic acid to the mobile phase can help to reduce peak tailing on the silica gel by competing with your acidic product for active sites.

      • Trying different solvent classes: Instead of ethyl acetate, explore other moderately polar solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). A common combination for similar compounds is DCM/methanol.

  • Optimize the Gradient Profile: In automated flash chromatography, a shallow gradient around the elution point of your compound can significantly improve resolution.[15]

    • Protocol: Based on your TLC results, program a gradient that starts with a low polarity, ramps slowly through the composition that gives the desired Rf, and then flushes the column with a high polarity solvent to elute any remaining compounds.[15] For example, if your optimal TLC solvent is 30% ethyl acetate in hexanes, you could run a gradient from 10% to 40% ethyl acetate over 15-20 column volumes.[15]

  • Sample Loading Technique: How you load your sample onto the column is critical.

    • Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent (like DCM or methanol), adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column. This technique often results in sharper bands and better separation.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for HPLC method development for this compound?

A1: A great starting point would be a reversed-phase C18 column with a gradient elution.

  • Column: A modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a scout gradient, for example, 5% to 95% B over 15 minutes. This will give you a good idea of the retention time of your compound and any impurities. From there, you can optimize the gradient to focus on the region where your compound elutes.

  • Detection: UV detection, likely around 250 nm, is a good starting point, but it's always best to run a UV scan of your compound to determine its lambda max for optimal sensitivity.[12]

Q2: Can I use normal-phase chromatography for this compound?

A2: Yes, normal-phase chromatography is a viable option, especially for preparative scale purification.[16][17]

  • Stationary Phase: Silica gel is the most common choice.[14]

  • Mobile Phase: A mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[5] You will likely need to add a small amount of a stronger solvent like methanol or an acidic modifier like acetic acid to elute the compound and achieve good peak shape.

  • Considerations: Normal-phase chromatography can be more sensitive to water content in the solvents, which can affect reproducibility. Also, the solvents used are often more volatile and less environmentally friendly than those used in reversed-phase.

Q3: My compound seems to be degrading on the column. What could be the cause?

A3: While this compound is generally stable, degradation can occur under certain conditions.

  • pH Sensitivity: The compound is noted to be sensitive to basic conditions.[1] Ensure your mobile phase is acidic. Using a mobile phase with a pH above 7 could potentially lead to degradation of the isoxazole ring or other reactions. Most silica-based columns are not stable above pH 8 anyway.[18]

  • Metal Contamination: The nitroaromatic structure could potentially interact with metal ions. If you suspect this, using a column with low metal content or adding a chelating agent like EDTA to your mobile phase (if compatible with your system) could help.

Q4: What are some potential impurities I should be looking for?

A4: Impurities can arise from various sources in the synthesis. Without knowing the specific synthetic route, common impurities could include:

  • Unreacted starting materials.

  • Isomeric byproducts (e.g., formation of a different isoxazole regioisomer).[7]

  • Products of side reactions, such as hydrolysis of ester precursors or decarboxylation.

  • Residual solvents and reagents from the reaction work-up.

A robust chromatographic method should be able to separate the main compound from these potential contaminants to ensure high purity.[7]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid is critical in various stages of pharmaceutical development and quality control. The isoxazole moiety is a key pharmacophore in numerous therapeutic agents, and this particular derivative serves as a vital building block or can be a potential impurity.[1][2] Therefore, validated, reliable, and efficient analytical methods are paramount. This guide compares the most pertinent analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, grounded in the principles of international regulatory guidelines.[3][4][5]

Guiding Principles of Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the foundational parameters of analytical method validation. These parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensure that an analytical procedure is fit for its intended purpose.[3][4] The core validation characteristics include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[6][7]

  • Accuracy: The closeness of test results to the true value.[4][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

The relationship between these validation parameters and the overall analytical procedure lifecycle is a continuous process, starting from method development and extending throughout its application.[4]

cluster_0 Method Development & Validation Lifecycle cluster_1 Core Validation Parameters Dev Analytical Procedure Development Val Method Validation Dev->Val Transfer for Validation Routine Routine Use & Monitoring Val->Routine Implementation Specificity Specificity Accuracy Accuracy Precision Precision Linearity Linearity Range Range LOD_LOQ LOD / LOQ Robustness Robustness Routine->Dev Re-development/ Re-validation

Figure 1: The continuous lifecycle of analytical method validation.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix.[10]

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectrophotometry
Primary Use Quantitative analysis (assay), impurity profiling, stability testing.High-sensitivity quantification, structural elucidation, analysis in complex matrices.Rapid quantification in simple matrices, dissolution testing.[10]
Specificity High, especially with photodiode array (PDA) detection.Very high, based on mass-to-charge ratio.Low to moderate, susceptible to interference from compounds with overlapping absorption spectra.[11]
Sensitivity (Typical LOQ) ng/mL range.[8]pg/mL to low ng/mL range.[12]µg/mL range.[9]
Sample Throughput Moderate.Moderate to High.High.
Instrumentation Cost Moderate.High.Low.
Expertise Required Intermediate.High.Low.

In-Depth Technique Analysis and Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the quantification of pharmaceutical compounds due to its high precision and robustness. For a nitro-containing aromatic carboxylic acid like this compound, UV detection is highly suitable.

Causality Behind Experimental Choices:

  • Column: A reversed-phase C18 column is the standard choice for separating moderately polar compounds like the target analyte. The non-polar stationary phase interacts with the analyte, and elution is achieved by a polar mobile phase.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. The inclusion of an acid (e.g., formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[13]

  • Detection: The nitro and isoxazole moieties provide strong UV chromophores, allowing for sensitive detection, typically in the 220-280 nm range.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column compartment, and a UV or PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or phosphoric acid).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) mixture of acidified water to acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range.

    • For drug products, an extraction step may be necessary to isolate the analyte from the matrix.

MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Data Data Acquisition System Detector->Data

Figure 2: Experimental workflow for HPLC-UV analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS is the method of choice. It couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like this compound. It is likely to produce a strong deprotonated molecule [M-H]⁻ in negative ion mode due to the acidic carboxylic acid group.

  • Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Mobile Phase: The mobile phase composition is similar to HPLC but must be compatible with MS, meaning volatile buffers like formic acid or ammonium formate are used instead of non-volatile buffers like phosphate.

  • Instrumentation:

    • UHPLC or HPLC system.

    • Triple quadrupole mass spectrometer with an ESI source.

  • Reagents and Standards:

    • Acetonitrile and water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • This compound reference standard.

  • LC Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from low to high organic content to elute the analyte.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI, negative.

    • Precursor Ion: The m/z of the deprotonated molecule [M-H]⁻.

    • Product Ions: Determined by fragmenting the precursor ion in the collision cell. The most stable and abundant fragments are chosen for quantification and confirmation.

    • Collision Energy: Optimized for the specific precursor-product transition.

LC LC System (Pump, Injector, Column) ESI ESI Source LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data System Detector->Data

Figure 3: Workflow for quantitative analysis by LC-MS/MS.
UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method. However, its application is generally limited to the analysis of pure substances or simple mixtures where interfering substances are absent.

Causality Behind Experimental Choices:

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is chosen for quantification to ensure the highest sensitivity and to minimize deviations from Beer's Law.[9]

  • Solvent: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. A polar solvent like methanol or ethanol is a good choice for this compound.

  • Instrumentation:

    • UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Reagents and Standards:

    • Methanol or Ethanol (spectroscopic grade).

    • This compound reference standard.

  • Methodology:

    • Prepare a stock solution of the reference standard in the chosen solvent.

    • Scan the UV spectrum of a diluted solution from 200-400 nm to determine the λmax.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance. Determine the concentration from the calibration curve.

cluster_0 Calibration cluster_1 Sample Analysis Stock Prepare Stock Solution Dilute Serial Dilutions Stock->Dilute Measure Measure Absorbance at λmax Dilute->Measure Plot Plot Calibration Curve Measure->Plot Calc Calculate Concentration Plot->Calc Use Curve PrepSample Prepare Sample Solution MeasureSample Measure Sample Absorbance PrepSample->MeasureSample MeasureSample->Calc

Figure 4: General workflow for quantification by UV-Vis Spectrophotometry.

Conclusion and Recommendations

The choice of the analytical method for the quantification of this compound is dictated by the specific analytical challenge.

  • For routine quality control, assay, and purity determination in bulk drug and formulated products, HPLC-UV is the recommended method. It offers an excellent balance of specificity, precision, and cost-effectiveness.

  • For the determination of trace levels of the analyte in complex matrices such as biological fluids or for impurity identification, LC-MS/MS is the superior technique due to its unparalleled sensitivity and selectivity.

  • For rapid, high-throughput screening in simple, well-characterized matrices where high specificity is not required, UV-Vis Spectrophotometry can be a viable and economical option.

Each of these methods must be rigorously validated according to established guidelines to ensure the reliability and accuracy of the generated data, thereby supporting critical decisions in the drug development lifecycle.[14][15][16]

References

A Comparative Analysis of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid in the Nitroisoxazole Landscape

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving field of medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its versatile chemical reactivity and diverse biological activities. The introduction of a nitro group to this heterocyclic core further enhances its pharmacological potential, giving rise to a class of compounds known as nitroisoxazoles. This guide provides a comprehensive comparative analysis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid, a representative member of this class, with other nitroisoxazole derivatives. By examining their physicochemical properties, reactivity, and biological activities, supported by experimental data and detailed protocols, we aim to furnish researchers and drug development professionals with the critical insights necessary for advancing their research.

The Nitroisoxazole Scaffold: A Synthesis of Reactivity and Bioactivity

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship, is a privileged structure in drug discovery. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a nitro group (-NO2), a potent electron-withdrawing group, profoundly influences the electronic properties of the isoxazole ring, thereby modulating its reactivity and biological interactions.[2] This unique combination of a reactive pharmacophore and a bio-active functional group makes nitroisoxazoles a compelling class of molecules for therapeutic exploration.

Nitro-substituted isoxazoles are valuable as both versatile intermediates in organic synthesis and as promising bioactive compounds for drug development.[3] The position of the nitro group on the isoxazole ring, along with the nature of other substituents, dictates the molecule's overall characteristics. This guide focuses on this compound, a molecule featuring a methyl group at the 5-position, a nitro group at the 4-position, and a carboxylic acid at the 3-position, and compares it with other key nitroisoxazole derivatives.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are paramount to its pharmacokinetic and pharmacodynamic profile. Here, we compare the known and predicted properties of this compound with other representative nitroisoxazoles.

PropertyThis compound3,5-Dimethyl-4-nitroisoxazole4-Nitro-3-phenylisoxazole
Molecular Formula C5H4N2O5[4]C5H6N2O3C9H6N2O3
Molecular Weight 172.1 g/mol [5]142.12 g/mol 190.16 g/mol
Predicted Boiling Point 394.9 ± 42.0 °C[5]Not availableNot available
Predicted Density 1.622 ± 0.06 g/cm3 [5]Not availableNot available
Predicted pKa 1.02 ± 0.35[5]Not applicableNot applicable
Appearance White to light yellow solid[5]Not availableNot available

Analysis of Physicochemical Trends:

The presence of the carboxylic acid group in this compound significantly influences its properties compared to other derivatives. The predicted low pKa suggests it is a relatively strong organic acid. This acidity can be attributed to the electron-withdrawing effects of both the nitro group and the isoxazole ring, which stabilize the carboxylate anion. This property is crucial for its solubility in aqueous media and its potential to form salts, which can be advantageous for formulation.

In contrast, derivatives like 3,5-dimethyl-4-nitroisoxazole and 4-nitro-3-phenylisoxazole lack this ionizable group, rendering them less polar and likely less soluble in water. The lipophilicity of these compounds will be primarily dictated by the nature of the substituents at the 3 and 5 positions. For instance, the phenyl group in 4-nitro-3-phenylisoxazole will increase its lipophilicity compared to the methyl groups in 3,5-dimethyl-4-nitroisoxazole.

Chemical Reactivity and Synthesis

The reactivity of the nitroisoxazole core is a key determinant of its utility as a synthetic intermediate and its mechanism of action in biological systems.

Synthesis of Nitroisoxazoles

The synthesis of nitroisoxazoles can be achieved through various strategies, primarily involving either the nitration of a pre-formed isoxazole ring or the construction of the ring from nitro-containing precursors.

A general approach to 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds.[6][7] This method offers a versatile route to a wide range of derivatives. For the specific synthesis of this compound, a direct nitration approach is employed.

G cluster_synthesis Synthesis of this compound start 5-Methylisoxazole-3-carboxylic acid reagents Potassium nitrate (KNO3) Concentrated sulfuric acid (H2SO4) start->reagents Slow addition conditions 50 °C, 4 hours reagents->conditions product This compound conditions->product G cluster_synthesis_workflow Synthesis Workflow A 1. Prepare KNO3/H2SO4 mixture B 2. Add 5-Methylisoxazole-3-carboxylic acid A->B C 3. Heat to 50°C and stir for 4h B->C D 4. Quench with ice C->D E 5. Filter and dry the product D->E G cluster_mtt_workflow MTT Assay Workflow A 1. Seed cells B 2. Treat with compound A->B C 3. Add MTT solution B->C D 4. Solubilize formazan C->D E 5. Measure absorbance D->E

References

Comparative Analysis of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid Derivatives in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Utilizing Isoxazole-Based Covalent Inhibitors

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold represents a versatile and potent pharmacophore. This guide provides an in-depth comparison of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid derivatives, focusing on their structure-activity relationships (SAR) as covalent inhibitors. We will delve into the mechanistic underpinnings of their activity, compare them with alternative chemical moieties, and provide the experimental context necessary for their effective application in drug discovery programs.

The Significance of the Isoxazole Scaffold in Covalent Inhibition

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A particularly intriguing application of isoxazoles is in the design of covalent inhibitors, where the isoxazole ring can act as a "masked" reactive species that is unmasked under physiological conditions to form a covalent bond with its biological target.

The this compound core is a prime example of such a masked electrophile. Specifically, it functions as a masked nitrile oxide. This latent reactivity is crucial for its role as a warhead in covalent inhibitors, particularly for challenging drug targets that may lack deep binding pockets amenable to traditional non-covalent inhibitors.[3]

Mechanism of Action: The "Masked Nitrile Oxide" Warhead

The inhibitory activity of 5-Methyl-4-nitro-3-isoxazole derivatives often stems from their ability to covalently modify nucleophilic residues, such as cysteine or selenocysteine, in the active site of a target protein. The 4-nitroisoxazole moiety in compounds like ML210, a known inhibitor of Glutathione Peroxidase 4 (GPX4), serves as a prodrug form of a nitrile oxide.[3] Under appropriate conditions, the isoxazole ring opens to reveal the highly reactive nitrile oxide, which then readily reacts with the target residue.

This mechanism-based inhibition offers several advantages, including high potency and prolonged duration of action. However, the reactivity of the electrophilic warhead must be finely tuned to avoid off-target effects and ensure selectivity.

Comparative Analysis of Electrophilic Warheads for GPX4 Inhibition

A systematic evaluation of various electrophilic warheads for the inhibition of GPX4, a key regulator of ferroptosis, provides a valuable framework for understanding the SAR of the 5-Methyl-4-nitro-3-isoxazole scaffold. GPX4 is a notoriously difficult-to-drug target due to its shallow active site, making covalent inhibition an attractive strategy.[3]

A study by Eaton et al. (2020) systematically compared the efficacy of different electrophilic warheads in the context of known GPX4 inhibitor scaffolds. This research offers critical insights into the chemical properties required for effective covalent modification of the active-site selenocysteine of GPX4.[3][4]

Warhead TypeExample CompoundActivity against GPX4Key Observations
Masked Nitrile Oxide ML210 (contains 4-nitroisoxazole)Active Selectively induces ferroptosis; acts as a prodrug for a reactive nitrile oxide.[3]
Chloroacetamide Compound 15 (in Eaton et al.)Active A classic, highly reactive electrophile for targeting cysteines and selenocysteines.[3]
Propiolamide Compound 16 (in Eaton et al.)Active A highly reactive Michael acceptor that can substitute for chloroacetamide and nitroisoxazole warheads.[3][4]
Tetrolamide Compound 18 (in Eaton et al.)Inactive Demonstrates the importance of the electrophilicity of the warhead for GPX4 inhibition.[3]

The data clearly indicates that a high degree of electrophilicity is a prerequisite for the covalent inhibition of GPX4's catalytic selenocysteine. Electrophiles with attenuated reactivity were found to be ineffective. This underscores the unique chemical environment of the GPX4 active site, which appears to suppress the nucleophilicity of the selenocysteine, demanding a highly reactive binding partner.[3]

Structure-Activity Relationship (SAR) Insights for this compound Derivatives

Based on the available data and general principles of medicinal chemistry, we can infer the following SAR trends for derivatives of this compound:

  • The Nitro Group at Position 4 is Critical: The electron-withdrawing nature of the nitro group is essential for the isoxazole to function as a masked nitrile oxide. Replacing it with less electron-withdrawing groups would likely diminish or abolish its covalent inhibitory activity.

  • The Carboxylic Acid at Position 3 Offers a Handle for Modification: The carboxylic acid moiety provides a convenient point for chemical modification to modulate physicochemical properties such as solubility, cell permeability, and pharmacokinetic parameters. Conversion to amides or esters can be explored to optimize drug-like properties. For instance, the synthesis of 5-methylisoxazole-3-carboxamide derivatives has been explored for developing antitubercular agents.[5]

  • The Methyl Group at Position 5 Influences Binding and Metabolism: The 5-methyl group can contribute to the binding affinity and selectivity of the inhibitor by interacting with hydrophobic pockets in the target's active site. Modifications at this position could be explored to improve target engagement. It is also a potential site for metabolism, and its modification could influence the compound's metabolic stability.

Experimental Protocols

General Synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxamides

The following is a representative synthetic protocol for the derivatization of the carboxylic acid moiety of this compound.

  • Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amide Bond Formation: To the activated ester solution, add the desired amine (1.1 equivalents). Continue stirring at room temperature for 2-16 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-Methyl-4-nitro-3-isoxazolecarboxamide derivative.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein in a cellular context.

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation and aggregation.

  • Protein Extraction: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Analysis: Analyze the amount of soluble target protein (e.g., GPX4) remaining at each temperature by Western blotting. Ligand binding stabilizes the protein, leading to a shift in its melting curve to higher temperatures.

Visualizing the SAR Landscape

The following diagrams illustrate key concepts in the SAR of this compound derivatives.

SAR_Summary cluster_modifications Structural Modifications cluster_impact Impact on Activity Core This compound C5_Methyl C5-Methyl Group Core->C5_Methyl C4_Nitro C4-Nitro Group Core->C4_Nitro C3_Carboxylic C3-Carboxylic Acid Core->C3_Carboxylic Binding Target Binding & Selectivity C5_Methyl->Binding Influences Reactivity Electrophilic Reactivity C4_Nitro->Reactivity Crucial for PK_Props Pharmacokinetics & Solubility C3_Carboxylic->PK_Props Modulates

Caption: Key modification points and their impact on activity.

Experimental_Workflow start Synthesis of Derivatives screening Biological Screening (e.g., cell viability) start->screening target_engagement Target Engagement (CETSA) screening->target_engagement sar_analysis SAR Analysis target_engagement->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical experimental workflow for SAR studies.

Conclusion

The this compound scaffold is a valuable starting point for the design of potent and selective covalent inhibitors. Its "masked nitrile oxide" character makes it particularly suitable for targeting enzymes with nucleophilic active site residues, such as GPX4. A thorough understanding of the SAR, particularly the critical role of the 4-nitro group for reactivity and the utility of the 3-carboxylic acid for property modulation, is essential for successful drug discovery efforts. By comparing this scaffold with other electrophilic warheads and employing robust experimental workflows, researchers can effectively leverage the unique chemical properties of these isoxazole derivatives to develop novel therapeutics.

References

The Isomeric Nuances of 5-Methylisoxazole: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The strategic placement of substituents on this five-membered heterocycle can dramatically influence a molecule's biological profile, including its efficacy, metabolism, and toxicity. This guide provides an in-depth comparison of the biological activities of 5-methylisoxazole and its positional isomers, 3-methylisoxazole and 4-methylisoxazole. While direct comparative studies on the parent methylisoxazole isomers are limited, a critical examination of their derivatives, particularly carboxamide analogs, offers profound insights into the structure-activity relationships (SAR) that govern their biological behavior. Understanding these nuances is paramount for the rational design of safer and more potent isoxazole-based therapeutics.

The Critical Role of Isomerism: A Tale of Two Carboxamides

A pivotal study comparing the metabolic fate and toxicity of 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide derivatives underscores the profound impact of substituent positioning on the isoxazole ring.[2] This comparison serves as an illustrative model for predicting the potential differences in the biological activities of the parent methylisoxazole isomers.

The anti-rheumatic drug leflunomide, a 5-methylisoxazole-4-carboxamide derivative, undergoes metabolic cleavage of the N-O bond in the isoxazole ring.[2] This biotransformation yields a toxic metabolite, teriflunomide, which is associated with potential liver toxicity and teratogenicity.[2] In stark contrast, the isomeric 5-methylisoxazole-3-carboxamide derivatives do not undergo this N-O bond cleavage. Instead, their metabolism primarily involves the cleavage of the peptide bond, a pathway that circumvents the formation of the toxic metabolite associated with the 4-substituted isomer.[2] Consequently, the 5-methylisoxazole-3-carboxamide analogs exhibit significantly lower acute toxicity.[2]

This differential metabolism highlights a crucial SAR principle: the electronic and steric environment dictated by the substituent's position on the isoxazole ring directly influences its metabolic stability and toxicological profile. This finding strongly suggests that 3-methylisoxazole and 5-methylisoxazole, as parent structures, are likely to exhibit different metabolic pathways and, consequently, varying degrees of toxicity compared to 4-methylisoxazole.

Broad Spectrum of Biological Activities

Isoxazole derivatives, including those bearing a methyl group, are known to possess a wide range of pharmacological activities. These activities are often attributed to the isoxazole ring's ability to act as a bioisostere for other functional groups, enabling it to interact with various biological targets.

Table 1: Overview of Reported Biological Activities of Methylisoxazole Derivatives

Biological Activity3-Methylisoxazole Derivatives4-Methylisoxazole Derivatives5-Methylisoxazole Derivatives
Anti-inflammatory Reported activity[3]Potential activity[4]Documented anti-inflammatory effects[2][5]
Anticancer Cytotoxicity against cancer cells noted for 3-amino-5-methylisoxazole[6]Potent anticancer effects observed[4]Anticancer properties reported[5]
Antimicrobial Used in the synthesis of sulfonamide antibiotics[6][7]Antimicrobial potential suggested[4]Antifungal activity demonstrated[8]
Neurological Disorders Precursor for drugs targeting neurological disordersPotential applications in neurology[4]No direct reports found

Mechanistic Insights and Structure-Activity Relationships

The biological activity of methylisoxazole isomers is intricately linked to their ability to interact with specific molecular targets. The position of the methyl group, along with other substituents, influences the molecule's shape, electronic distribution, and hydrogen bonding capacity, all of which are critical for target binding.

For instance, in the context of anti-inflammatory activity, the ability of isoxazole-containing compounds to inhibit enzymes like cyclooxygenase (COX) is a key mechanism. The differential metabolism of the 3- and 4-carboxamide derivatives of 5-methylisoxazole suggests that the presentation of the pharmacophore to the enzyme's active site is highly dependent on the isomeric substitution pattern.

Furthermore, the bioactivation of isoxazole-containing compounds into reactive metabolites is a significant consideration in drug design.[9][10] The formation of reactive species can lead to off-target toxicity. The study on the carboxamide isomers demonstrates that the 4-position is more susceptible to metabolic activation leading to toxicity than the 3-position.[2] This provides a valuable predictive tool for assessing the potential toxicity of novel isoxazole-based drug candidates.

Experimental Protocols for Biological Evaluation

To objectively compare the biological activities of 5-methylisoxazole isomers and their derivatives, a battery of standardized in vitro and in vivo assays is essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the antiproliferative activity of compounds against cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the methylisoxazole isomers (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

In Vitro Anti-inflammatory Assay (COX Enzyme Inhibition Assay)

This assay determines the ability of the compounds to inhibit COX-1 and COX-2 enzymes, key mediators of inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzymes with various concentrations of the methylisoxazole isomers or a known inhibitor (e.g., celecoxib) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC50 values for each isomer against both COX-1 and COX-2.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Dosing: Administer the methylisoxazole isomers or a control drug (e.g., indomethacin) orally or intraperitoneally to rodents (e.g., Wistar rats).

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.[3]

Visualizing the Concepts

To better illustrate the key concepts discussed, the following diagrams are provided.

G cluster_0 Metabolism of 5-Methylisoxazole-4-carboxamide (Leflunomide) cluster_1 Metabolism of 5-Methylisoxazole-3-carboxamide Leflunomide Leflunomide N-O Bond Cleavage N-O Bond Cleavage Leflunomide->N-O Bond Cleavage Metabolic Pathway Teriflunomide (Toxic Metabolite) Teriflunomide (Toxic Metabolite) N-O Bond Cleavage->Teriflunomide (Toxic Metabolite) Leads to 5-Methylisoxazole-3-carboxamide 5-Methylisoxazole-3-carboxamide Peptide Bond Cleavage Peptide Bond Cleavage 5-Methylisoxazole-3-carboxamide->Peptide Bond Cleavage Metabolic Pathway Non-toxic Metabolites Non-toxic Metabolites Peptide Bond Cleavage->Non-toxic Metabolites Leads to

Caption: Comparative metabolic pathways of 5-methylisoxazole carboxamide isomers.

G Start Cancer Cell Line Protocol Seed Cells in 96-well plate Treat with Methylisoxazole Isomers Add MTT Reagent Solubilize Formazan Measure Absorbance Start->Protocol Step 1 Endpoint Determine IC50 Value Protocol->Endpoint Step 2

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The positional isomerism of the methyl group on the isoxazole ring profoundly influences the biological activity, metabolism, and toxicity of this important class of heterocyclic compounds. The comparative study of 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide provides a compelling case for the critical role of substituent placement in drug design. While direct comparative data on the parent 3-, 4-, and 5-methylisoxazole isomers is needed, the available evidence strongly suggests that the 3- and 5-isomers may possess more favorable toxicological profiles than the 4-isomer due to differences in metabolic activation.

Future research should focus on conducting head-to-head comparisons of the parent methylisoxazole isomers across a range of biological assays. Such studies will provide a more complete understanding of their SAR and will be invaluable for guiding the development of next-generation isoxazole-based drugs with improved therapeutic indices.

References

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and rigid structure make it a privileged scaffold found in numerous therapeutic agents, from the COX-2 inhibitor valdecoxib to beta-lactamase-resistant antibiotics like cloxacillin.[1][3] The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the isoxazole ring.[4][5] Consequently, unambiguous structural elucidation is paramount in the development of novel isoxazole-based therapeutics.

This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to characterize substituted isoxazoles: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond simple data reporting to explore the causal relationships between substituent effects and spectral outcomes, offering field-proven insights to guide your experimental design and data interpretation.

The Analytical Workflow: A Systematic Approach

A robust characterization of novel isoxazole derivatives requires a multi-faceted spectroscopic approach. The logical workflow ensures that each technique provides complementary information, leading to a comprehensive and validated structural assignment.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Primary Structural Elucidation cluster_2 Electronic & Final Confirmation A Synthesized Isoxazole Analogs B Purity Check (TLC, HPLC, mp) A->B C Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation B->C Confirm Mass D NMR Spectroscopy (¹H, ¹³C) Map Carbon-Hydrogen Framework B->D Define Skeleton E FT-IR Spectroscopy Identify Functional Groups & Ring Vibrations B->E Identify Bonds F UV-Vis Spectroscopy Analyze Conjugated Systems C->F Complementary Data D->F Complementary Data E->F Complementary Data G Comprehensive Data Analysis Correlate all spectral data F->G H Final Structural Confirmation & Report G->H Validated Structure G Isoxazole Substituted Isoxazole [M]⁺ Frag1 [M - R¹]⁺ Isoxazole->Frag1 Loss of C5-substituent Frag2 [M - R²CN]⁺ Isoxazole->Frag2 N-O Cleavage & Rearrangement Frag3 [M - R³]⁺ Isoxazole->Frag3 Loss of C4-substituent Frag4 Further Fragmentation Frag1->Frag4 Frag2->Frag4 Frag3->Frag4

References

Navigating the Translational Gap: A Comparative Guide to Correlating In Vitro and In Vivo Efficacy for 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Predictive Efficacy

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. One of the most significant hurdles is the "translational gap"—the frequent disconnect between a compound's performance in a controlled laboratory setting (in vitro) and its behavior within a complex living organism (in vivo)[1][2]. This guide addresses this critical issue using the novel compound 5-Methyl-4-nitro-3-isoxazolecarboxylic acid as a focal point.

While direct efficacy data for this specific molecule is not yet publicly available, its isoxazole core is a well-established scaffold in medicinal chemistry, known to impart a range of biological activities. Isoxazole derivatives have demonstrated potential as anti-inflammatory, antioxidant, and immunomodulatory agents. Therefore, this guide will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals. We will establish a robust framework for evaluating this compound by objectively comparing hypothesized performance against established alternatives, supported by detailed experimental protocols and data from closely related isoxazole analogues. Our narrative is grounded in the causality behind experimental choices, ensuring a self-validating system of protocols to bridge the in vitro to in vivo divide.

The Strategic Workflow: From Benchtop to Preclinical Models

A successful drug discovery campaign hinges on a logical, phased approach to data generation. Promising results from initial high-throughput in vitro screens must be systematically validated in more complex biological systems before committing to expensive and time-consuming in vivo studies. This workflow is designed to de-risk the progression of a candidate compound.

G cluster_0 In Vitro Screening (High-Throughput) cluster_1 In Vivo Validation (Lower-Throughput) Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Hit Confirmation Animal Models of Disease Animal Models of Disease Cell-Based Assays->Animal Models of Disease Lead Candidate Selection PK/PD & Toxicology PK/PD & Toxicology Animal Models of Disease->PK/PD & Toxicology Safety & Exposure Clinical Candidate Clinical Candidate PK/PD & Toxicology->Clinical Candidate Decision Point Start Start Start->Biochemical Assays Compound Library

Caption: Experimental workflow from in vitro screening to in vivo validation.

Part 1: Evaluation of Anti-Inflammatory Potential

Inflammation is a critical physiological process, but its dysregulation underlies numerous diseases. Many isoxazole derivatives have been investigated for their ability to modulate inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes[3].

In Vitro Efficacy: COX Enzyme Inhibition

Causality: The COX-1 and COX-2 enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[4]. An in vitro enzyme inhibition assay provides a direct, rapid, and cost-effective method to determine if a compound can block this critical step. It allows for the quantification of potency (IC50) and can distinguish between selective inhibition of the inducible COX-2 isoform versus the constitutive COX-1 isoform, which is crucial for predicting potential gastrointestinal side effects[5][6].

Comparative In Vitro Data: COX-2 Inhibition

Compound Type Target IC50 (µM) Source
Isoxazole Derivative (Example) Small Molecule COX-2 ~5-15 Hypothetical based on[3]
Diclofenac (Standard) NSAID COX-1/COX-2 ~0.1 - 1.0 [4]

| Celecoxib (Standard) | Selective NSAID | COX-2 | ~0.04 | |

Experimental Protocol: In Vitro COX-2 Inhibitor Screening

This protocol is adapted from commercially available fluorometric screening kits.

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per manufacturer instructions.

    • Reconstitute human recombinant COX-2 enzyme with purified water and keep on ice.

    • Prepare a stock solution of the test compound (e.g., this compound) and a reference inhibitor (Diclofenac) in DMSO.

    • Create a series of dilutions of the test and reference compounds in COX Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the diluted test inhibitor, reference inhibitor, or assay buffer (for enzyme control) to the appropriate wells.

    • Add the COX-2 enzyme solution to all wells except the background control.

    • Add the COX Cofactor and COX Probe solution to all wells.

    • Incubate the plate at 25°C for 15 minutes, protected from light.

    • Initiate the reaction by adding a solution of Arachidonic Acid.

  • Data Acquisition & Analysis:

    • Immediately begin kinetic measurement of fluorescence intensity using a plate reader (λEx = 535 nm / λEm = 587 nm).

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.

In Vivo Efficacy: Carrageenan-Induced Paw Edema

Causality: While an in vitro assay confirms target engagement, it cannot predict bioavailability, metabolism, or efficacy within a complex physiological system. The carrageenan-induced paw edema model in rodents is a gold-standard for assessing acute inflammation in vivo[7][8][9]. Injection of carrageenan, a seaweed polysaccharide, elicits a biphasic inflammatory response characterized by the release of mediators like histamine, bradykinin, and prostaglandins, resulting in measurable swelling (edema)[10][11]. The ability of a compound to reduce this swelling provides a functional measure of its anti-inflammatory activity.

Comparative In Vivo Data: Paw Edema Inhibition

Compound Dose (mg/kg) Animal Model Max. Inhibition of Edema (%) Source
Isoxazole Derivative (Example) 100 Rat ~40-60% [12]
Diclofenac (Standard) 20 Rat 71.82 ± 6.53% [4]

| Diclofenac (Standard) | 20 (equiv.) | Rat | 51.36% |[13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on standard methodologies described in the literature[8][11].

  • Animal Acclimation:

    • Use male Wistar rats (150-200g). Acclimate animals for at least one week with free access to food and water.

    • Fast the animals overnight before the experiment.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac, 20 mg/kg), and Test Compound groups (e.g., this compound at various doses).

    • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction and Measurement of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0 h) reading.

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Correlating In Vitro and In Vivo Anti-Inflammatory Data

A potent COX-2 inhibitor in vitro (low IC50) is a strong candidate for in vivo anti-inflammatory activity. As seen with Diclofenac, sub-micromolar in vitro potency translates to significant edema inhibition in vivo. However, a direct correlation is not guaranteed. Factors such as poor oral absorption, rapid metabolism, or off-target effects can lead to a disconnect where a potent in vitro compound fails in an animal model. Therefore, observing a dose-dependent reduction in paw edema provides crucial validation that the compound not only hits its target but also possesses favorable pharmacokinetic properties to reach the site of inflammation at a therapeutic concentration.

G cluster_pathway Inflammatory Signaling Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane:f0->ArachidonicAcid PLA2 PLA2 Phospholipase A2 (PLA2) COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation {Inflammation | Pain | Fever} Prostaglandins->Inflammation NSAIDs NSAIDs (Diclofenac) Isoxazole Derivatives? NSAIDs->COX Inhibition

Caption: The Cyclooxygenase (COX) inflammatory pathway.

Part 2: Evaluation of Immunomodulatory Potential

Autoimmune diseases like rheumatoid arthritis are driven by the aberrant proliferation of lymphocytes. Leflunomide, an isoxazole-containing drug, is a classic example of a disease-modifying antirheumatic drug (DMARD) that functions by modulating lymphocyte activity[1][2][14].

In Vitro Efficacy: Lymphocyte Proliferation Assay

Causality: The lymphocyte proliferation assay (LPA) directly measures the ability of a compound to suppress the clonal expansion of T and B cells, a hallmark of the adaptive immune response[15][16]. In this assay, immune cells (PBMCs) are stimulated with a mitogen (like Phytohemagglutinin, PHA) that triggers non-specific proliferation. By measuring the rate of cell division (traditionally via incorporation of [3H]thymidine), one can quantify the anti-proliferative, and therefore potentially immunomodulatory, effect of a test compound[17][18]. This assay is a foundational screen for identifying potential DMARDs.

Comparative In Vitro Data: Lymphocyte Proliferation

Compound Cell Type Effect Source
5-amino-3-methyl-isoxazolecarboxamide Mouse Splenocytes Inhibited humoral immune response [19]

| Leflunomide (Active Metabolite) | Human Lymphocytes | Inhibits proliferation (DHODH inhibition) |[1][2][14][20] |

Experimental Protocol: Mitogen-Stimulated Lymphocyte Proliferation Assay

This protocol is based on standard methodologies for assessing lymphocyte function[15][18].

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from heparinized whole blood (e.g., from healthy human donors) using density gradient centrifugation (e.g., with Lymphoprep).

    • Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Assay Setup (96-well U-bottom plate):

    • Plate 1x10^5 PBMCs in each well.

    • Prepare serial dilutions of the test compound (this compound) and a reference compound (e.g., the active metabolite of Leflunomide, A77 1726).

    • Add the compounds to the wells. Include "unstimulated" (cells + media) and "stimulated" (cells + media + mitogen) controls.

    • Add a mitogen, such as Phytohemagglutinin (PHA), to all wells except the unstimulated controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement ([3H]Thymidine Incorporation):

    • Pulse the cells by adding 1 µCi of [3H]thymidine to each well.

    • Incubate for an additional 18 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Results are expressed as counts per minute (CPM).

    • Calculate the percentage of inhibition of proliferation for each compound concentration compared to the stimulated control.

    • Determine the IC50 value, the concentration that causes 50% inhibition of proliferation.

In Vivo Efficacy: Delayed-Type Hypersensitivity (DTH)

Causality: The DTH response is a classic in vivo measure of cell-mediated immunity, which is primarily driven by T-lymphocytes and macrophages[21][22]. The model involves an initial sensitization phase to an antigen, followed by a later challenge phase where the same antigen is injected locally (e.g., in the ear or footpad)[23][24]. A functional cell-mediated immune system will mount an inflammatory response at the challenge site, causing measurable swelling. The ability of a compound to suppress this swelling indicates potent immunosuppressive or immunomodulatory activity in vivo.

Comparative In Vivo Data: DTH Response

Compound Effect on DTH Animal Model Source
5-amino-3-methyl-isoxazolecarboxamide Inhibited eliciting phase of DTH Mouse [19]

| Leflunomide | Protective in animal models of autoimmunity | Mouse/Rat |[2] |

Experimental Protocol: Delayed-Type Hypersensitivity in Mice

This protocol is adapted from standard DTH models[23][25].

  • Animal Model:

    • Use C57BL/6 or BALB/c mice (8-12 weeks old).

  • Sensitization Phase (Day 0):

    • Sensitize mice by subcutaneous injection at the base of the tail with 100 µg of an antigen (e.g., Keyhole Limpet Hemocyanin, KLH) emulsified in Complete Freund's Adjuvant (CFA).

  • Treatment:

    • Administer the test compound (this compound) or vehicle daily, starting from the day of sensitization or a few days before the challenge, depending on the study design.

  • Challenge Phase (Day 7):

    • Measure the thickness of both ears using a digital caliper (baseline measurement).

    • Challenge the mice by injecting 10 µg of KLH in saline into the pinna of the right ear. Inject saline only into the left ear as a control.

  • Measurement and Analysis (Day 8):

    • 24 hours after the challenge, measure the thickness of both ears again.

    • The DTH response is calculated as the change in ear thickness: (Right Ear Thickness at 24h - Right Ear Thickness at 0h) - (Left Ear Thickness at 24h - Left Ear Thickness at 0h).

    • Compare the DTH response in the treated groups to the vehicle control group to determine the percentage of suppression.

Correlating In Vitro and In Vivo Immunomodulatory Data

The correlation here is conceptually straightforward: a compound that inhibits lymphocyte proliferation in vitro should suppress a T-cell-mediated immune response in vivo. Leflunomide's mechanism provides a perfect example: its active metabolite inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis required by proliferating lymphocytes[1][12][14]. This in vitro action effectively starves activated lymphocytes, preventing their clonal expansion and leading to the suppression of immune responses like DTH in vivo. A positive result for this compound in both the LPA and DTH models would strongly suggest it functions as an immunomodulatory agent, warranting further mechanistic studies.

G cluster_invitro In Vitro System (Simulated) cluster_invivo In Vivo System (Complex Organism) invitro_assay Cell-Based Assay (e.g., Lymphocyte Proliferation) invitro_output Direct Effect on Cells (e.g., IC50) invitro_assay->invitro_output invivo_output Systemic Physiological Outcome (e.g., Reduced Swelling) invitro_output->invivo_output Prediction & Correlation (Bridging the Gap) invivo_model Animal Model (e.g., DTH Response) invivo_model->invivo_output factors Confounding Factors: - Pharmacokinetics (ADME) - Metabolism - Off-Target Effects - Toxicity

Caption: Logical relationship bridging in vitro and in vivo data.

Conclusion: A Framework for Predictive Development

This guide has laid out a comprehensive, evidence-based strategy for evaluating the therapeutic potential of This compound . By leveraging data from related isoxazole derivatives, we have hypothesized its potential as an anti-inflammatory and immunomodulatory agent and provided a detailed roadmap for its preclinical assessment.

The core principle is a logical progression from simple, target-oriented in vitro assays to complex, functional in vivo models. A strong correlation—where potent in vitro activity translates into a dose-dependent in vivo response—is the most compelling evidence for advancing a compound toward clinical development. By meticulously following these self-validating protocols and objectively comparing the resulting data to established benchmarks, researchers can confidently navigate the translational gap and make informed decisions, ultimately accelerating the path from discovery to therapy.

References

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of analogs of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid. This core scaffold is of significant interest, particularly in the context of developing selective inhibitors for enzymes such as glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.[1][2][3][4] Understanding the specificity of novel analogs is paramount to ensure target engagement and minimize off-target effects.

Herein, we will compare two gold-standard methodologies for quantifying molecular interactions and determining specificity: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). This guide will delve into the theoretical underpinnings of each technique, provide detailed, field-tested protocols, and present illustrative data to guide your experimental design and interpretation.

The Imperative of Cross-Reactivity Assessment

In drug discovery, the initial identification of a potent "hit" compound is merely the first step. Subsequent optimization efforts generate a library of structural analogs, each with potentially different efficacy, toxicity, and, crucially, specificity. Cross-reactivity, the binding of an analyte to substances other than its intended target, can lead to unforeseen side effects or a misinterpretation of structure-activity relationships (SAR). For isoxazole-based compounds, which are prevalent in medicinal chemistry, rigorous cross-reactivity profiling is a non-negotiable aspect of preclinical development.[5][6]

This guide will use a hypothetical scenario to illustrate the assessment process. We will consider this compound as our lead compound and evaluate its cross-reactivity against a panel of three structurally related analogs. The putative biological target for this series is the human GPX4 enzyme.

Table 1: Panel of this compound and its Analogs

Compound IDStructureKey Modification
Lead Compound This compound-
Analog A 5-Ethyl-4-nitro-3-isoxazolecarboxylic acidMethyl group at position 5 replaced with an ethyl group.
Analog B 5-Methyl-4-amino-3-isoxazolecarboxylic acidNitro group at position 4 reduced to an amino group.
Analog C 5-Methyl-4-nitro-3-isoxazolecarboxamideCarboxylic acid group converted to a primary amide.

Methodology 1: Competitive ELISA for High-Throughput Screening

The competitive ELISA is a robust and cost-effective immunoassay format ideal for screening large numbers of small molecules (haptens).[7] The principle relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.[8][9] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[10]

Causality Behind Experimental Choices in Competitive ELISA

The power of the competitive ELISA for cross-reactivity studies lies in its ability to quickly rank the relative binding affinities of multiple analogs. By keeping the concentration of the immobilized target (e.g., GPX4 protein) and the primary antibody constant, we can directly compare how effectively each analog competes with a labeled version of the lead compound. Analogs with high affinity for the target will cause a significant decrease in signal, yielding a lower IC50 value.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection p1 Coat 96-well plate with target protein (GPX4). p2 Wash to remove unbound protein. p1->p2 p3 Block with BSA to prevent non-specific binding. p2->p3 p4 Wash away excess blocking buffer. p3->p4 a1 Add mixture of analog dilutions and fixed concentration of anti-GPX4 antibody. p4->a1 a2 Incubate to allow competition for antibody binding. a1->a2 a3 Wash to remove unbound antibody-analog complexes. a2->a3 a4 Add HRP-conjugated secondary antibody. a3->a4 a5 Wash to remove unbound secondary antibody. a4->a5 a6 Add TMB substrate. a5->a6 a7 Stop reaction with acid. a6->a7 a8 Read absorbance at 450 nm. a7->a8 SPR_Workflow cluster_prep Sensor Chip Preparation cluster_assay Binding Analysis p1 Activate sensor chip surface (e.g., CM5). p2 Immobilize target protein (GPX4) via amine coupling. p1->p2 p3 Deactivate remaining active groups. p2->p3 a1 Inject running buffer to establish a stable baseline. p3->a1 a2 Inject analog solution (analyte) at various concentrations (association phase). a1->a2 a3 Switch back to running buffer (dissociation phase). a2->a3 a4 Inject regeneration solution to remove bound analyte. a3->a4 a5 Repeat for all analogs and concentrations. a4->a5

References

A Comparative Benchmarking Guide to the Synthetic Routes of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a critical endeavor. Among these, 5-Methyl-4-nitro-3-isoxazolecarboxylic acid stands out as a valuable building block, owing to the prevalence of the isoxazole scaffold in a wide array of biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this target molecule. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, safety, and cost-effectiveness.

Introduction to the Target Molecule

This compound is a substituted isoxazole characterized by a methyl group at the 5-position, a nitro group at the 4-position, and a carboxylic acid at the 3-position. The presence and arrangement of these functional groups make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of new therapeutic agents. The isoxazole ring itself is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties.

This guide will explore three principal synthetic strategies for the preparation of this compound:

  • Direct Nitration of 5-Methylisoxazole-3-carboxylic Acid: A seemingly straightforward approach involving the introduction of a nitro group onto a pre-existing isoxazole ring.

  • [3+2] Cycloaddition: A convergent approach where the isoxazole ring is constructed from acyclic precursors through a pericyclic reaction.

  • Multi-Component Reaction (MCR): A one-pot strategy that aims to assemble the target molecule from three or more starting materials in a single synthetic operation.

Each of these routes will be evaluated on its own merits, with a focus on providing the practical insights necessary for researchers to make informed decisions in their synthetic campaigns.

Route 1: Direct Nitration of 5-Methylisoxazole-3-carboxylic Acid

This is the most direct and commonly cited method for the synthesis of this compound. The strategy relies on the electrophilic nitration of the C4 position of the 5-methylisoxazole-3-carboxylic acid precursor. The electron-withdrawing nature of the carboxylic acid group at C3 directs the incoming electrophile to the C4 position.

Diagram of the Direct Nitration Pathway

G cluster_precursor Precursor Synthesis cluster_nitration Nitration 2_5_Hexanedione 2,5-Hexanedione Precursor 5-Methylisoxazole-3-carboxylic Acid 2_5_Hexanedione->Precursor HNO3, Reflux Acetone_DEO Acetone + Diethyl Oxalate Intermediate_Ester Ethyl 5-methylisoxazole-3-carboxylate Acetone_DEO->Intermediate_Ester 1. NaOEt 2. NH2OH·HCl Final_Product This compound Precursor->Final_Product HNO3, H2SO4 Intermediate_Ester->Precursor Hydrolysis (e.g., LiOH)

Caption: Synthetic pathways to the target molecule via direct nitration.

Synthesis of the Precursor: 5-Methylisoxazole-3-carboxylic Acid

The viability of the direct nitration route is intrinsically linked to the accessibility of the starting material. Two primary methods for the synthesis of 5-methylisoxazole-3-carboxylic acid are presented below.

Method 1A: From 2,5-Hexanedione

This one-pot synthesis involves the oxidative cyclization of 2,5-hexanedione using nitric acid.[1][2] The reaction proceeds through the in situ formation of a 1,4-dicarbonyl compound which then condenses with a nitrogen source, likely derived from the reduction of nitric acid, to form the isoxazole ring.

Experimental Protocol:

  • To a 1000 mL round-bottom flask equipped with a reflux condenser, add nitric acid (0.2 L, 5.2 M).

  • Heat the nitric acid to its boiling point.

  • Turn off the heat source and add 2,5-hexanedione (45.75 g, 0.4 mol) dropwise through the reflux condenser at a rate that maintains a steady evolution of brown NO₂ gas.

  • Once the addition is complete (approximately 1 hour), heat the solution to reflux for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, pour the light yellow solution into 200 g of crushed ice and place the mixture in an ice/water bath for 30 minutes.

  • Collect the precipitated crystals by filtration, wash with ice-cold water, and air dry.

  • Recrystallize the crude product from aqueous methanol to yield 5-methylisoxazole-3-carboxylic acid.[2]

Method 1B: From Acetone and Diethyl Oxalate

This two-step approach begins with a Claisen condensation of acetone and diethyl oxalate to form an intermediate β-ketoester, which is then cyclized with hydroxylamine.[1][3] The resulting ester is subsequently hydrolyzed to the carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

  • In a flask under a nitrogen atmosphere, dissolve sodium (1.61 g, 70 mmol) in ethanol (150 mL) at room temperature.

  • To the resulting sodium ethoxide solution, add a mixture of acetone (4.4 mL, 60 mmol) and diethyl oxalate (8.14 mL, 60 mmol) dropwise over 2 minutes. Stir for 1 hour.

  • Cool the reaction mixture to 0 °C and acidify with a mixture of concentrated sulfuric acid and ice until the solution becomes cloudy and yellow.

  • To this solution, add hydroxylamine hydrochloride (3.02 g, 43.4 mmol) and heat to reflux for 2 hours.

  • After cooling, quench the reaction with water and aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to obtain ethyl 5-methylisoxazole-3-carboxylate.

Step 2: Hydrolysis to 5-Methylisoxazole-3-carboxylic Acid

  • Dissolve the ethyl ester (521.5 mg, 3.36 mmol) in a mixture of THF (10 mL) and 1N aqueous LiOH (8.4 mL).

  • Heat the mixture to reflux for 20 minutes.

  • Cool to room temperature and acidify to pH 3 with saturated citric acid.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carboxylic acid.[1]

Nitration of 5-Methylisoxazole-3-carboxylic Acid

The nitration of the isoxazole ring is a classic electrophilic aromatic substitution. The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the isoxazole.

Experimental Protocol:

Caution: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. This reaction should be performed in a chemical fume hood with appropriate personal protective equipment, including safety glasses, a lab coat, and acid-resistant gloves. A blast shield is recommended.[4][5]

  • In a flask equipped with a magnetic stirrer and an ice bath, slowly add 5-methylisoxazole-3-carboxylic acid (1.5 g, 11.8 mmol) to concentrated sulfuric acid (5 mL) while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 mL, ~18 mmol) to concentrated sulfuric acid (1.8 mL) with cooling.

  • Slowly add the nitrating mixture dropwise to the solution of the isoxazole in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry to afford this compound.

  • The crude product can be purified by recrystallization.

Route 2: [3+2] Cycloaddition

This approach builds the isoxazole ring from two acyclic components in a [3+2] cycloaddition reaction. A common strategy involves the reaction of a nitrile oxide with an alkyne. To obtain the desired substitution pattern, one could envision the reaction of nitroacetonitrile oxide with an ester of 2-butynoic acid.

Diagram of the [3+2] Cycloaddition Pathway

G Nitroacetonitrile_Oxide Nitroacetonitrile Oxide (from nitroacetaldoxime) Cycloaddition [3+2] Cycloaddition Nitroacetonitrile_Oxide->Cycloaddition Alkyne_Ester Ethyl 2-butynoate Alkyne_Ester->Cycloaddition Intermediate_Ester Ethyl 5-methyl-4-nitro-3-isoxazolecarboxylate Cycloaddition->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis

Caption: A proposed [3+2] cycloaddition route to the target molecule.

Mechanistic Considerations

The [3+2] cycloaddition of a nitrile oxide with an alkyne is a concerted pericyclic reaction that is highly efficient for the construction of the isoxazole ring.[6][7] The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. In this proposed route, the reaction between nitroacetonitrile oxide and ethyl 2-butynoate is expected to yield the desired regioisomer due to the electronic directing effects of the nitro and ester groups.

Experimental Protocol (Proposed):

Step 1: In situ generation of Nitroacetonitrile Oxide and Cycloaddition

  • In a flask, dissolve nitroacetaldoxime (prepared from nitroacetaldehyde and hydroxylamine) in a suitable solvent such as dichloromethane.

  • Add a base, such as triethylamine, to the solution.

  • Slowly add a solution of a chlorinating agent (e.g., N-chlorosuccinimide) at 0 °C to generate the corresponding hydroxamoyl chloride in situ.

  • To this mixture, add ethyl 2-butynoate.

  • Continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating. The crude ethyl 5-methyl-4-nitro-3-isoxazolecarboxylate would then be purified by column chromatography.

Step 2: Hydrolysis

  • The purified ester would then be hydrolyzed to the carboxylic acid using a standard procedure, such as with lithium hydroxide in a THF/water mixture, as described in Route 1B.

Route 3: Multi-Component Reaction (MCR)

A multi-component reaction strategy would be the most atom-economical and convergent approach, aiming to construct the target molecule in a single step from simple starting materials. A plausible MCR could involve the reaction of a β-ketoester containing a nitro group, such as ethyl 2-nitroacetoacetate, with hydroxylamine and an acetaldehyde equivalent.

Diagram of the Multi-Component Reaction Pathway

G Nitroacetoacetate Ethyl 2-nitroacetoacetate MCR Multi-Component Reaction Nitroacetoacetate->MCR Hydroxylamine Hydroxylamine Hydroxylamine->MCR Acetaldehyde Acetaldehyde Acetaldehyde->MCR Intermediate_Ester Ethyl 5-methyl-4-nitro-3-isoxazolecarboxylate MCR->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis

Caption: A proposed multi-component reaction pathway.

Mechanistic Rationale

This proposed MCR would likely proceed through an initial condensation of hydroxylamine with the β-ketoester to form an oxime intermediate. This would then react with acetaldehyde, followed by cyclization and dehydration to form the isoxazole ring. The challenge in such a reaction is to control the regioselectivity and to find reaction conditions that are compatible with all starting materials and intermediates.

Experimental Protocol (Proposed):

  • In a suitable solvent, such as ethanol, combine ethyl 2-nitroacetoacetate, hydroxylamine hydrochloride, and a base (e.g., sodium acetate).

  • To this mixture, add acetaldehyde.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, the reaction would be worked up by removing the solvent, partitioning between water and an organic solvent, and purifying the crude ester by column chromatography.

  • The final hydrolysis step would be carried out as previously described.

Comparative Analysis

To provide a clear and objective comparison of these synthetic routes, the following table summarizes the key performance indicators for each. It is important to note that for the proposed [3+2] cycloaddition and MCR routes, the yields are estimated based on analogous reactions reported in the literature, as direct experimental data for the synthesis of the target molecule via these routes was not found.

ParameterRoute 1A: Direct Nitration (from 2,5-Hexanedione)Route 1B: Direct Nitration (from Acetone/DEO)Route 2: [3+2] Cycloaddition (Proposed)Route 3: Multi-Component Reaction (Proposed)
Overall Yield Moderate (Yield for precursor synthesis is ~29%[1])Moderate (Yield for precursor synthesis is ~18%[1])Potentially Moderate to HighPotentially Moderate to High
Number of Steps 232 (from nitroacetaldoxime)2 (including hydrolysis)
Starting Materials 2,5-Hexanedione, Nitric Acid, Sulfuric AcidAcetone, Diethyl Oxalate, Hydroxylamine HCl, Sulfuric Acid, Nitric AcidNitroacetaldoxime, Ethyl 2-butynoateEthyl 2-nitroacetoacetate, Hydroxylamine HCl, Acetaldehyde
Safety Concerns Use of concentrated nitric and sulfuric acids, highly exothermic nitration.[4]Use of sodium metal, concentrated acids, exothermic nitration.[4]In situ generation of potentially unstable nitrile oxide.Use of potentially volatile and flammable acetaldehyde.
Cost of Starting Materials Moderate (2,5-Hexanedione can be moderately expensive).[8]Low (Acetone and diethyl oxalate are commodity chemicals).[9][10][11][12]Moderate (Substituted alkyne and nitro-precursor may require synthesis).Moderate (Ethyl 2-nitroacetoacetate is a specialty reagent).
Scalability Demonstrated on a moderate scale.Potentially scalable, but requires handling of sodium metal.May be challenging to scale due to the in situ generation of the nitrile oxide.Potentially scalable if reaction conditions are well-optimized.
Purification Crystallization.[2]Chromatography and Crystallization.[1]Chromatography and Crystallization.Chromatography and Crystallization.

Conclusion and Recommendations

Based on the available information, the Direct Nitration of 5-Methylisoxazole-3-carboxylic Acid (Route 1) appears to be the most established and reliable method for the synthesis of this compound.

  • Route 1A (from 2,5-Hexanedione) offers a more concise synthesis of the precursor, but the starting material may be more expensive.

  • Route 1B (from Acetone and Diethyl Oxalate) utilizes inexpensive and readily available starting materials, making it a more cost-effective option for larger-scale synthesis, despite the additional step and the need to handle sodium metal.

The [3+2] Cycloaddition (Route 2) and Multi-Component Reaction (Route 3) strategies are theoretically appealing due to their convergency. However, they are currently proposed routes and would require significant experimental optimization to establish their feasibility and efficiency for this specific target molecule. These routes may be of interest for the generation of analog libraries where diverse substitution patterns are desired, but for the direct synthesis of the title compound, they present a higher degree of risk and uncertainty.

For researchers requiring a reliable and well-documented synthesis of this compound, the direct nitration of the precursor synthesized from acetone and diethyl oxalate (Route 1B) is recommended as the most practical and cost-effective approach. However, careful attention to the safety protocols for handling sodium metal and the highly exothermic nitration step is paramount.

References

Comparative Efficacy of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the therapeutic potential of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid and its analogs. While direct comparative efficacy studies on a broad series of its analogs are emerging, this document synthesizes the existing data on structurally related isoxazole derivatives to elucidate potential structure-activity relationships (SAR) and guide future drug discovery efforts. We will delve into the postulated mechanism of action, comparative biological activities of related compounds, and detailed experimental protocols to empower researchers in this promising field.

The this compound Scaffold: A Promising Starting Point

The this compound core represents a promising scaffold for the development of novel therapeutics. Its utility has been highlighted in the context of identifying and understanding the structure-activity relationships of inhibitors for critical enzymes, notably glutathione peroxidase 4 (GPX4)[1][2]. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in many biologically active compounds, conferring favorable physicochemical properties and metabolic stability. The presence of the nitro group and carboxylic acid moiety offers key interaction points for target binding and opportunities for synthetic modification to modulate potency, selectivity, and pharmacokinetic profiles.

Postulated Mechanism of Action: Targeting Ferroptosis through GPX4 Inhibition

A key hypothesized mechanism of action for compounds derived from the this compound scaffold is the inhibition of glutathione peroxidase 4 (GPX4). GPX4 is a central regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides[1][3][4][5][6].

The Role of GPX4 in Cancer:

  • Inhibition of Ferroptosis: GPX4 detoxifies lipid hydroperoxides, thereby preventing the iron-catalyzed chain reaction of lipid peroxidation that leads to cell death[1][3].

  • Cancer Cell Survival: Many cancer cells, particularly those in a mesenchymal-like state or those resistant to conventional therapies, exhibit a high dependency on GPX4 for survival[3][6].

  • Therapeutic Target: Inhibition of GPX4 can selectively induce ferroptosis in these vulnerable cancer cells, offering a novel therapeutic strategy[4][5].

The following diagram illustrates the central role of GPX4 in the ferroptosis pathway and its potential as a therapeutic target.

Gpx4_Pathway Postulated Mechanism of Action via GPX4 Inhibition PUFA_PL Polyunsaturated Phospholipids L_ROS Lipid Peroxides (L-OOH) PUFA_PL->L_ROS Lipid Peroxidation Ferroptosis Ferroptosis (Cell Death) L_ROS->Ferroptosis Iron-dependent GPX4 GPX4 L_ROS->GPX4 L_OH Non-toxic Lipid Alcohols (L-OH) GPX4->L_OH Reduces GSSG GSSG GPX4->GSSG Analog 5-Methyl-4-nitro-3- isoxazolecarboxylic acid Analog Analog->GPX4 Inhibits GSH GSH GSH->GPX4

Caption: GPX4-mediated inhibition of ferroptosis and its targeting by isoxazole analogs.

Comparative Efficacy of Structurally Related Isoxazole Analogs

Direct comparative studies on a series of this compound analogs are not extensively available in the public domain. However, we can infer valuable structure-activity relationship (SAR) insights from studies on structurally related isoxazole carboxamides. These studies provide a foundation for designing novel analogs based on the core scaffold.

Anticancer Activity of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives

A study by Eid et al. (2021) explored the cytotoxic activity of a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives against various cancer cell lines. The data suggests that the nature and position of substituents on the N-phenyl ring significantly influence the anticancer potency[4].

Compound IDN-Aryl SubstituentIC50 (µg/mL) vs. Hep3BIC50 (µg/mL) vs. HeLaIC50 (µg/mL) vs. MCF-7
2d 3,4-dimethoxyphenyl~2315.48> 50
2e 2,5-dimethoxyphenyl~23> 50> 50
2a 4-(tert-butyl)phenyl> 50> 5039.80
Doxorubicin (Positive Control)---

Key Insights from this series:

  • The presence of dimethoxy substituents on the N-phenyl ring appears to be favorable for activity against Hep3B and HeLa cell lines.

  • The position of the methoxy groups influences the activity profile, with the 3,4-disubstituted analog (2d) showing broader activity than the 2,5-disubstituted analog (2e).

  • A bulky lipophilic group like tert-butyl at the 4-position of the N-phenyl ring (2a) resulted in moderate activity against MCF-7 cells but was less effective against Hep3B and HeLa cells.

Anti-inflammatory Activity of Isoxazole-Carboxamide Derivatives as COX Inhibitors

Hawash et al. (2022) investigated a series of isoxazole-carboxamide derivatives for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation. This study provides valuable SAR data on how substitutions on the phenyl rings of the isoxazole scaffold affect enzyme inhibition.

Compound ID3-Phenyl SubstituentN-Aryl SubstituentCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13 Phenyl3,4-dimethoxyphenyl64134.63
Celecoxib (Positive Control)---

Key Insights from this series:

  • The combination of an unsubstituted 3-phenyl ring and a 3,4-dimethoxy substituted N-phenyl ring (A13) resulted in potent and selective COX-2 inhibition. This highlights the importance of the substitution pattern on the N-aryl moiety for achieving selectivity.

Experimental Protocols

To facilitate further research and development of this compound analogs, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of 5-Methylisoxazole-4-carboxamide Derivatives

This protocol is adapted from the work of Eid et al. (2021) and Hawash et al. (2022) for the synthesis of isoxazole-carboxamide derivatives, which can be applied to the this compound scaffold[4][7].

Workflow Diagram:

Synthesis_Workflow General Synthesis of Isoxazole-Carboxamide Analogs Start 5-Methyl-4-nitro-3- isoxazolecarboxylic acid Activation Carboxylic Acid Activation (EDC, DMAP in DCM) Start->Activation Coupling Amide Coupling (Substituted Aniline) Activation->Coupling Purification Work-up and Purification (Extraction, Chromatography) Coupling->Purification Final_Product Target Analog Purification->Final_Product

Caption: Workflow for the synthesis of 5-methylisoxazole-4-carboxamide analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Activation: To this solution, add 4-dimethylaminopyridine (DMAP) (0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Stirring: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired substituted aniline (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with 1N HCl to remove excess aniline, followed by a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure target analog.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is a standard method for evaluating the cytotoxic effects of novel compounds on cancer cell lines[8][9][10][11].

Workflow Diagram:

MTT_Workflow MTT Assay Workflow for Cytotoxicity Screening Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of analogs Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT reagent Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test analog in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test analog. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro GPX4 Inhibitor Screening Assay

This fluorometric assay provides a high-throughput method for identifying novel inhibitors of human GPX4[12][13][14]. The assay indirectly measures GPX4 activity through a coupled reaction with glutathione reductase (GR).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the GPX4 assay buffer, diluted GPX4 enzyme, test inhibitor serial dilutions, and a master mix containing glutathione, glutathione reductase, and NADPH according to the kit manufacturer's instructions.

  • Plate Setup: In a 96-well plate, add the assay buffer, diluted GPX4 enzyme, and either the test inhibitor or a positive control inhibitor (e.g., ML-162). Include wells for a no-inhibitor control and a background control (without enzyme).

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the master mix to all wells, followed by the substrate (e.g., cumene hydroperoxide) to initiate the reaction.

  • Fluorometric Measurement: Immediately read the decrease in NADPH fluorescence kinetically on a microplate fluorometer with excitation at ~340 nm and emission at ~450 nm.

  • Data Analysis: Calculate the rate of NADPH consumption for each well. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly those targeting GPX4 and inducing ferroptosis in cancer cells. The comparative data from structurally related isoxazole carboxamides provide a valuable starting point for understanding the structure-activity relationships that govern their biological effects. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a clear SAR for GPX4 inhibition and anticancer activity. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for translating these promising findings into clinical candidates.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid (CAS No. 960225-75-6). As a compound utilized in pharmaceutical synthesis and materials science, its handling and disposal require a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and environmental protection. This guide is intended for researchers, scientists, and drug development professionals to establish safe and compliant waste management protocols.

Hazard Profile and Immediate Safety Considerations

Key Hazard-Informing Features:

  • Nitro Group: The presence of the nitro group (-NO2) suggests potential reactivity and thermal instability. Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures, producing toxic nitrogen oxides.[1][2]

  • Carboxylic Acid Group: The carboxylic acid moiety (-COOH) imparts acidic properties, making the compound corrosive.[3]

  • Isoxazole Ring: The isoxazole ring is a common heterocyclic scaffold in pharmaceuticals. While generally stable, its degradation products under thermal stress should be considered.[4]

Based on analogous compounds like 5-methylisoxazole-4-carboxylic acid, this compound is likely to be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[5][6]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Essential PPE includes:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles and a face shield

    • A flame-retardant lab coat

  • Avoid Incompatibilities: Keep this compound away from strong bases, oxidizing agents, and reducing agents to prevent vigorous and potentially hazardous reactions.

Waste Classification and Segregation

Proper classification of chemical waste is the foundation of a compliant disposal plan. This compound waste must be treated as hazardous waste.

EPA Hazardous Waste Codes:

Based on the characteristics of its functional groups, this compound would likely fall under the following EPA hazardous waste codes:

Waste CodeCharacteristicRationale
D001 IgnitabilityWhile not definitively determined without testing, nitro-containing compounds can be ignitable or explosive under certain conditions.[3][7]
D002 CorrosivityThe carboxylic acid group makes the compound acidic, likely resulting in a pH of less than 2.[3]
D003 ReactivityNitro compounds are often unstable and can undergo violent reactions.[3][8]

Waste Segregation:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with acidic and potentially reactive materials (e.g., a high-density polyethylene (HDPE) container).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as gloves, weighing paper, and spill cleanup materials, should be disposed of as solid hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Experimental Workflow for Waste Collection:

start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container transfer_solid Transfer Solid Waste to Container (Use spark-resistant tools) container->transfer_solid For Solid Waste transfer_liquid Transfer Liquid Waste to Container (Use a funnel) container->transfer_liquid For Liquid Waste seal Securely Seal Container transfer_solid->seal transfer_liquid->seal storage Store in Designated Hazardous Waste Accumulation Area seal->storage pickup Arrange for Pickup by Certified Hazardous Waste Vendor storage->pickup

Caption: Waste Collection Workflow for this compound.

Detailed Procedural Steps:

  • Preparation: Before beginning any work that will generate this waste, ensure you have the correct, labeled hazardous waste containers readily accessible in the chemical fume hood.

  • Waste Transfer:

    • Solids: Carefully transfer solid waste into the designated container using spark-resistant spatulas or scoops. Avoid creating dust.

    • Liquids: Use a funnel to transfer liquid waste into the designated container to prevent spills.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Do not overfill the container; a good rule of thumb is to fill to no more than 80% capacity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal: The ultimate disposal of this compound should be conducted by a licensed hazardous waste disposal company. The preferred method of disposal for nitroaromatic compounds is high-temperature incineration.[9][10][11]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

Spill Response Decision Tree:

action_node action_node spill Spill Occurs is_major Is the spill large, unmanageable, or an immediate fire/health hazard? spill->is_major evacuate Evacuate the area. Alert others. Call emergency services. is_major->evacuate Yes is_minor Is the spill small and manageable? is_major->is_minor No don_ppe Don appropriate PPE. is_minor->don_ppe contain Contain the spill with inert absorbent material. don_ppe->contain neutralize Neutralize with sodium bicarbonate or a commercial acid neutralizer. contain->neutralize collect Collect absorbed material into a hazardous waste container. neutralize->collect decontaminate Decontaminate the area with soap and water. collect->decontaminate report Report the incident to your supervisor. decontaminate->report

Caption: Decision-making workflow for a this compound spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: If the spill is large, poses an immediate fire or health hazard, or if you are unsure how to proceed, evacuate the area and alert your supervisor and institutional safety office immediately.

  • For Minor Spills:

    • Control Access: Restrict access to the spill area.

    • Ventilation: Ensure the chemical fume hood is operating correctly.

    • Containment: Cover the spill with a non-combustible, inert absorbent material such as sand or vermiculite.[12] Do not use combustible materials like paper towels.

    • Neutralization: For small spills, cautiously neutralize the acidic component by slowly adding sodium bicarbonate or a commercial acid neutralizer from the outside of the spill inwards.

    • Collection: Once the spill is absorbed and neutralized, carefully scoop the material into a labeled hazardous waste container.

    • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

    • Reporting: Report the incident to your supervisor, even for minor spills.

References

Personal protective equipment for handling 5-Methyl-4-nitro-3-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

A Senior Application Scientist's Protocol for Safe Laboratory Operations

As scientists dedicated to innovation, our primary responsibility is to foster a culture of safety that protects ourselves, our colleagues, and our environment. The handling of reactive and potentially hazardous compounds is a routine aspect of our work, demanding meticulous planning and unwavering adherence to established safety protocols. This guide provides an in-depth operational framework for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Analysis: Understanding the Compound's Chemical Personality

This compound is a molecule that requires respect. Its potential hazards stem from the combined characteristics of its primary functional groups: the carboxylic acid and the nitro group attached to a heterocyclic isoxazole ring.

  • Carboxylic Acid Moiety (-COOH): This functional group imparts acidic properties to the molecule. Like many carboxylic acids, it can act as a skin and eye irritant.[1] Direct contact with the solid or concentrated solutions can potentially cause chemical burns and serious eye damage.[2][3][4]

  • Nitro Group (-NO2): The presence of a nitro group introduces significant potential hazards. Nitro compounds are recognized for their energetic nature and potential toxicity.[5][6] Organic nitro compounds can be toxic if inhaled or absorbed through the skin and are often persistent environmental pollutants.[7] Furthermore, thermal decomposition can release toxic nitrogen oxides (NOx) and carbon oxides.[8]

  • Physical Form: As a solid, crystalline powder, the primary routes of exposure during handling are the inhalation of airborne dust and direct skin or eye contact.[4][9]

Based on analogous compounds, the primary hazards are summarized below.

Hazard CategoryGHS Hazard Statement (Anticipated)Implication for Handling
Acute Oral Toxicity H302: Harmful if swallowed[3][10][11]Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritation[3][4][9]Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.
Eye Damage/Irritation H319: Causes serious eye irritation[3][4][9]Wear chemical splash goggles at all times. Use a face shield for splash-prone tasks.
Respiratory Irritation H335: May cause respiratory irritation[3][9][10]Handle only in a certified chemical fume hood to prevent dust inhalation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between you and the chemical.

Core PPE Requirements
  • Hand Protection: Chemical-resistant gloves are mandatory. Disposable nitrile gloves are a suitable choice for incidental contact.[9] Always inspect gloves for tears or punctures before use and change them immediately upon contamination. For tasks with a higher risk of prolonged contact or immersion, consult glove manufacturer charts for specific chemical resistance data.

  • Body Protection: A fully buttoned, chemical-resistant lab coat must be worn at all times.[9] This protects your skin and personal clothing from contamination.

  • Eye and Face Protection: At a minimum, wear tight-sealing chemical splash goggles that conform to ANSI Z87.1 standards.[8][9] When handling quantities that could splash or when dissolving the solid, a full-face shield worn over the goggles is required to protect against splashes.[2][9]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required.[9]

Respiratory Protection

All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood.[9] This is the primary engineering control to prevent respiratory exposure. If engineering controls are insufficient or in the event of a significant spill where dust levels may be high, a NIOSH-approved respirator may be necessary.[8][12] Personnel must be properly trained and fit-tested before using a respirator.

Operational Plan: From Receipt to Reaction

A structured workflow minimizes the risk of exposure at every stage of handling.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials, particularly strong bases and oxidizing agents.[1][12]

  • Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.

Step-by-Step Handling Protocol (in a Fume Hood)
  • Preparation: Designate a specific area within the fume hood for handling. Ensure the fume hood is functioning correctly before starting work.[9] Assemble all necessary equipment (spatula, weigh boats, glassware, solvent) before opening the primary container.

  • Donning PPE: Don PPE in the correct order: lab coat, then goggles/face shield, and finally gloves.

  • Weighing and Transfer:

    • To minimize dust generation, do not pour the solid from a height.[9]

    • Use a spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel.[9]

    • Close the primary container immediately after use.

  • Dissolution:

    • Add the solid to the solvent slowly to prevent splashing.[9]

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Clean any contaminated surfaces and equipment within the fume hood.

    • Treat all contaminated disposable items (e.g., weigh boats, wipes) as hazardous waste.

PPE Doffing Protocol

Removing PPE correctly is crucial to prevent cross-contamination.

  • Gloves: Remove gloves first, turning them inside out as you pull them off.

  • Lab Coat: Remove the lab coat, folding the contaminated exterior inward.

  • Eye/Face Protection: Remove the face shield and/or goggles last.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Don Lab Coat Don2 2. Don Goggles & Face Shield Don1->Don2 Don3 3. Don Gloves Don2->Don3 Work Perform Chemical Handling in Fume Hood Don3->Work Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Goggles & Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash Work->Doff1 Spill_Response Spill Chemical Spill Occurs Assess Can you clean it up safely? (Minor Spill, Contained, Inside Fume Hood) Spill->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate No (Major Spill) DonPPE Don Appropriate PPE (Gloves, Goggles, etc.) Assess->DonPPE Yes Contain Contain Spill with Absorbent Material (Work from outside in) DonPPE->Contain Collect Collect Residue with Dustpan or Scoop Contain->Collect Package Place in Labeled Hazardous Waste Container Collect->Package Decon Decontaminate Spill Area with Soap and Water Package->Decon Report Report Spill to Supervisor Decon->Report

References

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